1-(Pyridin-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGKOCARCUCUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600119 | |
| Record name | 1-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60289-67-0 | |
| Record name | α-Ethyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60289-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Pyridin-3-yl)propan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)propan-1-amine
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1-aminopropyl group. As a chiral primary amine, it serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. The strategic placement of a basic nitrogen atom in the pyridine ring and a nucleophilic primary amine on the side chain makes it a valuable scaffold for constructing more complex molecules. Its structural motifs are found in various biologically active compounds, highlighting its significance for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering a technical resource for scientists and researchers.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 60289-67-0 | [1][3] |
| IUPAC Name | This compound | N/A |
| Boiling Point | 238.3°C at 760 mmHg | |
| Physical Form | Solid or liquid | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Synthesis and Purification
A common and reliable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1-(pyridin-3-yl)propan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target primary amine.
Synthetic Workflow
The overall synthetic transformation can be visualized as follows:
Caption: Reductive amination of 1-(pyridin-3-yl)propan-1-one.
Detailed Experimental Protocol
Objective: To synthesize this compound from 1-(pyridin-3-yl)propan-1-one.
Materials:
-
1-(Pyridin-3-yl)propan-1-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a solution of 1-(pyridin-3-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (7-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the resulting residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Rationale: The use of a large excess of ammonium acetate shifts the equilibrium towards the formation of the imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics for this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Pyridine Protons: δ 8.4-8.6 (m, 2H), δ 7.6-7.8 (m, 1H), δ 7.2-7.4 (m, 1H). Methine Proton (CH-NH₂): δ ~4.0 (t, 1H). Amine Protons (NH₂): δ ~1.5-2.5 (br s, 2H). Methylene Protons (CH₂): δ ~1.7-1.9 (m, 2H). Methyl Protons (CH₃): δ ~0.9 (t, 3H). |
| ¹³C NMR | Pyridine Carbons: δ ~147-150 (2C), δ ~134-138 (2C), δ ~123 (1C). Methine Carbon (CH-NH₂): δ ~55-60. Methylene Carbon (CH₂): δ ~30-35. Methyl Carbon (CH₃): δ ~10-15. |
| IR (Infrared) | N-H Stretch (Amine): 3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aliphatic): 2850-2960 cm⁻¹. C=N, C=C Stretch (Pyridine): 1570-1610 cm⁻¹. N-H Bend (Amine): 1590-1650 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): m/z = 136. Base Peak: m/z = 107 (Loss of ethyl group, [M-C₂H₅]⁺). Other Fragments: m/z = 78 (Pyridyl fragment). |
Chemical Reactivity and Handling
Reactivity Profile
This compound possesses two key reactive centers: the primary amine and the pyridine nitrogen.
-
Primary Amine: The primary amine group is nucleophilic and basic. It readily undergoes standard amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which, if forced, would likely occur at the 5-position.
Mass Spectrometry Fragmentation Pathway
The most characteristic fragmentation in mass spectrometry involves the cleavage of the C-C bond alpha to the pyridine ring, which is analogous to a benzylic cleavage.
Caption: Primary fragmentation of the molecular ion.
Safety and Handling
Based on data for related compounds, this compound should be handled with care.
-
Hazards: It is potentially toxic if swallowed.[3] Analogs are known to cause skin and eye irritation.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from light and oxidizing agents.[3]
Significance in Drug Development
The pyridinyl-amine scaffold is a privileged structure in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the amine group can serve as a hydrogen bond donor or a basic center for salt formation, improving solubility and bioavailability.
Derivatives of pyridinyl-alkylamines are explored for various therapeutic applications:
-
Antimicrobial Agents: The core structure is a key intermediate for compounds with notable activity against various human pathogens.[4]
-
CNS-Active Agents: Structural analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs), indicating their promise for developing agents active in the central nervous system.[4]
-
Anticancer Research: Pyridine and pyrimidine hybrids containing amide functionalities have been synthesized and evaluated for their antiproliferative effects, showing activity against cancer cell lines like A549 (human lung cancer).[5]
The chirality at the alpha-carbon offers an additional dimension for optimizing biological activity and selectivity, making this compound an important starting material for creating diverse chemical libraries for high-throughput screening.
References
- 1. 1-(3-Pyridinyl)-1-propanamine - Amerigo Scientific [amerigoscientific.com]
- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60289-67-0 [sigmaaldrich.com]
- 4. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
1-(Pyridin-3-yl)propan-1-amine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ). As a key building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the predicted spectral data, the underlying chemical principles governing these spectroscopic properties, detailed experimental protocols for data acquisition, and the interpretation of the resulting spectra.
Introduction: The Structural Context
This compound is a primary amine featuring a chiral center at the benzylic-equivalent position (C1) and a pyridine ring. The pyridine moiety, a heteroaromatic system, significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic data. The primary amine group provides a site for hydrogen bonding and characteristic vibrational modes and fragmentation patterns. The structural elucidation of such molecules is a critical step in synthesis and development, confirming identity, purity, and stereochemistry.[1] This guide serves as a foundational resource for interpreting the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. However, the amine and pyridine nitrogens can interact with acidic impurities, potentially broadening signals. The use of deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be advantageous, as they can exchange with the N-H protons, causing their signals to simplify or disappear, which aids in their assignment.[3]
Predicted ¹H NMR Data (400 MHz, CDCl₃): The predicted chemical shifts (δ) are based on the known values for pyridine[4] and the influence of alkyl and amino substituents.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Structural Information |
| H-2' (Pyridine) | ~8.60 | d (doublet) | ~2.0 | Proton ortho to nitrogen, adjacent to C3'. Deshielded. |
| H-6' (Pyridine) | ~8.50 | dd (doublet of doublets) | ~4.8, 1.5 | Proton ortho to nitrogen. Coupled to H-5' and H-4'. Deshielded. |
| H-4' (Pyridine) | ~7.70 | dt (doublet of triplets) | ~8.0, 2.0 | Proton para to nitrogen. Coupled to H-5', H-2', and H-6'. |
| H-5' (Pyridine) | ~7.30 | dd (doublet of doublets) | ~8.0, 4.8 | Proton meta to nitrogen. Coupled to H-4' and H-6'. |
| H-1 (CH-N) | ~4.10 | t (triplet) | ~6.8 | Methine proton attached to both the pyridine ring and the nitrogen atom. |
| H-2 (CH₂) | ~1.75 | m (multiplet) | - | Methylene protons adjacent to the chiral center and the methyl group. |
| NH₂ | ~1.60 | s (singlet, broad) | - | Amine protons; signal is often broad and may exchange with D₂O. |
| H-3 (CH₃) | ~0.90 | t (triplet) | ~7.4 | Terminal methyl group protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals to determine proton ratios and measure the chemical shifts and coupling constants.
Visualization: Key ¹H-¹H Coupling Network
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-3' (Pyridine) | ~141.0 | Quaternary carbon attached to the propyl-amine side chain. |
| C-2' (Pyridine) | ~148.5 | Carbon ortho to nitrogen, deshielded. |
| C-6' (Pyridine) | ~148.0 | Carbon ortho to nitrogen, deshielded. |
| C-4' (Pyridine) | ~123.5 | Carbon para to nitrogen. |
| C-5' (Pyridine) | ~135.0 | Carbon meta to nitrogen. |
| C-1 (CH-N) | ~55.0 | Carbon attached to nitrogen and the aromatic ring. |
| C-2 (CH₂) | ~30.0 | Aliphatic methylene carbon. |
| C-3 (CH₃) | ~11.0 | Aliphatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Instrumentation: Acquire the spectrum on a 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A relaxation delay of 2 seconds is standard.
-
Acquire several hundred to a few thousand scans depending on the sample concentration.
-
-
Processing & Analysis: Process the FID similarly to the ¹H spectrum. Identify the chemical shifts for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[5]
Key Vibrational Modes: The structure contains N-H bonds (primary amine), C-H bonds (aromatic and aliphatic), and C=C/C=N bonds (pyridine ring).
-
N-H Stretch: Primary amines characteristically show two bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region.[6]
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.[7]
-
C=C and C=N Stretches: Aromatic ring stretching vibrations for pyridine occur in the 1600-1450 cm⁻¹ region.[8]
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3380 and ~3310 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |
| ~3050 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |
| ~2960, ~2870 | C-H Aliphatic Stretch | Medium-Strong | Propyl Chain (-CH₂, -CH₃) |
| ~1620 | N-H Scissoring Bend | Medium | Primary Amine (-NH₂) |
| ~1590, ~1480 | C=C and C=N Ring Stretch | Medium-Strong | Pyridine Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small drop of liquid this compound or a small amount of solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern.[1] For amines, Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.
Expected Fragmentation Pattern: The molecular ion (M⁺˙) of a compound with an odd number of nitrogen atoms will have an odd nominal mass, consistent with the Nitrogen Rule.[9] The most characteristic fragmentation for amines is the α-cleavage (cleavage of the bond beta to the nitrogen atom), which results in a stable, resonance-stabilized immonium cation.[10]
-
Molecular Ion (M⁺˙): m/z = 136
-
Alpha-Cleavage: The most favorable α-cleavage involves the loss of the ethyl radical (•CH₂CH₃), as it is the largest substituent on the α-carbon. This leads to the base peak.
Predicted Major Fragments in EI-MS:
| m/z | Proposed Fragment | Rationale |
| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [C₆H₇N₂]⁺ | Base Peak. Loss of ethyl radical (•CH₂CH₃) via α-cleavage. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, from cleavage of the C-C bond adjacent to the ring. |
Visualization: Primary Fragmentation Pathway
Caption: Predicted EI-MS α-cleavage of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of odd-electron ions is a well-understood process that can be used for structural confirmation.[11]
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, particularly the primary amine and the pyridine ring. Mass spectrometry confirms the molecular weight and reveals a characteristic α-cleavage fragmentation pattern, leading to a base peak at m/z 107. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for quality control, reaction monitoring, and further research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. future4200.com [future4200.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Introduction: The Significance of 1-(Pyridin-3-yl)propan-1-amine
An In-depth Technical Guide to the Synthesis of 1-(Pyridin-3-yl)propan-1-amine
This compound is a pivotal chiral building block in modern medicinal chemistry. Its structure, which combines a pyridine ring with a chiral aminopropyl side chain, is a key pharmacophore in a variety of biologically active molecules. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine provides a site for further functionalization and salt formation, often improving the pharmacokinetic properties of a drug candidate. Consequently, robust and efficient synthesis of this compound, particularly in its enantiomerically pure forms, is of paramount importance for the discovery and development of novel therapeutics.
This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, ranging from classical methodologies to modern catalytic and enzymatic approaches. Each section delves into the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed protocols to enable researchers to select and implement the most suitable route for their specific objectives.
Route 1: Reductive Amination of 3-Propionylpyridine
Reductive amination is arguably the most direct and widely employed method for synthesizing this compound from the corresponding ketone, 3-propionylpyridine.[1] The transformation is a form of amination that converts a carbonyl group into an amine through an intermediate imine.[1] This process can be performed in a "direct" one-pot fashion, where the ketone, amine source, and reducing agent are combined, or an "indirect" two-step process where the imine is first formed and isolated before reduction.[2]
The core of this method involves the reaction of 3-propionylpyridine with an amine source, typically ammonia or an ammonia equivalent, under weakly acidic conditions to form a transient imine (or iminium ion). This intermediate is then reduced in situ to the target primary amine.[3]
Causality in Reagent Selection
The choice of reducing agent is critical and is dictated by the need to selectively reduce the imine intermediate in the presence of the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for one-pot reductive aminations.[4] Its reduced reactivity compared to sodium borohydride (NaBH₄) is key; it is slow to reduce ketones and aldehydes at neutral or slightly acidic pH but rapidly reduces the protonated iminium ion intermediate.[1][4] This selectivity prevents premature reduction of the starting ketone, maximizing the yield of the desired amine. However, the generation of toxic cyanide waste streams is a significant drawback.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB is now one of the most common reagents for this transformation.[4] It is sufficiently reactive to reduce the imine/iminium ion without significantly affecting the starting carbonyl compound. Its non-toxic byproducts make it a preferred choice in many laboratory and process chemistry settings.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). It is a "green" chemistry approach as the only byproduct is water.[1] The reaction can be highly efficient but may require specialized high-pressure equipment. Catalyst poisoning by the pyridine nitrogen can sometimes be a challenge, requiring careful optimization of conditions.[5]
-
Pyridine-Borane Complex: This reagent offers a mild alternative to cyanoborohydride-based procedures, reducing toxicity concerns. The reaction is often facilitated by the use of molecular sieves, which not only remove the water generated during imine formation but may also act as a Lewis acid catalyst to accelerate the reaction.[6]
Workflow for General Reductive Amination
Caption: General workflow for one-pot reductive amination.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a solution of 3-propionylpyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Route 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones, specifically using formic acid or its derivatives as both the nitrogen source and the reducing agent.[7] When ammonium formate (HCOONH₄) is used, it thermally dissociates into ammonia and formic acid.[8] Ammonia reacts with the ketone to form the imine, which is then reduced by formic acid.[7][8] An alternative involves using formamide (HCONH₂), which can also act as the amine source.[8]
A significant drawback of the traditional Leuckart reaction is the requirement for high temperatures (typically 120-185 °C), which can lead to side reactions.[7][9] Furthermore, the reaction often yields the N-formyl derivative as a primary product, which must be hydrolyzed in a separate step to obtain the free amine.[9]
Recent advances have introduced catalytic versions of the Leuckart-Wallach reaction. For example, Cp*Rh(III) complexes can catalyze the reductive amination of ketones with ammonium formate at much lower temperatures (50-70 °C), providing the primary amine directly with high chemoselectivity and yield.[10]
Mechanism of the Leuckart Reaction (Ammonium Formate)
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Experimental Protocol: Classical Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propionylpyridine (1.0 eq) and ammonium formate (3-5 eq).
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction mixture will become viscous.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Workup: Cool the solution and make it strongly alkaline by the careful addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or toluene.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. The crude amine is typically purified by vacuum distillation.
Route 3: Asymmetric and Chemoenzymatic Synthesis
For applications in drug development, obtaining enantiomerically pure this compound is often essential. This requires asymmetric synthesis strategies.
Catalytic Asymmetric Hydrogenation
This approach is a powerful method for producing chiral amines.[5] It typically involves the asymmetric hydrogenation of a prochiral enamine or imine derived from 3-propionylpyridine. The key to success lies in the use of a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, complexed with a chiral phosphine ligand.[11][12]
A significant challenge in the asymmetric hydrogenation of pyridyl-containing substrates is the potential for the Lewis basic pyridine nitrogen to coordinate to the metal center of the catalyst, leading to deactivation.[5] Overcoming this requires carefully designed ligands and reaction conditions.
| Catalyst System | Ligand Type | Substrate | Pressure (atm) | Temp (°C) | ee (%) |
| [Rh(COD)₂]BF₄ / Chiral Phosphine | P,N-Ligand | N-aryl imine | 10-50 | 25-50 | >95 |
| [Ir(COD)Cl]₂ / Chiral Spiro-phosphine | N-aryl imine | 50-80 | 50 | >99 | |
| RuCl₂(chiral-diphosphine)(DAIPEN) | Ketone (ATH) | N/A (Transfer) | Ambient | 30-40 | >97 |
Note: This table is illustrative, based on typical results for related substrates. Specific data for this compound would require dedicated literature searches.
Chemoenzymatic Synthesis: A Green and Selective Route
Biocatalysis offers an excellent alternative, providing exceptionally high enantioselectivity under mild, environmentally friendly conditions.[13] A multi-step chemoenzymatic route has proven effective for synthesizing related pyridinic amines.[13]
The strategy involves:
-
Biocatalytic Reduction: A ketoreductase (KRED) enzyme, often from a commercially available screening kit, is used to reduce 3-propionylpyridine to the corresponding (S)- or (R)-1-(pyridin-3-yl)propan-1-ol with very high enantiomeric excess (ee > 99%). The choice of KRED determines the stereochemical outcome.
-
Alcohol Activation: The chiral alcohol is activated for nucleophilic substitution, typically by converting it to a good leaving group such as a mesylate or tosylate.
-
Nucleophilic Substitution: The activated alcohol is treated with a nitrogen source, such as sodium azide (NaN₃), to form the corresponding azide with an inversion of stereochemistry.
-
Azide Reduction: The resulting chiral azide is finally reduced to the primary amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (Staudinger reaction) followed by hydrolysis.
Workflow for Chemoenzymatic Synthesis
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Synthetic Landscape of 1-(Pyridin-3-yl)propan-1-amine: A Technical Guide to Availability and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Pyridin-3-yl)propan-1-amine in Medicinal Chemistry
This compound, a chiral amine featuring a pyridine ring, is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for their therapeutic potential, making reliable access to this starting material a critical consideration in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the commercial availability of this compound and delves into the primary synthetic routes for its preparation, offering field-proven insights into the practical execution and validation of these methods.
Part 1: Commercial Availability and Sourcing
For research and development purposes, this compound (CAS No. 60289-67-0) and its hydrochloride salt (CAS No. 2518327-32-5) are readily available from a variety of chemical suppliers.[1] The availability of both the free base and the more stable hydrochloride salt provides flexibility for different synthetic applications. When selecting a supplier, it is crucial to consider the purity, available quantities, and the analytical data provided to ensure the quality and consistency of the starting material.
Below is a summary of representative commercial suppliers for this compound and its hydrochloride salt:
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| BLDpharm | This compound | 60289-67-0 | ≥95% | Gram to Kilogram |
| Crysdot LLC | This compound | 60289-67-0 | 95+% | Gram scale |
| CHIRALEN | This compound | 60289-67-0 | 95% | Milligram to Gram |
| BLDpharm | This compound hydrochloride | 2518327-32-5 | ≥97% | Gram to Kilogram |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own searches for the most current information and to identify suppliers that best meet their specific needs.
Part 2: Synthetic Routes and Methodologies
The de novo synthesis of this compound is most commonly achieved through the reductive amination of 3-propionylpyridine. This approach offers a convergent and efficient pathway to the target molecule. Two primary methodologies for this transformation are the classical Leuckart-Wallach reaction and modern catalytic reductive amination.
Reductive Amination of 3-Propionylpyridine: A Mechanistic Overview
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[2] In the case of this compound, the starting ketone is 3-propionylpyridine, and the amine source is typically ammonia or an ammonia equivalent.
The general mechanism involves two key steps:
-
Imine Formation: The nitrogen of the amine source performs a nucleophilic attack on the carbonyl carbon of 3-propionylpyridine. Subsequent dehydration leads to the formation of a protonated imine (an iminium ion).
-
Reduction: A hydride-donating reducing agent then reduces the iminium ion to the final amine product.
The choice of reducing agent and reaction conditions is critical to the success of the reaction, influencing yield, purity, and scalability.
Caption: General workflow for the reductive amination of 3-propionylpyridine.
The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (such as ammonium formate or formamide) as both the amine source and the reducing agent.[3] This one-pot procedure is attractive for its simplicity and the use of inexpensive reagents.
Causality Behind Experimental Choices:
-
Reagents: Ammonium formate is often preferred as it conveniently serves as a source of both ammonia and formic acid upon heating. Formic acid acts as the hydride donor for the reduction of the intermediate imine.
-
Temperature: The reaction typically requires elevated temperatures (150-200 °C) to drive the decomposition of ammonium formate and facilitate the dehydration and reduction steps.
-
Work-up: The initial product is the N-formyl derivative of the target amine, which requires a subsequent hydrolysis step (typically acidic) to yield the free amine.
Experimental Protocol: Leuckart-Wallach Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propionylpyridine (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up and Isolation: Cool the mixture and basify with a concentrated sodium hydroxide solution to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
References
The Multifaceted Biological Activities of Pyridinylalkylamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyridinylalkylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring, a foundational heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an exceptional scaffold for designing molecules that can effectively interact with a wide array of biological targets. When coupled with a flexible alkylamine side chain, the resulting pyridinylalkylamine core structure offers a versatile platform for the development of novel therapeutics. The alkylamine portion provides opportunities for modulating lipophilicity, basicity, and conformational flexibility, all critical parameters in determining a compound's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the diverse biological activities of pyridinylalkylamine derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in the field of drug development.
I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Pyridinylalkylamine derivatives have emerged as a promising class of compounds with the potential to address this critical need.
A. Mechanism of Action: Disrupting the Microbial Fortress
The antimicrobial action of many pyridinylalkylamine derivatives is often attributed to their ability to disrupt microbial membranes. The cationic nature of the protonated amine group can facilitate electrostatic interactions with the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[3]
Furthermore, some derivatives may exert their effects by inhibiting essential cellular processes. For instance, they can chelate metal ions crucial for enzymatic activity or interfere with DNA replication and protein synthesis. The specific mechanism is often dependent on the overall structure of the molecule, including the substitution pattern on the pyridine ring and the length and nature of the alkylamine chain.
B. Structure-Activity Relationship (SAR): Fine-Tuning for Potency
The antimicrobial potency of pyridinylalkylamine derivatives is intricately linked to their structural features:
-
Length of the Alkyl Chain: A critical determinant of antimicrobial activity is the length of the alkyl chain separating the pyridine ring and the amine group. Generally, an optimal chain length exists, often between 8 and 12 carbon atoms, which balances the compound's hydrophobicity and its ability to insert into and disrupt the lipid bilayer of microbial membranes.[4]
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. Electron-withdrawing groups can enhance the acidity of the pyridinium proton, potentially leading to stronger interactions with microbial targets. The position of the nitrogen atom within the pyridine ring can also affect activity.[5]
-
Nature of the Amine Group: The basicity and steric bulk of the amine group can be modulated to optimize antimicrobial activity. Tertiary amines and quaternary ammonium salts often exhibit potent activity due to their permanent positive charge.
A study on alkyl pyridinol compounds demonstrated that the position of the nitrogen in the pyridinol ring influences antimicrobial activity, with the meta orientation showing the best results against various S. aureus strains.[5] Another study highlighted that longer side chains on the pyridinium nitrogen led to increased antimicrobial activity against Staphylococcus aureus.[3]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Pyridinylalkylamine derivative stock solution (typically in DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (MHB with inoculum, no compound)
-
Sterility control (MHB only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the pyridinylalkylamine derivative at the highest desired concentration (prepared in MHB).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the negative control well.
-
The sterility control well receives 100 µL of sterile MHB only.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6]
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
D. Quantitative Data Summary: Antimicrobial Activity of Pyridinylalkylamine Analogs
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| EA-02-009 (alkyl pyridinol) | S. aureus | 0.5 - 1 | [5] |
| JC-01-072 (alkyl pyridinol) | S. aureus | 4 | [5] |
| JC-01-074 (alkyl pyridinol) | S. aureus | 16 | [5] |
| Pyridine salt 66 | S. aureus | 56% inhibition at 100 µg/mL | [8] |
| Pyridine salt 65 | E. coli | 55% inhibition at 100 µg/mL | [8] |
E. Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC determination using broth microdilution.
II. Anticancer Activity: Targeting the Hallmarks of Cancer
The pyridine scaffold is a prevalent feature in many approved anticancer drugs, and pyridinylalkylamine derivatives are being actively investigated for their potential to inhibit tumor growth through various mechanisms.[2][5]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Pyridinylalkylamine derivatives can exert their anticancer effects through several mechanisms:
-
Inhibition of Kinases: Many kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis, are overactive in cancer. Pyridinylalkylamine derivatives can act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[9][10]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[11]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[12][13]
-
DNA Intercalation and Topoisomerase Inhibition: Similar to some established chemotherapeutic agents, certain derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[14]
B. Structure-Activity Relationship (SAR): Designing for Selectivity and Potency
The anticancer activity of pyridinylalkylamine derivatives is highly dependent on their chemical structure:
-
Substitution on the Pyridine Ring: The presence and position of specific functional groups on the pyridine ring can significantly enhance antiproliferative activity. For example, studies have shown that -OMe, -OH, -C=O, and -NH2 groups can increase potency, while bulky groups or halogen atoms may decrease it.[1][3]
-
The Alkylamine Linker: The length and flexibility of the alkylamine chain can influence how the molecule fits into the binding pocket of its target protein.
-
Terminal Amine Group: The nature of the amine group can affect the compound's ability to form hydrogen bonds and other interactions with the target.
A study on pyrido[2,3-d]pyrimidine derivatives revealed that the presence of a carbonyl group at the C-2 position and specific substitutions at the C-5 and C-7 positions were crucial for anticancer activity.[10]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15]
Materials:
-
Pyridinylalkylamine derivative stock solution (in DMSO)
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinylalkylamine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[15]
-
D. Quantitative Data Summary: Anticancer Activity of Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | [16] |
| Pyridine-urea 8n | MCF-7 (Breast) | 0.80 (72h) | [16] |
| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 | [9] |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 | [9] |
| Pyrido[2,3-d]pyrimidine 63 | PC-3 (Prostate) | 1.54 | [10] |
| Pyrido[2,3-d]pyrimidine 63 | A-549 (Lung) | 3.36 | [10] |
E. Signaling Pathway: Kinase Inhibition in Cancer
Caption: Inhibition of receptor tyrosine kinases by pyridinylalkylamine derivatives.
III. Neuroprotective Effects: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Pyridinylalkylamine derivatives have shown promise in preclinical studies for their ability to counteract some of the key pathological processes in these disorders.[17][18]
A. Mechanism of Action: Targeting Amyloid-β Aggregation and More
A primary focus in Alzheimer's disease research is the aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques. Pyridinylalkylamine derivatives can interfere with this process:
-
Inhibition of Aβ Aggregation: Certain derivatives can bind to Aβ monomers or early-stage aggregates, preventing their assembly into neurotoxic species. The mechanism may involve interactions with the hydrophobic regions of the Aβ peptide.[18][19]
-
Metal Chelation: Metal ions, such as copper and zinc, can promote Aβ aggregation. The pyridine and amine moieties of these derivatives can chelate these metal ions, thereby inhibiting metal-induced aggregation.
-
Cholinesterase Inhibition: Some pyridinylalkylamine derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the brain, which can improve cognitive function.[18]
One study reported a pyridine amine derivative, PAT, that effectively inhibited both self- and metal-induced Aβ aggregation.[18]
B. Structure-Activity Relationship (SAR): Designing for Blood-Brain Barrier Penetration and Target Engagement
For CNS-active compounds, the ability to cross the blood-brain barrier (BBB) is paramount. The SAR for neuroprotective pyridinylalkylamine derivatives focuses on:
-
Lipophilicity: A moderate degree of lipophilicity is required for BBB penetration. This can be tuned by modifying the alkyl chain and substituents on the pyridine ring.
-
Hydrogen Bonding Potential: The ability to form hydrogen bonds is important for interacting with Aβ and other targets.
-
Molecular Size and Shape: These parameters influence both BBB permeability and binding to the target site.
Research on 2,6-disubstituted pyridine derivatives as inhibitors of Aβ aggregation identified the 2,6-diaminopyridine moiety as a key component for activity.[19]
C. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[20]
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP) and DMSO for peptide solubilization
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Pyridinylalkylamine derivative stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL and incubate for 1 hour to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the HFIP. Store the peptide film at -80°C.
-
Prior to the assay, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
-
Aggregation Assay:
-
Dilute the Aβ42 stock solution in PBS to a final concentration of 10-20 µM in the wells of a 96-well plate.
-
Add the pyridinylalkylamine derivative at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
-
ThT Fluorescence Measurement:
-
At specified time points, add ThT solution to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time to generate aggregation curves.
-
Compare the curves in the presence and absence of the inhibitor to determine the extent of aggregation inhibition.
-
D. Experimental Workflow: Aβ Aggregation Inhibition Assay
Caption: Workflow for the Thioflavin T assay to screen for Aβ aggregation inhibitors.
IV. Conclusion and Future Directions
Pyridinylalkylamine derivatives represent a highly versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and neuroprotective agents is well-supported by a growing body of scientific literature. The modular nature of their structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship studies.
The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel pyridinylalkylamine derivatives. As our understanding of the molecular basis of diseases deepens, the rational design of new compounds based on this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics to address some of the most pressing challenges in human health. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and leveraging computational approaches to accelerate the discovery of new and improved pyridinylalkylamine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-(Pyridin-3-yl)propan-1-amine: A Technical Guide to Target Identification and Validation
Abstract
The pyridinyl-alkylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel compound, 1-(Pyridin-3-yl)propan-1-amine. Drawing upon established structure-activity relationships of analogous compounds and foundational pharmacological principles, we hypothesize and detail the scientific rationale for investigating two primary target classes: Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Oxidase (MAO) enzymes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach for target identification and validation, from initial in silico screening to detailed in vitro characterization. We provide field-proven, step-by-step experimental protocols and data interpretation frameworks to empower research teams to systematically evaluate the therapeutic promise of this compound.
Introduction: The Promise of a Privileged Scaffold
The pyridine ring is a cornerstone of modern drug design, prized for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties. When combined with an alkylamine side chain, as in this compound, the resulting molecule possesses the core structural features of known modulators of critical central nervous system (CNS) targets. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known pharmacophores provides a strong, rational basis for targeted investigation.
This guide eschews a templated approach, instead focusing on a logical, evidence-driven narrative to identify and validate the most probable therapeutic targets for this compound. Our primary focus will be on two high-probability target families:
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are fundamental to synaptic transmission and are implicated in a host of neurological and psychiatric disorders. The pyridine nitrogen of nicotinic agonists is known to form a critical hydrogen bond in the nAChR binding site[1].
-
Monoamine Oxidase (MAO): These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO, particularly the MAO-B isoform, is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease[2][3][4].
This document will first present the scientific rationale for each proposed target class, followed by a detailed roadmap of experimental protocols designed to rigorously test these hypotheses.
Primary Target Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The structural resemblance of this compound to nicotine and other nAChR ligands is striking. The pyridine ring serves as a key hydrogen bond acceptor, a feature essential for binding to the receptor's orthosteric site[1]. Furthermore, the flexibility of the propan-1-amine side chain allows for potential interactions with various nAChR subtypes, which include α4β2, α7, and others, each with distinct physiological roles and therapeutic implications[5].
It is plausible that this compound could act as an agonist, antagonist, or an allosteric modulator. Positive allosteric modulators (PAMs), in particular, are an attractive therapeutic modality as they enhance the effect of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor indiscriminately[3].
Rationale for nAChR as a Target
-
Structural Analogy: The pyridinyl-alkylamine core is a well-established pharmacophore for nAChR ligands[5][6].
-
Therapeutic Relevance: nAChRs are validated targets for a wide range of conditions including Alzheimer's disease, schizophrenia, nicotine addiction, and inflammatory disorders[7][8].
-
Modulatory Potential: The compound could exhibit diverse pharmacological profiles, from direct agonism/antagonism to more nuanced allosteric modulation, offering a broad scope for therapeutic application[3].
Experimental Workflow for nAChR Target Validation
The following workflow outlines a systematic approach to determine if and how this compound interacts with nAChRs.
Caption: Workflow for nAChR target identification and validation.
Detailed Experimental Protocols
Objective: To predict the binding mode and estimate the binding affinity of this compound to various nAChR subtypes.
Protocol:
-
Receptor Preparation: Obtain crystal structures of relevant nAChR subtypes (e.g., α4β2, α7) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.
-
Docking Simulation: Use molecular docking software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the defined binding site of the receptor[7][8]. The binding site can be defined based on the location of known co-crystallized ligands.
-
Analysis: Analyze the resulting docking poses and scoring functions. The best poses will reveal potential key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. The docking score will provide an estimation of the binding affinity.
Objective: To experimentally determine the binding affinity (Ki) of this compound to specific nAChR subtypes.
Protocol:
-
Membrane Preparation: Use cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2, GH4C1-hα7) or brain tissue known to be rich in the target receptor. Prepare cell membrane homogenates.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound, this compound.
-
Incubation and Filtration: Incubate the plates to allow for competitive binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Primary Target Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)
Many heterocyclic compounds, including those with pyridazine and pyridine cores, are known to be inhibitors of monoamine oxidase[2][9][10]. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine[11][12]. Selective MAO-B inhibitors are of particular therapeutic interest for Parkinson's disease, as they can increase dopamine levels in the brain[2][4].
Rationale for MAO as a Target
-
Structural Precedent: The pyridine ring is present in various known MAO inhibitors[2][9].
-
Therapeutic Significance: MAO inhibitors are established treatments for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's (MAO-B inhibitors)[11].
-
Favorable Drug Profile: Reversible and selective MAO-B inhibitors can offer a safer alternative to irreversible inhibitors, with fewer side effects[13].
Experimental Workflow for MAO Target Validation
The following workflow provides a clear path to assess the MAO inhibitory potential of this compound.
Caption: Workflow for MAO inhibitor identification and characterization.
Detailed Experimental Protocols
Objective: To determine the IC50 values of this compound against human recombinant MAO-A and MAO-B.
Protocol:
-
Reagents: Use a commercially available kit such as the MAO-Glo™ Assay (Promega). This assay utilizes a luminogenic MAO substrate that is converted to luciferin, which is then quantified in a second step by luciferase.
-
Assay Setup: In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme, followed by the test compound at various concentrations.
-
Initiation of Reaction: Add the luminogenic substrate to each well to start the enzymatic reaction. Incubate at room temperature.
-
Detection: After the incubation period, add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the luminescence readings to percent inhibition relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Objective: To determine if the inhibition of MAO by this compound is reversible or irreversible.
Protocol:
-
Enzyme-Inhibitor Incubation: Pre-incubate the MAO enzyme with a concentration of the test compound that produces significant inhibition (e.g., 10x IC50) for a defined period (e.g., 30 minutes).
-
Dialysis: Subject the enzyme-inhibitor mixture to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of the dialyzed sample using the MAO-Glo™ assay or a continuous spectrophotometric method[11].
-
Analysis: Compare the activity of the dialyzed enzyme-inhibitor sample to a control sample of the enzyme that was pre-incubated with vehicle and subjected to the same dialysis procedure. A significant restoration of enzyme activity in the test sample indicates reversible inhibition.
Data Summary and Interpretation
To facilitate a clear comparison of the pharmacological data obtained, the results should be summarized in a structured table.
| Target | Assay Type | Parameter | Value |
| nAChR α4β2 | Radioligand Binding | Ki (nM) | Experimental Value |
| nAChR α7 | Radioligand Binding | Ki (nM) | Experimental Value |
| nAChR α4β2 | TEVC | EC50/IC50 (µM) | Experimental Value |
| nAChR α7 | TEVC | EC50/IC50 (µM) | Experimental Value |
| MAO-A | MAO-Glo™ | IC50 (µM) | Experimental Value |
| MAO-B | MAO-Glo™ | IC50 (µM) | Experimental Value |
| MAO-B | - | Selectivity Index (SI) | Calculated Value (IC50 MAO-A / IC50 MAO-B) |
| MAO-B | Dialysis Assay | Reversibility | Reversible/Irreversible |
Interpretation: The data compiled in this table will provide a clear pharmacological profile of this compound. High binding affinity (low Ki values) for nAChR subtypes would warrant further investigation into functional activity. Potent and selective inhibition of MAO-B (low IC50 and high SI), coupled with reversible inhibition, would identify this compound as a promising candidate for development as a treatment for neurodegenerative diseases.
Conclusion and Future Directions
This technical guide has outlined a rational, hypothesis-driven approach to elucidate the therapeutic targets of this compound. By focusing on the high-probability targets of nicotinic acetylcholine receptors and monoamine oxidase, and employing the detailed experimental workflows provided, research teams can efficiently and rigorously characterize the pharmacological profile of this novel compound. The results of these studies will be pivotal in determining the future direction of its development as a potential therapeutic agent for neurological or psychiatric disorders. Positive findings would justify advancement into secondary assays, lead optimization, and eventually, in vivo efficacy studies.
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 1-(Pyridin-3-yl)propan-1-amine
An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyridin-3-yl)propan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon its physicochemical and biopharmaceutical properties. Among the most critical of these are aqueous solubility and chemical stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a heterocyclic amine of interest in medicinal chemistry. We will explore its anticipated physicochemical characteristics, provide detailed protocols for robust solubility and stability assessment, and discuss formulation strategies to overcome potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this, or structurally similar, molecules.
Introduction: The Pivotal Role of Preformulation
In modern drug discovery, an increasing number of candidate molecules are complex, often leading to challenges in aqueous solubility and inherent stability.[1][2] this compound, with its pyridine ring and a primary amine on a propyl chain, presents a classic case study. The structure contains two basic nitrogen centers, suggesting that its solubility will be highly dependent on pH. Furthermore, amine and pyridine functionalities are known to be susceptible to specific degradation pathways, such as oxidation.[3][4]
A thorough preformulation investigation into these properties is not merely a data-gathering exercise; it is a critical step that informs all subsequent stages of development.[5] Understanding the solubility and stability profile allows for:
-
Informed selection of formulation strategies to ensure adequate bioavailability.[6]
-
Development of robust, stability-indicating analytical methods.[4][7]
-
Determination of appropriate storage conditions and shelf-life.[8]
-
Identification of potential liabilities in the molecule's chemistry.[4]
This guide will provide the theoretical basis and practical protocols to build a comprehensive physicochemical profile for this compound.
Predicted Physicochemical Profile
While specific experimental data for this compound is not widely published, its structure allows for several key predictions based on fundamental chemical principles.
-
pKa: The molecule possesses two basic centers: the pyridine nitrogen (pKa typically ~5-6) and the primary aliphatic amine (pKa typically ~9-10). This means the molecule will exist as a dication at low pH, a monocation at neutral pH, and a neutral species at high pH. This behavior is the primary determinant of its pH-solubility profile.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For the related isomer, 3-(Pyridin-3-yl)propan-1-amine, the computed XLogP3 is 0.4, suggesting moderate lipophilicity.[9] Molecules in this range can sometimes exhibit solubility limited absorption.[2]
-
Solubility: Due to the basic functional groups, the aqueous solubility is expected to be lowest at high pH (above the pKa of the amine) and significantly higher at acidic pH where the ionized, salt form predominates. Over 70% of new chemical entities suffer from poor aqueous solubility, making this a critical parameter to define experimentally.[1]
| Property | Predicted Value/Characteristic | Implication for Drug Development |
| Molecular Formula | C₈H₁₂N₂ | Used for all molarity and mass-based calculations. |
| Molecular Weight | 136.19 g/mol | Foundational for analytical and formulation calculations. |
| pKa₁ (Pyridine) | ~5-6 | Influences solubility and salt formation below neutral pH. |
| pKa₂ (Amine) | ~9-10 | Dominates solubility behavior in the physiological pH range. |
| Predicted LogP | ~0.4 - 1.5 (based on isomers)[9] | Suggests potential for membrane permeability but highlights the need for solubility enhancement. |
| Aqueous Solubility | Highly pH-dependent; expected to be low in neutral/basic media. | A key challenge to overcome for oral bioavailability. Formulation strategies will be required.[2] |
Aqueous Solubility Assessment: A Practical Workflow
Determining the solubility is a foundational experiment. The Shake-Flask method, though labor-intensive, remains the gold standard for thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
Borate buffer at pH 9.0
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Calibrated HPLC with UV detector
-
Orbital shaker in a temperature-controlled incubator (25°C and 37°C)
-
0.22 µm syringe filters (PTFE or other compatible material)
-
Analytical balance, pH meter
Methodology:
-
Preparation: Prepare buffers at the target pH values (3.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess of solid this compound to vials containing each buffer. The excess should be clearly visible to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to 25°C. Allow the samples to equilibrate for at least 48 hours. Causality Note: 48-72 hours is typically required to ensure true thermodynamic equilibrium is reached, avoiding the misleadingly high values from a kinetic solubility measurement of a metastable form.[1]
-
Phase Separation: After equilibration, allow the vials to sit undisturbed for 1 hour to let undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all particulate matter. Trustworthiness Note: This step is critical. Failure to filter properly is a major source of erroneously high solubility results.
-
Dilution & Analysis: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample by a validated HPLC-UV method to determine the concentration.
-
Repeat: Repeat the experiment at 37°C to assess the effect of temperature.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability Profiling: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][8] The ICH Q1A guideline provides the framework for these studies.
Rationale for Stress Conditions
-
Acid/Base Hydrolysis: To evaluate stability in pH extremes that may be encountered in formulation or during gastrointestinal transit.
-
Oxidation: Amines and electron-rich aromatic rings are susceptible to oxidation.[3][4] Hydrogen peroxide is a common stress agent used to simulate oxidative conditions.
-
Thermal: To assess the impact of heat during manufacturing (e.g., drying) and long-term storage.
-
Photostability: To determine if the compound is light-sensitive, which informs packaging requirements (e.g., amber vials, opaque containers).[4]
Experimental Protocol: Forced Degradation
Objective: To identify the degradation pathways and potential degradants of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid, coupled to a PDA and/or Mass Spec detector)
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound. For each condition, prepare a stressed sample and a control sample (stored at 5°C in the dark).
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Keep at room temperature for 24 hours. Causality Note: Base-catalyzed reactions are often faster than acid-catalyzed ones, so milder conditions are used initially.[3]
-
Oxidation: Mix the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the drug solution (and a sample of the solid API) in an oven at 60°C for 7 days.
-
Photostability: Expose the drug solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples. Analyze all samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure, the primary amine and pyridine ring are the most likely sites of degradation.
Caption: Potential Degradation Pathways for the Compound.
Formulation Strategies for Solubility Enhancement
If this compound demonstrates poor aqueous solubility at physiological pH (as predicted), several formulation strategies can be employed to improve its dissolution rate and bioavailability.[1][2]
-
Salt Formation: This is the most common and effective method for ionizable drugs.[2] Reacting the basic amine or pyridine with a pharmaceutically acceptable acid (e.g., HCl, tartrate, citrate) creates a salt form that typically has much higher aqueous solubility and a faster dissolution rate.[2] The choice of counter-ion can significantly impact the salt's properties (hygroscopicity, stability, melting point).
-
Use of Co-solvents and Surfactants: For liquid formulations, the solubility can be increased by using a mixture of water and a water-miscible organic solvent (co-solvent) like propylene glycol or ethanol. Surfactants can also be used to form micelles that encapsulate the drug, increasing its solubility.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing its apparent water solubility.[1][2]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[6][10][11] This is particularly effective for compounds whose absorption is dissolution rate-limited.[2]
Conclusion
A comprehensive understanding of the is paramount for its successful development as a potential therapeutic agent. This guide outlines the predictive framework and essential experimental protocols required to build this understanding. By systematically evaluating its pH-solubility profile and its degradation pathways under stress conditions, researchers can proactively address potential liabilities. The data generated from these studies provides the rational foundation for selecting appropriate formulation strategies—such as salt formation or particle size reduction—ultimately enabling the transition of a promising molecule from the laboratory to the clinic.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijrpp.com [ijrpp.com]
- 9. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
literature review of 3-substituted pyridine compounds
A Technical Guide to 3-Substituted Pyridine Compounds: Synthesis, Pharmacological Significance, and Applications
Abstract: The pyridine ring is a fundamental nitrogen-containing heterocycle that serves as a critical structural component in numerous pharmaceuticals, natural products, and functional materials.[1] Among its derivatives, 3-substituted pyridines have emerged as a particularly significant class, exhibiting a vast spectrum of biological activities that have made them central to modern drug discovery programs.[1] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the core synthetic methodologies for accessing these scaffolds, their profound pharmacological importance, and their applications in catalysis. The content is structured to deliver not only procedural knowledge but also the underlying scientific rationale, ensuring a thorough understanding of this privileged chemical scaffold.
Introduction: The Privileged Scaffold
The pyridine moiety is a bioisostere of benzene and other nitrogen-containing heterocycles, offering a unique combination of properties including aqueous solubility, hydrogen bonding capability, and metabolic stability.[1][] These characteristics make it a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to optimize pharmacokinetic and pharmacodynamic profiles.[1] Substitution at the 3-position, in particular, has yielded compounds active against a wide range of therapeutic targets, including enzymes, receptors, and ion channels, leading to breakthroughs in oncology, neuroscience, and infectious diseases.[3] The versatility of the 3-substituted pyridine framework continues to drive innovation in the development of novel therapeutic agents.[4]
Core Synthetic Methodologies
The synthesis of 3-substituted pyridines can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the de novo construction of the ring system.[5] Modern advancements, particularly in transition-metal-catalyzed cross-coupling, have significantly expanded the synthetic toolbox.
Functionalization of Pre-formed Pyridine Rings
Direct functionalization of the pyridine core is a common and often efficient approach. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging and typically requires harsh conditions.[6] Therefore, strategies often begin with halogenated pyridines (e.g., 3-bromopyridine or 3-iodopyridine), which serve as versatile handles for a wide array of transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful and widely used method for elaborating the 3-substituted pyridine scaffold. Palladium-catalyzed reactions are particularly prominent.
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds by coupling a halopyridine with a boronic acid or ester. This is a robust and functional-group-tolerant method for synthesizing 3-aryl or 3-vinyl pyridines.
-
Buchwald-Hartwig Amination: Creates C–N bonds to synthesize 3-amino pyridine derivatives, which are crucial pharmacophores in many bioactive molecules.
-
Sonogashira Coupling: Forms C(sp²)–C(sp) bonds, coupling a halopyridine with a terminal alkyne to produce 3-alkynylpyridines.
-
Heck Coupling: Creates C(sp²)–C(sp²) bonds between a halopyridine and an alkene.
The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. For instance, the use of electron-rich, bulky phosphine ligands often enhances the efficiency of palladium catalysts in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8]
De Novo Ring Synthesis (Cyclization)
Constructing the pyridine ring from acyclic precursors allows for the regioselective installation of substituents.[5] Classical methods include:
-
Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized.[3][6]
-
Kröhnke Pyridine Synthesis: Involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[6]
-
Guareschi-Thorpe Synthesis: Condensation of a cyanoacetamide with a 1,3-diketone.[6]
While powerful, these methods can sometimes lack the generality and functional group tolerance of modern cross-coupling strategies.[5]
Visualization of Synthetic Strategies
The following diagram illustrates the primary approaches to synthesizing 3-substituted pyridine derivatives.
Caption: Key synthetic strategies for 3-substituted pyridines.
Pharmacological Significance and Drug Development
The 3-substituted pyridine motif is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties allow for potent and selective interactions with biological targets.[1][4]
Key Therapeutic Areas
-
Oncology: Imatinib (Gleevec), a landmark tyrosine kinase inhibitor for chronic myeloid leukemia, features a 3-substituted pyridine core that is essential for its activity.[3] The PARP inhibitor Niraparib, used in the treatment of ovarian cancer, is another prominent example built around a substituted piperidine derived from a pyridine precursor.[9][10]
-
Neuroscience: Compounds with this scaffold have shown promise as anticonvulsant, anxiolytic, and sedative agents.[4][11] Preclamol, a dopamine autoreceptor agonist, is an example of a 3-substituted piperidine with significant central nervous system activity.[9][10]
-
Infectious Diseases: The pyridine ring is integral to various antibacterial, antiviral, and antifungal agents.[3] Sulfapyridine was one of the first commercially available sulfonamide antibiotics.[] More recently, pyrrolopyridine derivatives have been investigated for their anti-HIV activity.[12]
-
Anti-inflammatory: Piroxicam and Tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that belong to the 2-aminopyridine derivative class.[11]
Table of Representative Drugs
| Drug Name | Target/Mechanism of Action | Therapeutic Indication |
| Imatinib | Tyrosine Kinase Inhibitor (BCR-Abl) | Chronic Myeloid Leukemia (CML) |
| Niraparib | PARP Inhibitor | Ovarian Cancer |
| Atazanavir | HIV Protease Inhibitor | HIV/AIDS |
| Vemurafenib | BRAF Enzyme Inhibitor | Melanoma |
| Pexidartinib | CSF1R Inhibitor | Tenosynovial Giant Cell Tumor |
| Sulfapyridine | Dihydropteroate Synthase Inhibitor | Bacterial Infections (historical) |
(Data sourced from multiple references, including[3][9][12])
Applications in Catalysis
Beyond medicine, 3-substituted pyridines serve as important ligands in transition metal catalysis. The nitrogen atom provides a coordination site for a metal center, and the substituent at the 3-position can be used to electronically and sterically tune the catalyst's properties. This modification can influence the activity, selectivity, and stability of the catalytic system.[7] Palladium(II) complexes bearing substituted pyridine ligands have demonstrated utility as efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, where the basicity of the ligand can correlate with catalytic efficiency.[7][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a trusted, step-by-step protocol for a representative Suzuki-Miyaura reaction to synthesize a 3-arylpyridine, a common structural motif.
Objective: To synthesize 3-(4-methoxyphenyl)pyridine from 3-bromopyridine and 4-methoxyphenylboronic acid.
Causality: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The inorganic base (K₃PO₄) is crucial for activating the boronic acid for transmetalation. A toluene/water solvent system is often used to ensure all components are sufficiently soluble.
Materials and Reagents
-
3-Bromopyridine (1.0 mmol, 1 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add toluene (5 mL) and water (1 mL) via syringe. The mixture should be vigorously stirred and sparged with Argon for 15 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromopyridine starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(4-methoxyphenyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Pyridin-3-yl)propan-1-amine: A Detailed Guide for Researchers
This document provides a comprehensive guide to the synthesis of 1-(Pyridin-3-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical guidance.
Introduction
This compound is a chiral primary amine featuring a pyridine ring, a structural motif prevalent in a wide array of pharmaceuticals and biologically active compounds. The strategic placement of the amino group on the propyl chain attached to the 3-position of the pyridine ring makes it a key intermediate for the synthesis of diverse molecular scaffolds. This guide will focus on the most common and efficient synthetic routes to this compound, with a particular emphasis on reductive amination, and will also explore methods for its enantioselective synthesis, a critical consideration for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Strategic Approaches to Synthesis
The primary and most direct method for the synthesis of this compound is the reductive amination of 3-propionylpyridine. This versatile reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired amine. Another classical, though often less efficient, method is the Leuckart reaction. For applications requiring enantiomerically pure forms of the amine, asymmetric synthesis strategies, such as catalytic asymmetric hydrogenation, are employed.
Reductive Amination: The Workhorse Method
Reductive amination stands as a cornerstone of modern amine synthesis due to its operational simplicity and broad applicability. The reaction proceeds in a one-pot fashion, minimizing intermediate isolation steps and improving overall efficiency.
The general mechanism for the reductive amination of 3-propionylpyridine is depicted below:
Caption: General workflow for the reductive amination of 3-propionylpyridine.
Causality in Experimental Choices:
The choice of the amine source and the reducing agent is critical for the success of the reaction.
-
Amine Source: While aqueous ammonia can be used, ammonium salts like ammonium acetate or ammonium formate are often preferred. These salts provide both the ammonia nucleophile and a mildly acidic environment that can catalyze the formation of the imine intermediate.
-
Reducing Agent: The selection of the reducing agent is dictated by its selectivity and reactivity.
-
Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting ketone, so the reaction conditions must be optimized to favor imine formation before the addition of the reducing agent.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the reduction of the protonated imine (iminium ion) over the ketone, allowing for a one-pot reaction where all reagents are mixed from the start.[2] However, it generates toxic cyanide byproducts, necessitating careful handling and workup procedures.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reducing agent for reductive aminations. It is less basic than sodium borohydride and is often the reagent of choice for sensitive substrates.
-
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol outlines a standard procedure for the synthesis of racemic this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Propionylpyridine | 135.16 | 10.0 g | 0.074 |
| Ammonium Acetate | 77.08 | 28.5 g | 0.370 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.2 g | 0.111 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-propionylpyridine (10.0 g, 0.074 mol) and ammonium acetate (28.5 g, 0.370 mol).
-
Dissolution and Imine Formation: Add methanol (150 mL) to the flask and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.2 g, 0.111 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add dichloromethane (100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude amine by vacuum distillation or column chromatography on silica gel. For column chromatography, a mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5-1%) can be used to prevent tailing of the basic amine product on the acidic silica gel.[3]
-
Protocol 2: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
For the synthesis of enantiomerically enriched this compound, asymmetric transfer hydrogenation of the corresponding imine is a powerful technique. This method typically employs a chiral catalyst, often a transition metal complex with a chiral ligand.[4][5]
References
Application Note: High-Purity Isolation of 1-(Pyridin-3-yl)propan-1-amine using Preparative Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive guide to the purification of 1-(Pyridin-3-yl)propan-1-amine, a key building block in pharmaceutical synthesis. Due to the basic nature of the pyridine moiety and the primary amine, chromatographic purification can be challenging, often leading to poor peak shape and low recovery. This document outlines detailed protocols for both flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), addressing common issues such as peak tailing through strategic mobile phase modification. Furthermore, considerations for potential chiral separation are discussed, providing a framework for isolating enantiomerically pure forms of the target compound.
Introduction: The Challenge of Purifying Basic Amines
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a basic pyridine ring and a primary amine (pKa of the pyridine nitrogen is typically around 5-6) presents a significant hurdle for standard silica gel chromatography.[1] The acidic nature of silanol groups on the silica surface interacts strongly with the basic analyte, leading to several undesirable outcomes:
-
Peak Tailing: Strong, non-specific interactions cause the analyte to elute slowly and asymmetrically, resulting in broad, tailing peaks.[1]
-
Low Recovery: Irreversible adsorption of the compound onto the stationary phase can lead to significant loss of valuable material.
-
Poor Resolution: Tailing peaks can co-elute with impurities, making it difficult to achieve high purity.
This guide provides systematic approaches to overcome these challenges, ensuring efficient and high-purity isolation of the target compound.
Strategic Approaches to Chromatographic Purification
The successful purification of this compound hinges on mitigating the strong interactions between the basic analyte and the acidic stationary phase. Two primary strategies are employed:
-
Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase effectively neutralizes the active silanol sites on the silica surface.[2][3] This "shields" the analyte from these strong interaction points, resulting in improved peak shape and recovery.
-
Alternative Stationary Phases: For particularly challenging separations, employing alternative stationary phases like amine-functionalized silica or basic alumina can be beneficial.[3]
This application note will focus on mobile phase modification with standard silica gel, as it is a widely accessible and cost-effective method.
Workflow for Purification of this compound
The following diagram illustrates a typical workflow for the purification of this compound, from initial reaction workup to final purity analysis.
References
Analytical Methods for the Comprehensive Characterization of 1-(Pyridin-3-yl)propan-1-amine
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(Pyridin-3-yl)propan-1-amine, a key building block and intermediate in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and stability of this compound is critical for regulatory compliance, process optimization, and the quality of the final product. This document outlines a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and thermal techniques. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, chiral HPLC for enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Thermal Analysis (TGA/DSC) for stability assessment. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction
This compound is a chiral primary amine containing a pyridine moiety. Its structural features make it a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of a chiral center at the C1 position of the propyl chain means the molecule can exist as two enantiomers, which may have different pharmacological and toxicological profiles. Therefore, a robust analytical control strategy is not merely a procedural step but a scientific necessity to ensure product quality, safety, and efficacy.
This application note details a suite of analytical techniques designed to provide a complete profile of this compound, from confirming its molecular structure to quantifying its purity and understanding its physical stability.
Chromatographic Methods: Purity and Enantiomeric Resolution
Chromatography is the cornerstone of purity assessment in chemical analysis. For a polar, basic compound like this compound, both liquid and gas chromatography offer distinct advantages.
Caption: Decision workflow for selecting the appropriate chromatographic method.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the preferred method for quantifying the purity of this compound and detecting non-volatile impurities. The basic nature of the amine group necessitates careful mobile phase selection to achieve good peak shape and resolution.
2.1.1 Principle of Separation The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The basic amine group can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, an acidic modifier (e.g., trifluoroacetic acid) or a buffer (e.g., ammonium acetate) is added to the mobile phase to ensure the analyte is consistently protonated, leading to sharp, symmetrical peaks[1].
2.1.2 Protocol: HPLC-UV for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar phase for RP-HPLC. |
| Mobile Phase A | 0.1% Ammonium Acetate in Water, pH adjusted to 4.5 | Buffered aqueous phase to ensure consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
-
Data Analysis: Calculate purity by the area percent method, assuming all impurities have a similar response factor at 254 nm.
Chiral HPLC for Enantiomeric Separation
Since this compound is chiral, resolving and quantifying the enantiomers is often a regulatory requirement, especially in drug development. This is achieved using a chiral stationary phase (CSP).
2.2.1 Importance of Chiral Separation Enantiomers can have vastly different pharmacological activities. One may be therapeutic while the other is inactive or even toxic. Chiral HPLC is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based CSPs are highly effective for separating a wide range of chiral amines[2].
2.2.2 Protocol: Enantioselective HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Cellulose-based CSP (e.g., CHIRALCEL® OD-H) | These columns are known to effectively resolve chiral amines[2]. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase conditions are typical for polysaccharide CSPs. Diethylamine is a basic additive to improve peak shape. |
| Mode | Isocratic | Isocratic elution is generally sufficient for enantiomeric separation. |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 25 °C | |
| Detection (UV) | 254 nm | |
| Injection Vol. | 5 µL |
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC[3]. It is also an excellent tool for confirming the identity of the main component.
2.3.1 Principle of Analysis The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification[4][5]. For polar amines, derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability, though it may not be necessary for this compound[6].
2.3.2 Protocol: GC-MS for Identification and Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Methanol.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase provides good general-purpose separation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete vaporization. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A temperature ramp separates compounds by boiling point. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the expected mass of the parent ion and its fragments. |
-
Data Interpretation: Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST) for identity confirmation. The molecular ion peak (M+) should be observed at m/z 136, corresponding to the molecular weight of the free base[7][8].
Spectroscopic Methods: Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Caption: Relationship between spectroscopic data and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the exact structure of an organic molecule by mapping the carbon-hydrogen framework.
3.1.1 Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data:
| ¹H NMR (Expected) | Multiplicity | Integration | Assignment |
| ~8.5 ppm | d | 1H | Pyridine C2-H |
| ~8.4 ppm | dd | 1H | Pyridine C6-H |
| ~7.7 ppm | dt | 1H | Pyridine C4-H |
| ~7.2 ppm | dd | 1H | Pyridine C5-H |
| ~4.0 ppm | t | 1H | CH-NH₂ |
| ~1.7 ppm (broad) | s | 2H | NH₂ |
| ~1.6-1.8 ppm | m | 2H | CH₂ |
| ~0.9 ppm | t | 3H | CH₃ |
| ¹³C NMR (Expected) | Assignment |
| ~148-150 ppm | Pyridine C2, C6 |
| ~140 ppm | Pyridine C4 |
| ~135 ppm | Pyridine C3 (ipso) |
| ~123 ppm | Pyridine C5 |
| ~55 ppm | C H-NH₂ |
| ~30 ppm | C H₂ |
| ~10 ppm | C H₃ |
Note: Exact chemical shifts can vary depending on solvent and concentration. The provided data is inferred from typical values for pyridine and alkylamine moieties[9][10].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to identify the functional groups present in a molecule.
3.2.1 Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the neat liquid sample on the ATR crystal or prepare a KBr pellet if the sample is a solid salt.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H stretch (doublet) | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch (aromatic) | Pyridine Ring |
| 2850-2960 | C-H stretch (aliphatic) | Propyl Chain |
| ~1600, ~1480 | C=C, C=N stretch | Pyridine Ring |
| ~1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
These characteristic bands confirm the presence of the primary amine and the pyridine ring[11][12].
Mass Spectrometry (MS)
While used in conjunction with GC, standalone MS with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight of the polar amine.
3.3.1 Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a solvent like methanol containing 0.1% formic acid.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire in positive ion mode. The formic acid helps protonate the basic amine and pyridine nitrogen atoms.
-
Expected Mass-to-Charge Ratios:
| m/z | Ion |
| 137.11 | [M+H]⁺ |
| 159.09 | [M+Na]⁺ |
The observation of the protonated molecule [M+H]⁺ at m/z 137.11 confirms the molecular weight of 136.19 g/mol [8][13].
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a substance.
Principles and Protocol
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other phase changes.
Studies on pyridine derivatives show that these techniques are valuable for determining stability under thermal stress[11][14][15].
4.1.1 Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation: The TGA curve will show the onset temperature of decomposition (mass loss). The DSC curve will show an endotherm corresponding to the boiling point of the liquid amine or the melting point if it is a solid salt.
Summary
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The protocols outlined in this guide provide a robust framework for confirming its identity, quantifying its purity (both chemical and enantiomeric), and assessing its stability. Chromatographic methods establish purity, spectroscopic methods confirm the structure, and thermal analysis evaluates stability. Together, these methods ensure that the material meets the high-quality standards required for its intended application in research and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 5. Pyridine [webbook.nist.gov]
- 6. reddit.com [reddit.com]
- 7. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. PubChemLite - 3-(pyridin-4-yl)propan-1-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 14. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
developing a cell-based assay for 1-(Pyridin-3-yl)propan-1-amine
Application Note & Protocol
Development of a Homogeneous, Luminescent Cell-Based Assay for Screening Inhibitors of Monoamine Oxidase B (MAO-B) Using 1-(Pyridin-3-yl)propan-1-amine as a Candidate Compound
Abstract
This document provides a comprehensive guide for developing a robust, high-throughput cell-based assay to screen for inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme implicated in neurodegenerative disorders.[1] We hypothesize that this compound, a compound containing a pyridine moiety common in pharmacologically active agents, acts as a potential MAO-B inhibitor.[2][3] This guide details the scientific rationale, a step-by-step protocol for a luminescent assay, and procedures for rigorous validation. The described methodology is tailored for researchers in drug discovery and pharmacology, providing a self-validating system to identify and characterize novel MAO-B inhibitors.
Section 1: Target Hypothesis and Assay Principle
1.1. Scientific Rationale Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters.[4] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets; selective MAO-B inhibitors are particularly relevant for treating Parkinson's and Alzheimer's diseases.[1] The chemical structure of this compound features a pyridine ring and an amine group, motifs present in various enzyme inhibitors.[3] While direct biological activity for this specific compound is not extensively documented, its structural elements suggest a plausible interaction with the active site of MAO enzymes. This application note therefore proceeds with the hypothesis that this compound is an inhibitor of MAO-B.
1.2. Assay Principle To quantify the inhibitory potential of our lead compound, we will employ a homogeneous, luminescence-based assay system. This "add-and-read" method is highly sensitive and ideal for high-throughput screening (HTS).[5] The assay is performed in two steps:
-
MAO Reaction: A luminogenic MAO substrate is added to cells expressing MAO-B. The MAO-B enzyme converts this substrate into a luciferin methyl ester derivative.[6] If an inhibitor like this compound is present, this conversion is blocked or reduced.
-
Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and provides the necessary components (esterase and luciferase) to convert the luciferin methyl ester into a stable, glow-type luminescent signal.[7]
The intensity of the light produced is directly proportional to the amount of MAO-B activity.[5] A decrease in luminescence in the presence of the test compound indicates inhibition of the enzyme.
Section 2: Assay Design and Workflow
The overall experimental process is designed for efficiency and reproducibility in a multi-well plate format. The workflow minimizes plate handling steps to ensure data quality.
Experimental Workflow Diagram
Caption: High-level workflow for the cell-based MAO-B inhibition assay.
Section 3: Materials and Methods
3.1. Required Reagents and Equipment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) known to endogenously express MAO-B, or a recombinant cell line overexpressing human MAO-B.
-
Assay Kit: MAO-Glo™ Assay System (Promega, Cat. No. V1401 or similar).[5] This kit includes the MAO substrate, reaction buffers, and Luciferin Detection Reagent.
-
Test Compound: this compound (e.g., Crysdot, Cat. No. CD11096428).
-
Positive Control: Selegiline (Deprenyl), a known selective MAO-B inhibitor.[1]
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Plates: White, opaque 96-well or 384-well solid-bottom assay plates suitable for luminescence.
-
Equipment: Standard cell culture incubator, biosafety cabinet, multichannel pipettes, plate shaker, and a luminometer.
3.2. Cell Line Selection and Culture For this protocol, we will use the SH-SY5Y human neuroblastoma cell line. These cells endogenously express MAO-B, providing a biologically relevant system.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter enzyme expression levels.
3.3. Step-by-Step Experimental Protocol
Day 1: Cell Seeding
-
Cell Preparation: Harvest and count logarithmically growing SH-SY5Y cells. Resuspend the cells in fresh culture medium to a final concentration of 2 x 10⁵ cells/mL.
-
Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well white assay plate (20,000 cells/well).
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Day 2: Compound Treatment and Assay
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Selegiline (positive control) in DMSO.
-
Perform a serial dilution (1:3 or 1:10) of the test compound and positive control in MAO Reaction Buffer to create 4X final concentrations. Include a "vehicle control" containing only DMSO at the same final concentration as the compound wells (typically ≤0.5%).
-
-
Prepare Assay Reagents (as per kit instructions):
-
Compound Addition:
-
Carefully remove the culture medium from the cell plate.
-
Add 12.5 µL of the 4X compound dilutions (or vehicle/positive control) to the appropriate wells.
-
-
Initiate MAO Reaction:
-
Immediately add 12.5 µL of the 4X MAO-B Substrate solution to all wells. The total volume should now be 25 µL.
-
Note: For negative control wells (representing 100% inhibition), add 12.5 µL of MAO Reaction Buffer instead of the substrate solution.[6]
-
-
Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for 1 hour.[6]
-
Signal Detection:
-
Add 25 µL of reconstituted Luciferin Detection Reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure homogeneity and stop the reaction.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[7]
-
-
Read Plate: Measure luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
Section 4: Assay Validation and Quality Control
To ensure the assay is trustworthy and robust, key performance metrics must be established.
4.1. Z'-Factor Calculation The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Procedure: Prepare a plate with multiple wells (n ≥ 16) of "high signal" controls (vehicle only) and "low signal" controls (a high concentration of Selegiline, e.g., 10 µM).
-
Formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ) Where SD is the standard deviation.
4.2. Data Presentation and IC₅₀ Determination Data should be normalized and plotted to generate a dose-response curve.
-
Normalization:
-
Average the luminescence values for the vehicle control wells (0% inhibition) and the high-concentration positive control wells (100% inhibition).
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_low) / (Mean_high - Mean_low) ) )
-
-
Curve Fitting: Plot the % Inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Example Quantitative Data Summary
| Parameter | Vehicle Control | Selegiline (10 µM) | This compound |
| Mean Luminescence (RLU) | 850,000 | 15,000 | Dose-dependent |
| Standard Deviation | 42,500 | 1,200 | Varies with dose |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.82 } | N/A |
| Calculated IC₅₀ | N/A | 25 nM | 1.5 µM (Hypothetical) |
Section 5: Data Interpretation and Troubleshooting
-
High Z'-Factor (>0.5): Indicates a robust assay with a large dynamic range, suitable for screening.
-
Complete Dose-Response Curve: A sigmoidal curve confirms the inhibitory activity of the compound. A flat curve suggests no activity at the tested concentrations.
-
Troubleshooting:
-
High Well-to-Well Variability: Check for inconsistent cell seeding, pipetting errors, or edge effects on the plate.
-
Low Signal or Low Z'-Factor: Ensure cell viability is high, check reagent preparation, and confirm the luminometer settings are appropriate. The enzyme concentration in the cells may be too low; consider using a recombinant cell line with higher expression.[6]
-
Proposed Mechanism of Inhibition Diagram
Caption: Proposed mechanism of MAO-B inhibition and luminescent signal generation.
Section 6: Conclusion
This application note provides a detailed, scientifically grounded framework for developing a cell-based assay to identify and characterize inhibitors of MAO-B, using this compound as a hypothetical lead compound. By integrating a robust luminescent detection technology with rigorous validation standards like the Z'-factor, this protocol offers a reliable and high-throughput capable method for drug discovery professionals.[8] The principles and steps outlined herein are readily adaptable for screening large compound libraries to discover novel therapeutic agents for neurodegenerative diseases.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
Application Note: A High-Throughput In Vitro Screening Cascade for 1-(Pyridin-3-yl)propan-1-amine Libraries
Abstract
The 1-(Pyridin-3-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including potent kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design and execution of an in vitro screening cascade for focused libraries built around this scaffold. We detail a multi-tiered strategy, from primary high-throughput screening (HTS) to secondary confirmation and essential safety profiling. The protocols herein are designed as self-validating systems, incorporating critical quality controls and explaining the scientific causality behind experimental choices to ensure the generation of robust and reliable data for hit identification and lead optimization.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern drug design, prized for its ability to improve physicochemical properties such as aqueous solubility and to form key hydrogen bond interactions with biological targets.[3] Derivatives of the related N-(pyridin-3-yl)pyrimidin-4-amine and pyridin-3-yl pyrimidine scaffolds have demonstrated potent inhibitory activity against critical oncology targets like Cyclin-Dependent Kinase 2 (CDK2) and Bcr-Abl kinase.[1][2] This validates the exploration of structurally similar libraries, such as those based on this compound, for the discovery of novel therapeutics, particularly in the realm of kinase inhibition.
This guide outlines a systematic workflow to efficiently screen such libraries, identify potent and selective "hit" compounds, and de-risk them early by flagging potential safety liabilities.
Focused Library Design Strategy
The goal of a focused library is not to cover all of chemical space, but to intelligently explore the structure-activity relationship (SAR) around a core scaffold.[4][5] For the this compound core, diversity can be introduced at several key points to modulate potency, selectivity, and drug-like properties.
-
R1 (Amine Substitution): Modification of the primary amine can alter basicity and introduce new interaction points. Acylation, sulfonylation, or reductive amination can be used to install a wide variety of functional groups.
-
R2 (Alkyl Chain): While the ethyl group is defined in the core, analogues can be synthesized to explore the impact of chain length, rigidity (e.g., cyclopropyl), or stereochemistry.
-
R3 (Pyridine Ring Substitution): The pyridine ring can be substituted with various electron-donating or withdrawing groups to modulate the electronics of the system and explore additional binding pockets in the target protein.
The design should leverage computational tools like molecular docking and QSAR models to prioritize the synthesis of compounds with the highest probability of interacting with the target family of interest, such as kinases.[5]
The In Vitro Screening Cascade: A Funnel-Based Approach
A tiered screening approach is the most resource-efficient method for identifying high-quality lead candidates from a compound library.[6] This cascade rapidly eliminates inactive compounds and flags problematic ones, allowing research efforts to be concentrated on the most promising molecules.
References
- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
using 1-(Pyridin-3-yl)propan-1-amine in kinase inhibitor screening
Application Note & Protocol
Topic: A Practical Guide to Screening 1-(Pyridin-3-yl)propan-1-amine and its Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Kinase Screening
Protein kinases constitute one of the most significant and extensively studied families of enzymes in biomedical research.[1] These enzymes are fundamental regulators of nearly all cellular processes, including proliferation, differentiation, metabolism, and apoptosis, by catalyzing the transfer of a phosphate group from ATP to a substrate.[2] The human genome encodes over 500 kinases, and their dysregulation through mutation or overexpression is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[2][] This central role has made kinases a premier target class for therapeutic intervention.[1][4]
The success of small molecule kinase inhibitors, such as Imatinib, has revolutionized treatment paradigms and validated the approach of targeting these enzymes.[][5] Consequently, the discovery and development of novel kinase inhibitors remain a high-priority area in pharmaceutical research.[4][6] This involves screening chemical libraries to identify "hit" compounds that can be optimized into "lead" candidates.
This guide focuses on a rational approach to screening This compound . While not an established inhibitor itself, its core structure contains a pyridin-3-yl moiety , a well-recognized pharmacophore present in numerous potent and approved kinase inhibitors.[7] For instance, pyridin-3-yl pyrimidines have shown potent activity against Bcr-Abl, and N-(pyridin-3-yl)pyrimidin-4-amine analogs are effective CDK2 inhibitors.[7][8] This structural alert makes this compound a logical starting point for a fragment-based screening or library development campaign.
This document provides a comprehensive framework, including detailed protocols, for evaluating such a compound, first in a robust biochemical assay and subsequently in a physiologically relevant cell-based system.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 60289-67-0 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Structure | (See below) |
Section 1: The Foundation of Kinase Inhibition Assays
The primary goal of a kinase assay is to measure the catalytic activity of a kinase to determine the inhibitory effect of a test compound.[9] Assays can be broadly categorized into two types: biochemical and cell-based.
-
Biochemical Assays utilize purified, often recombinant, kinases, substrates, and ATP in a controlled in vitro environment.[10] They directly measure the compound's effect on the enzyme's catalytic function or its ability to bind to the kinase.[11] These assays are ideal for primary high-throughput screening (HTS) due to their simplicity, scalability, and robustness.[9]
-
Cell-Based Assays measure a compound's effect within a living cell.[12] This provides crucial information on cell permeability, interaction with the target in a complex physiological milieu, and potential off-target effects or cytotoxicity.[13] They are essential for validating hits from biochemical screens.[14]
The choice of assay format is critical and depends on the screening stage. A typical workflow begins with a sensitive, universal biochemical assay, followed by more complex cell-based assays for hit confirmation and characterization.[15]
References
- 1. Kinases [france.promega.com]
- 2. Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist [the-scientist.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Drug Discovery – What’s Next in the Field? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of N-Alkylated 3-Aminopyridines
An Application Note and Protocol for the N-Alkylation of 3-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic N-alkylation unlocks a vast chemical space, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. However, the synthesis of these derivatives is not trivial. The 3-aminopyridine molecule presents a classic chemoselectivity challenge due to the presence of two nucleophilic nitrogen centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (N3). Direct alkylation often leads to a mixture of products, with the more nucleophilic pyridine nitrogen reacting preferentially to form pyridinium salts[1]. Furthermore, the desired N-alkylation of the amino group is frequently plagued by over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines[2][3].
This guide provides a detailed exploration of the chemical principles and practical protocols for achieving selective mono-N-alkylation of the 3-amino group, empowering researchers to synthesize these valuable compounds with high efficiency and control.
Core Principles: Navigating Selectivity in N-Alkylation
Achieving the desired regioselectivity hinges on understanding and manipulating the relative nucleophilicity of the two nitrogen atoms.
-
The Selectivity Challenge: The lone pair of the pyridine ring nitrogen is in an sp² hybrid orbital and is more available for reaction with electrophiles compared to the lone pair of the exocyclic amino group, which is involved in resonance with the aromatic ring. Consequently, direct reaction with an alkyl halide typically favors the formation of the N1-alkylated pyridinium salt[1][4].
-
Overcoming the Challenge: To steer the reaction towards the desired 3-amino N-alkylation, the nucleophilicity of the amino group must be enhanced relative to the pyridine nitrogen, or the pyridine nitrogen must be deactivated. Modern synthetic strategies accomplish this through two primary approaches:
-
Protecting Group Strategy: By temporarily installing a protecting group (e.g., tert-butoxycarbonyl, Boc) on the amino nitrogen, its acidity is increased. Subsequent deprotonation with a strong base generates a highly nucleophilic amide anion that readily undergoes alkylation. The pyridine nitrogen's reactivity is attenuated, preventing side reactions[1].
-
Self-Limiting Alkylation via N-Aminopyridinium Salts: A more advanced strategy involves first aminating the pyridine nitrogen to form an N-aminopyridinium salt. Deprotonation of the exocyclic nitrogen on this salt creates a highly nucleophilic pyridinium ylide intermediate. This ylide undergoes facile and selective mono-alkylation. Crucially, the alkylated product is significantly less nucleophilic, which effectively prevents the over-alkylation that plagues traditional methods[5][6][7]. This "self-limiting" character is a powerful tool for synthesizing secondary amines[5][7][8].
-
General Reaction Mechanism: SN2 Alkylation
The core chemical transformation for N-alkylation is the bimolecular nucleophilic substitution (SN2) reaction. The deprotonated amino group acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) and displacing the leaving group.
Caption: General SN2 mechanism for N-alkylation of an amine.
Experimental Design and Key Parameters
The success of the N-alkylation protocol depends on the judicious selection of reagents and conditions.
| Parameter | Selection Rationale & Expert Insights | Typical Examples |
| Alkylating Agent | Reactivity follows the trend: Iodides > Bromides > Chlorides > Sulfonates (e.g., tosylates, mesylates). Alkyl iodides are highly reactive but can be less stable. Alkyl bromides offer a good balance of reactivity and stability. Primary and secondary alkyl halides are suitable for S | Methyl iodide, Ethyl bromide, Benzyl bromide, Propyl tosylate |
| Base | The base's role is to deprotonate the amine, generating the active nucleophile. Its strength must be matched to the acidity of the N-H bond. For Boc-protected amines, strong bases are needed. For the N-aminopyridinium ylide strategy, carbonate bases are uniquely effective, promoting both alkylation and in-situ depyridylation[6][7]. | Strong Bases: NaH, t-BuOK, n-BuLi[1].Weaker Bases: K₂CO₃, Cs₂CO₃[5][8]. |
| Solvent | Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the anionic nucleophile reactive. They do not participate in hydrogen bonding that would otherwise shield the nucleophile. | DMF, DMSO, Acetonitrile (CH₃CN), THF[9][10]. |
| Temperature | Reactions are often run at room temperature to 70 °C[5][6]. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination (for secondary/tertiary halides) or decomposition. | 25 °C to 70 °C |
Protocols for Selective N-Alkylation
Protocol 1: Alkylation via N-Boc Protection and Deprotonation
This two-step method is robust and reliable, providing excellent control over regioselectivity. It is particularly useful when a strong, non-nucleophilic base is employed to generate the active nucleophile.
Caption: Experimental workflow for the N-Boc protection strategy.
Step-by-Step Methodology:
-
Protection:
-
Dissolve 3-aminopyridine (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and stir the mixture at room temperature for 3 hours[1].
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent. The crude 4-[N-(tert-butoxycarbonyl)amino]pyridine can often be used without further purification[1].
-
-
Alkylation:
-
Caution: Perform this step under an inert atmosphere (e.g., Nitrogen or Argon). Sodium hydride (NaH) is highly reactive with water.
-
Suspend sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-Boc-3-aminopyridine (1.0 equiv) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-alkyl-N-Boc-3-aminopyridine in CH₂Cl₂.
-
Cool to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Stir at room temperature until the reaction is complete.
-
Evaporate the solvent and excess TFA.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the final product.
-
Protocol 2: One-Pot Self-Limiting Alkylation via N-Aminopyridinium Ylide
This elegant and highly efficient one-pot protocol leverages a transient, highly nucleophilic ylide intermediate to achieve selective mono-alkylation and avoid over-alkylation. It is ideal for synthesizing secondary aryl-alkyl amines[5][6][7].
Caption: Logical flow of the self-limiting N-alkylation strategy.
Step-by-Step Methodology:
Note: This protocol assumes the prior synthesis of an N-aryl-N-aminopyridinium salt, for instance, via a Chan-Lam coupling of an aryl boronic acid with an N-aminopyridinium salt[6][7].
-
To a reaction vessel, add the N-aryl-N-aminopyridinium salt (1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and anhydrous acetonitrile (CH₃CN)[5][7].
-
Add the alkylating agent (alkyl halide, 2.0 equiv) to the suspension.
-
Heat the mixture to 70 °C and stir for 16 hours under an inert atmosphere[5][7].
-
Monitor the reaction for the consumption of the starting material and the formation of the secondary amine product.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting secondary amine product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base.2. Poor leaving group on the alkylating agent.3. Steric hindrance on the amine or alkylating agent.4. Inactive catalyst or wet reagents/solvents. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Use a more reactive alkylating agent (e.g., switch from R-Cl to R-I).3. Increase reaction temperature or time.4. Ensure all reagents and solvents are anhydrous. |
| Over-alkylation (Di-alkylation) | The mono-alkylated product is more nucleophilic than the starting material and reacts further. | 1. Use the "Self-Limiting" ylide protocol (Protocol 2).2. Use a large excess of the 3-aminopyridine starting material.3. Add the alkylating agent slowly via syringe pump to maintain its low concentration[2]. |
| Alkylation on Pyridine Nitrogen | The pyridine nitrogen is inherently more nucleophilic. This is the default pathway without proper strategy. | 1. Use the Boc-protection strategy (Protocol 1) to deactivate the pyridine ring and activate the amino group.2. Ensure a strong enough base is used to fully deprotonate the (protected) amino group, making it the superior nucleophile. |
| Side Reactions / Low Yield | 1. Elimination reaction competing with substitution (especially with secondary/bulky halides).2. Decomposition of reagents or products at high temperatures. | 1. Use a less-hindered alkylating agent. Use a non-nucleophilic, sterically hindered base.2. Run the reaction at a lower temperature for a longer period. |
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation and acylation of pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
Application Note: High-Resolution Chiral Separation of 1-(Pyridin-3-yl)propan-1-amine Enantiomers by HPLC
Abstract
The enantiomeric purity of chiral amines is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 1-(Pyridin-3-yl)propan-1-amine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. We delve into the principles of the separation, the rationale behind method development choices, and provide a detailed, step-by-step protocol suitable for quality control and research environments.
Introduction and Scientific Background
This compound is a chiral primary amine containing a pyridine moiety, a common structural motif in many active pharmaceutical ingredients (APIs).[3][4] The stereocenter at the C1 position necessitates accurate analytical methods to quantify the enantiomeric composition. The direct separation of amine enantiomers by HPLC presents a unique challenge due to the basic nature of the amino group. This basicity can lead to strong, non-enantioselective interactions with acidic residual silanol groups on the silica surface of the stationary phase, resulting in poor peak shape, excessive tailing, and reduced column lifetime.[5][6]
To overcome these challenges, polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are highly effective.[5][7] These selectors offer a combination of interaction modes—including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance—that create a sophisticated chiral recognition environment.[8] The success of the separation is critically dependent on the mobile phase composition, particularly the inclusion of a basic additive. This additive acts as a silanol-masking agent, competing with the basic analyte for interaction with active sites on the stationary phase, thereby improving peak symmetry and resolution.[3][6][9] This guide provides a comprehensive framework for achieving this separation efficiently.
Method Development and Optimization Strategy
The development of a successful chiral separation method is a systematic process. The logical flow involves screening different selectors and mobile phases, followed by fine-tuning the parameters to achieve optimal resolution and analysis time.
Core Principles
-
Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs are the preferred choice for their broad applicability to chiral amines.[5][10] Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[3][8] The rigid, helical polymer structure creates chiral grooves where enantiomers can differentially interact.
-
Mobile Phase Mode : Normal-phase (NP) mode, typically using a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), is highly effective. This environment promotes the crucial hydrogen bonding interactions between the analyte's amino group and the carbamate linkages on the CSP.[5]
-
Basic Additive : The addition of a small percentage of a basic modifier, such as diethylamine (DEA) or butylamine, to the mobile phase is essential.[9] This additive neutralizes free silanols on the silica support, preventing non-specific binding of the basic analyte and ensuring sharp, symmetrical peaks.[3][6]
The diagram below outlines the logical workflow for developing the chiral separation method for this compound.
Caption: Logical workflow for chiral HPLC method development.
Optimized Method and Protocol
This section provides the detailed protocol for the chiral separation, established through the systematic development process described above.
Instrumentation and Materials
-
HPLC System : An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Chiral Column : Chiralpak® IA, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Chemicals :
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99.5%)
-
Racemic this compound standard.
-
Preparation of Solutions
-
Mobile Phase : Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . For 1 liter, combine 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas before use.
-
Sample Solution : Accurately weigh and dissolve the this compound standard in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL .
-
Blank Solution : Use the mobile phase as a blank.
Chromatographic Conditions
The quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | ~15 minutes |
Step-by-Step Protocol
-
System Setup : Ensure the HPLC system is clean and properly configured with the specified column and mobile phase.
-
Column Equilibration : Purge the column with the mobile phase at the operational flow rate (1.0 mL/min) for at least 30-45 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST) :
-
Inject the blank solution once to ensure no interfering peaks are present.
-
Inject the racemic standard solution five consecutive times.
-
Verify that the system meets the following criteria:
-
Resolution (Rs) : ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (Tf) : ≤ 1.5 for both peaks.
-
%RSD of Retention Times : ≤ 1.0% for both peaks.
-
-
-
Sample Analysis : Once the SST criteria are met, proceed with injecting the test samples.
-
Data Processing : Integrate the peak areas for both enantiomers. Calculate the percentage of each enantiomer using the area percent method (assuming equal response factors).
Expected Results and Discussion
Under the optimized conditions, a baseline separation of the two enantiomers is expected. The first enantiomer typically elutes at approximately 8.5 minutes, and the second at approximately 10.2 minutes.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R) | ~8.5 min | ~10.2 min |
| Capacity Factor (k') | ~3.5 | ~4.3 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~1.24} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
Calculations based on a void time (t0) of ~2.0 minutes.
Mechanism of Separation
The successful separation is governed by the precise stereochemical fit between the analyte enantiomers and the chiral selector.
Caption: Chiral recognition on a polysaccharide CSP.
The amylose backbone of the Chiralpak® IA phase forms a helical structure, creating chiral pockets. The phenylcarbamate groups provide sites for hydrogen bonding (with the analyte's NH2 group) and π-π stacking (with the pyridine ring). One enantiomer achieves a more stable, multi-point interaction (a "three-point fit"), leading to a longer retention time, while the other enantiomer experiences steric hindrance, resulting in a weaker interaction and earlier elution.[7][8] The DEA in the mobile phase ensures that these specific chiral interactions dominate by preventing the amine from binding to non-chiral silanol sites.[3][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 2.0) | 1. Insufficient column equilibration.2. Incorrect mobile phase composition.3. Column degradation. | 1. Equilibrate column for a longer duration.2. Carefully re-prepare the mobile phase.3. Replace the column. |
| Peak Tailing (Tf > 1.5) | 1. Insufficient or no basic additive (DEA).2. Active sites on the column.3. Sample overload. | 1. Ensure 0.1% DEA is in the mobile phase.2. Flush column; if unresolved, replace column.3. Reduce sample concentration. |
| Fluctuating Retention Times | 1. Leak in the system.2. Inconsistent mobile phase composition.3. Unstable column temperature. | 1. Check fittings for leaks.2. Use a well-mixed, degassed mobile phase.3. Verify column oven is set to and maintaining 25°C. |
Conclusion
This application note details a validated, high-performance HPLC method for the chiral separation of this compound enantiomers. By employing a polysaccharide-based CSP (Chiralpak® IA) with a normal-phase eluent containing a basic additive, the method achieves excellent resolution and peak symmetry. The protocol is robust, reproducible, and suitable for routine analysis in pharmaceutical quality control and research settings, ensuring accurate determination of enantiomeric purity.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 1-(Pyridin-3-yl)propan-1-amine for Enhanced Bioassay Performance
Introduction: Unlocking the Potential of a Versatile Pyridylalkylamine Scaffold
1-(Pyridin-3-yl)propan-1-amine is a compelling starting point for chemical biology and drug discovery initiatives. Its structure, featuring a primary aliphatic amine and a pyridine ring, presents two chemically tractable sites for modification. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[1] The primary amine offers a readily derivatizable handle for modulating the compound's physicochemical properties, biological activity, and detection in various assay formats.
This guide provides a detailed framework for the strategic derivatization of this compound. We will move beyond simple synthetic descriptions to elucidate the rationale behind specific modifications, linking them to predictable outcomes in relevant bioassays. The protocols herein are designed to be robust and reproducible, empowering researchers to generate novel analogues for a range of applications, from fundamental biological studies to high-throughput screening campaigns.
Core Derivatization Strategies: A Rationale-Driven Approach
The derivatization of this compound can be broadly categorized into two main approaches: modification of the primary amine and, for more advanced applications, functionalization of the pyridine ring. Here, we will focus on the more accessible and often highly impactful derivatization of the primary amine.
Diagram: Derivatization Pathways for this compound
Caption: Derivatization strategies for this compound and their corresponding bioassay applications.
Section 1: N-Acylation for Modulating Receptor Affinity and Antimicrobial Activity
Rationale: The introduction of an acyl group to the primary amine can significantly alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. These changes can directly impact interactions with biological targets. For instance, in the context of nicotinic acetylcholine receptors (nAChRs), where pyridine-containing compounds are known to be active, modifying the amine can fine-tune binding affinity and selectivity.[2][3] Furthermore, N-acylation is a common strategy in the development of antimicrobial agents, as it can enhance membrane permeability and interaction with bacterial targets.[4]
Protocol 1: General Procedure for N-Acylation using Acid Chlorides
This protocol describes a robust method for the acylation of this compound with an acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acid Chloride Addition: Slowly add the acid chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acyl derivative.
Data Presentation: Expected Physicochemical Changes upon N-Acylation
| Derivative | R-Group | Expected Change in LogP | Potential Impact on Bioassay Performance |
| N-acetyl | -CH₃ | Slight increase | Increased cell permeability in antimicrobial assays. |
| N-benzoyl | -C₆H₅ | Significant increase | Enhanced hydrophobic interactions in receptor binding pockets. |
| N-cyclohexylcarbonyl | -c-C₆H₁₁ | Moderate increase | Introduction of steric bulk to probe receptor binding site topology. |
Section 2: N-Sulfonylation for Targeting Enzyme Active Sites
Rationale: The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs, including enzyme inhibitors.[5] Derivatizing the primary amine of this compound to a sulfonamide introduces a tetrahedral geometry and a strong hydrogen bond donor/acceptor moiety. This can facilitate strong and specific interactions within the active sites of enzymes such as kinases and proteases.
Protocol 2: General Procedure for N-Sulfonylation using Sulfonyl Chlorides
This protocol outlines the synthesis of N-sulfonyl derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
Triethylamine (if using DCM as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
Reaction Setup (Pyridine as solvent): Dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C.
-
Reaction Setup (DCM as solvent): Dissolve this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq), and cool to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution with 1 M HCl to remove excess pyridine/triethylamine.
-
Wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Diagram: N-Sulfonylation Workflow
Caption: A streamlined workflow for the N-sulfonylation of this compound.
Section 3: Fluorescent Labeling for Cellular Uptake and Imaging Studies
Rationale: Attaching a fluorescent probe to this compound enables its visualization and quantification in cellular and subcellular contexts.[6] This is invaluable for studying its mechanism of action, determining its cellular uptake efficiency, and observing its localization. The choice of fluorophore will depend on the instrumentation available and the specific requirements of the bioassay (e.g., excitation/emission wavelengths, photostability). Amine-reactive fluorescent dyes, such as those with N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) functional groups, are ideal for this purpose.
Protocol 3: Fluorescent Labeling with an NHS Ester Dye
This protocol provides a general method for labeling the primary amine with a commercially available NHS ester-functionalized fluorophore.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with an NHS ester (e.g., a succinimidyl ester of a fluorescein or rhodamine derivative)
-
Anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base such as DIPEA
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography columns or reverse-phase HPLC for purification
Procedure:
-
Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. Prepare a separate stock solution of the NHS ester dye in the same solvent.
-
Reaction: In a microcentrifuge tube, combine the amine solution with the NHS ester dye solution. A slight molar excess of the amine (1.2 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive dye.
-
Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH, which is optimal for the reaction of NHS esters with primary amines.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: The fluorescently labeled product must be separated from the unreacted dye. This is typically achieved by size-exclusion chromatography or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and determine the concentration of the labeled compound using UV-Vis spectrophotometry, measuring the absorbance of the fluorophore at its maximum absorption wavelength.
Application in a Cellular Uptake Assay
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line for an anticancer drug candidate) in a suitable format (e.g., 96-well plate for high-throughput screening or chambered coverglass for microscopy).
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled this compound derivative for a defined period.
-
Washing: Wash the cells thoroughly with PBS to remove any non-internalized compound.
-
Analysis:
Conclusion and Future Perspectives
The derivatization strategies outlined in this application note provide a versatile toolkit for researchers working with this compound. By rationally modifying the primary amine through acylation, sulfonylation, or fluorescent labeling, it is possible to systematically probe structure-activity relationships and develop tool compounds for a wide array of bioassays. The protocols provided are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes. The true power of these methods lies in their iterative application, where the results from one round of bioassays inform the design of the next generation of derivatives, accelerating the journey from a simple chemical scaffold to a potent and selective biological probe or therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-1-amine
Introduction: 1-(Pyridin-3-yl)propan-1-amine is a valuable heterocyclic building block in pharmaceutical research and drug development. Its synthesis, most commonly achieved via the reductive amination of 3-propionylpyridine, is a cornerstone reaction. However, like any multi-step chemical transformation, this process is prone to the formation of specific side products that can complicate purification and compromise final product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles to empower researchers in overcoming common synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent and scalable approach is the one-pot reductive amination of 3-propionylpyridine.[1][2] This method involves the reaction of the ketone with an ammonia source (like ammonium acetate or aqueous ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired primary amine.[1] This strategy is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.
Q2: Why is reductive amination preferred over direct alkylation of 3-substituted pyridines?
Direct alkylation methods are generally avoided because they are difficult to control. For instance, attempting to directly alkylate an amine can lead to multiple alkylations, resulting in a mixture of secondary and tertiary amines, and even quaternary ammonium salts, which are challenging to separate.[3] Reductive amination provides a more controlled, stepwise approach to forming the C-N bond, leading to higher selectivity for the desired primary amine.
Q3: What are the most critical parameters to control during the reductive amination of 3-propionylpyridine?
Success hinges on meticulously controlling several factors:
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. Some agents can reduce the starting ketone faster than the intermediate imine, leading to alcohol impurities.[4]
-
Stoichiometry: The ratio of the ammonia source to the ketone is critical for minimizing the formation of dimeric secondary amine impurities.
-
pH Control: The reaction is typically run under weakly acidic conditions, which are necessary to catalyze imine formation without deactivating the amine nucleophile.[1]
-
Temperature and Pressure: Particularly for catalytic hydrogenation methods, temperature and hydrogen pressure must be optimized to prevent over-reduction of the pyridine ring.[5]
Section 2: Troubleshooting Guide: Common Side Products & Issues
This section addresses specific experimental problems through a direct question-and-answer format, explaining the chemical origins of each side product and providing actionable solutions.
Problem 1: Presence of 1-(Pyridin-3-yl)propan-1-ol Impurity
Question: My LC-MS and NMR analyses show a significant byproduct with a mass corresponding to the alcohol C₈H₁₁NO. How can I prevent its formation?
Root Cause Analysis: This side product is 1-(pyridin-3-yl)propan-1-ol, formed by the direct reduction of the starting material, 3-propionylpyridine. This occurs when the reducing agent is not sufficiently selective and attacks the ketone's carbonyl group competitively with, or faster than, it reduces the desired iminium ion intermediate. This issue is particularly common when using potent, non-selective hydride reagents like sodium borohydride (NaBH₄) in a one-pot reaction where both the ketone and imine are present simultaneously.[4]
Solutions:
-
Employ an Imine-Selective Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral ketone.
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations because its reactivity is attenuated at the near-neutral pH required for imine formation.[1][3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and highly effective alternative to NaBH₃CN, it is particularly good for reducing imines formed from ketones.[3][4]
-
-
Adopt a Two-Step Procedure: First, allow for the complete formation of the imine by stirring the ketone and ammonia source (e.g., with a Lewis acid catalyst like Ti(OiPr)₄) before introducing the reducing agent.[4] Once the starting ketone is consumed, a less selective reductant like NaBH₄ can be added.
Problem 2: Formation of a Dimeric Secondary Amine Impurity
Question: I've identified a high molecular weight impurity (C₁₆H₂₀N₂) consistent with di-(1-(pyridin-3-yl)propyl)amine. What causes this and how can it be minimized?
Root Cause Analysis: This secondary amine impurity forms when the desired primary amine product, this compound, acts as a nucleophile and attacks another molecule of the starting ketone, 3-propionylpyridine. This forms a new, secondary iminium ion, which is then reduced to the dimeric impurity. This side reaction becomes significant if the concentration of the primary amine product builds up while a substantial amount of the starting ketone is still present.
Solutions:
-
Use a Large Excess of the Nitrogen Source: The most effective way to suppress this side reaction is to use a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This leverages Le Châtelier's principle to maximize the concentration of the initial iminium ion derived from ammonia, statistically outcompeting the subsequent reaction with the primary amine product.
-
Control Reagent Addition: In some setups, slow addition of the reducing agent to the reaction mixture can help maintain a low concentration of the primary amine product at any given time, reducing the likelihood of it reacting with the remaining ketone.
Problem 3: Over-reduction of the Pyridine Ring
Question: During a catalytic hydrogenation synthesis, my NMR shows aliphatic signals between 1.5-3.5 ppm that are inconsistent with the desired product. Is the pyridine ring being reduced?
Root Cause Analysis: Yes, this indicates the hydrogenation of the aromatic pyridine ring to a saturated piperidine ring, yielding 1-(piperidin-3-yl)propan-1-amine. This is a common side reaction under harsh catalytic hydrogenation conditions. Catalysts like rhodium and ruthenium, or even palladium under high hydrogen pressure and elevated temperatures, can facilitate the reduction of the relatively stable aromatic pyridine ring.[5][6][7]
Solutions:
-
Select a Milder Catalyst: If possible, use a less aggressive catalyst. Palladium on carbon (Pd/C) is often sufficient for reducing the imine without aggressively attacking the pyridine ring under controlled conditions.
-
Optimize Reaction Conditions:
-
Reduce Hydrogen Pressure: Lower the H₂ pressure to a level that is sufficient for imine reduction but below the threshold for pyridine reduction (e.g., start trials at 50 psi instead of 500 psi).
-
Lower the Temperature: Perform the reaction at or slightly above room temperature. High temperatures increase the rate of pyridine ring reduction.[5]
-
-
Switch to a Chemical Reductant: If over-reduction remains problematic, move away from catalytic hydrogenation and use a chemical reducing agent like NaBH₃CN or NaBH(OAc)₃, which will not reduce the pyridine ring.
Problem 4: Detection of N-Formyl Impurity
Question: I used the Leuckart-Wallach method with ammonium formate and my product is contaminated with an N-formyl derivative. How do I remove it?
Root Cause Analysis: The Leuckart reaction, which uses formic acid or its salts (like ammonium formate) as both the hydrogen source and nitrogen source, is known to sometimes produce N-formylated amines as a byproduct or even the main product before hydrolysis.[8][9] The intermediate in the reaction is an N-formyl derivative, which must be hydrolyzed to yield the final primary amine. Incomplete hydrolysis during the reaction or workup will leave this impurity.
Solutions:
-
Incorporate a Hydrolysis Step: Ensure the final workup includes a strong acid or base hydrolysis step. Refluxing the crude product in aqueous HCl or NaOH for several hours will cleave the formyl group to release the free amine.
-
Switch Synthetic Method: To avoid this issue entirely, use an alternative reductive amination protocol that does not involve formic acid, such as catalytic hydrogenation or reduction with borohydride-based reagents.[1][2]
Section 3: Analytical & Purification Protocols
Protocol 3.1: In-Process Monitoring by Reverse-Phase HPLC
This method allows for the effective separation of the starting material, product, and major alcohol and dimer impurities.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 265 nm |
| Expected Elution | 1. Alcohol Byproduct, 2. Product Amine , 3. Ketone (Start), 4. Dimer Byproduct |
Protocol 3.2: Purification by Flash Column Chromatography
-
Adsorb Crude Material: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Prepare Column: Dry-pack a silica gel column appropriately sized for the scale of the reaction.
-
Load and Elute: Load the adsorbed material onto the top of the column. Elute with a gradient solvent system.
-
Recommended System: A gradient of Dichloromethane (DCM) to 95:5:0.5 DCM / Methanol / Ammonium Hydroxide.
-
Rationale: The non-polar impurities will elute first with pure DCM. The desired amine product requires a more polar solvent system, and the addition of a base like ammonium hydroxide is crucial to prevent the basic amine from streaking on the acidic silica gel, ensuring a sharp elution band.
-
-
Collect and Analyze: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Key Reaction Mechanisms & Workflows (Visualized)
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Pyridinylalkylamine Synthesis
Welcome to the technical support center for the synthesis of pyridinylalkylamines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab. Our approach is grounded in mechanistic principles and field-proven experience to provide you with reliable and actionable solutions.
Section 1: Troubleshooting Low Reaction Yields
Low yield is one of the most common frustrations in synthesis. This section provides a systematic approach to diagnosing and resolving the root causes of poor product formation.
Question: My pyridinylalkylamine synthesis is resulting in a very low yield. What are the first steps I should take to troubleshoot this?
Answer: A low yield can stem from a multitude of factors, ranging from reagent quality to suboptimal reaction conditions. A logical, step-by-step investigation is the most efficient way to identify and solve the problem.
Here is a general workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Reagent and Solvent Integrity:
-
Purity: Verify the purity of your starting materials (pyridine derivative, alkylating agent) using techniques like NMR or GC-MS. Impurities can act as catalyst poisons or participate in side reactions.
-
Solvents: For reactions sensitive to moisture, such as those involving organometallics (e.g., Grignard or organolithium reagents), ensure you are using freshly dried, anhydrous solvents.[1] The use of solvents like a THF/toluene mixture has been shown to be effective in specific alkylation reactions.[1]
-
Reagent Stability: Ensure your reagents have not degraded during storage. For example, some alkyl halides can decompose over time.
-
-
Reaction Conditions:
-
Temperature: Small deviations in temperature can have a significant impact on yield and selectivity. Use an internal thermometer to monitor the reaction temperature, rather than relying on the bath temperature.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting material, while running it for too long can lead to product degradation or byproduct formation.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of bimolecular side products. Consider if your reaction is too dilute or too concentrated.
-
-
Work-up and Purification:
-
Aqueous Work-up: Ensure the pH of your aqueous phase is appropriate for your product's stability and solubility. Pyridinylalkylamines are basic and may require acidification for extraction into an aqueous layer or basification for extraction into an organic layer.
-
Chromatography: Your product may be unstable on silica gel. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.
-
Section 2: Controlling Regioselectivity in Pyridine Alkylation
The pyridine ring has multiple potential sites for functionalization (C2, C3, and C4). Achieving the desired regioselectivity is a critical challenge.
Question: My reaction is producing a mixture of C2, C3, and C4-alkylated isomers. How can I improve the selectivity for the desired isomer?
Answer: Controlling regioselectivity in pyridine alkylation is a well-known challenge that depends heavily on the electronic and steric properties of the pyridine ring and the nature of the alkylating agent and catalyst. Here are strategies to steer the reaction towards a specific isomer:
Strategies for C4-Alkylation
C4-alkylation is often desired in pharmaceutical synthesis. Several modern methods provide high selectivity for this position.
-
Electrochemical Synthesis with Silane Assistance: An electroreductive approach using chlorotrimethylsilane can significantly enhance C4 selectivity. The silane forms an N-trimethylsilyl pyridinium salt in situ, which increases the electron deficiency of the pyridine core. This modification favors single-electron reduction and subsequent C4-alkylation.[2][3] This method has been shown to be effective for a wide range of substituted pyridines, with yields ranging from 36% to 86%.[2][3]
-
Nickel/Lewis Acid Catalysis: A cooperative catalytic system of nickel and a Lewis acid (like AlMe₃) can direct the addition of alkenes and alkynes to the C4 position of pyridine.[4] This method is effective for producing linear 4-alkylpyridines.[4]
-
Minisci-Type Reactions with Blocking Groups: For radical alkylations (Minisci reaction), the C2 position is generally the most reactive. To achieve C4 selectivity, a sterically bulky blocking group can be installed on the pyridine nitrogen. A notable example uses a fumarate blocking group derived from inexpensive maleic acid.[5] This group directs the incoming radical to the C4 position, and it can be removed after the reaction.[5]
Strategies for C2-Alkylation
The C2 position is electronically favored for nucleophilic attack.
-
Directed Ortho Metalation (DoM): If your pyridine has a directing group at the C3 position, you can use a strong base (like an organolithium reagent) to deprotonate the C2 position, followed by quenching with an alkyl halide.
-
Chichibabin Reaction: While a classic method for amination at the C2 position, its principles can be relevant. The reaction involves nucleophilic attack at the C2 or C6 position.
-
Solvent and Activator Control with Alkyllithium Clusters: The choice of solvent and the type of alkyllithium activator can dramatically influence regioselectivity. For instance, using sec-butyllithium in a THF/toluene mixture has been shown to favor C2-alkylation with 1,1-diborylalkanes.[1]
The table below summarizes some modern methods for regioselective alkylation:
| Method | Target Position | Key Reagents/Conditions | Typical Yields | Reference |
| Electrochemical Alkylation | C4 | Pt cathode, Mg anode, Chlorotrimethylsilane | 43-86% | [2][3] |
| Nickel/Lewis Acid Catalysis | C4 | Ni(cod)₂, IPr ligand, AlMe₃ | ~70% | [4] |
| Minisci with Blocking Group | C4 | Maleate-derived pyridinium salt, carboxylic acids | Moderate to Good | [5] |
| Alkyllithium/Diborylalkanes | C2 or C4 | sBuLi in THF/Toluene (for C2) | Good | [1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: I am attempting a Hantzsch pyridine synthesis, but my yields are poor and I'm getting a lot of side products. What could be wrong?
A1: The Hantzsch synthesis, while versatile, can be prone to issues. Here are some common culprits:
-
Purity of Aldehyde: Aldehydes can easily oxidize to carboxylic acids, which will not participate in the reaction. Use freshly distilled or purified aldehyde.
-
Ammonia Source: The timing and method of ammonia addition are critical. Using an ammonium salt like ammonium acetate is often more reliable than bubbling ammonia gas.
-
Reaction Stoichiometry: The classic Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound.[6][7] Ensure your stoichiometry is correct.
-
Oxidation Step: The initial product is a dihydropyridine, which must be oxidized to the final pyridine product. If this step is inefficient, your yield will be low. Common oxidizing agents include nitric acid, or simply exposure to air.
Q2: My purification by column chromatography is leading to significant product loss. Are there alternative methods?
A2: Yes, pyridinylalkylamines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking and irreversible adsorption. Consider these alternatives:
-
Acid-Base Extraction: As basic compounds, they can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Use of Basic Alumina: If chromatography is necessary, basic alumina is often a better choice for purifying basic compounds than acidic silica gel.
-
Triethylamine Additive: Adding a small amount (0.5-1%) of triethylamine to your eluent system can deactivate the acidic sites on silica gel and improve your recovery.
Q3: I'm trying to perform a Suzuki coupling with a bromopyridine, but the reaction is not proceeding. What should I check?
A3: Suzuki couplings with electron-deficient heteroaromatics like bromopyridines can be tricky.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Electron-rich, bulky phosphine ligands often give good results.
-
Base: The base plays a critical role. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium.
-
Solvent: A mixture of a polar aprotic solvent (like DME or dioxane) and water is often used. Ensure the solvent is degassed to prevent catalyst oxidation.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Check the quality of your boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(Pyridin-3-yl)propan-1-amine
Introduction
1-(Pyridin-3-yl)propan-1-amine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. However, researchers often encounter significant challenges in achieving desired concentrations in aqueous buffers, a critical step for a wide range of biological assays and formulation studies. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to systematically address and overcome the solubility issues associated with this compound. Our approach is grounded in the fundamental physicochemical properties of the molecule, enabling you to make informed decisions for your specific experimental needs.
Understanding the Molecule: The Key to Solubility
The solubility of this compound is intrinsically linked to its chemical structure, which features two basic nitrogen atoms: one on the pyridine ring and a primary amine on the propyl side-chain. These sites can be protonated depending on the pH of the solution, which fundamentally alters the molecule's charge and, consequently, its interaction with water.
-
Pyridine Nitrogen: The pyridine ring is a weak base. The pKa of its conjugate acid is approximately 5.2.[1][2] This means that at a pH below 5.2, this nitrogen will be protonated (carrying a positive charge).
-
Propan-1-amine Nitrogen: The primary aliphatic amine is a stronger base. Its conjugate acid has an estimated pKa around 10.0.[3][4] Therefore, this nitrogen will be protonated at any pH below 10.0.
These pKa values dictate the ionization state of the molecule across a range of pH values, which is the primary factor controlling its aqueous solubility.
pH-Dependent Ionization States
Caption: Ionization states of this compound at different pH ranges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution in my PBS buffer (pH 7.4)?
At pH 7.4, the primary amine is protonated (positive charge), but the pyridine ring is neutral. While the molecule is charged, it exists as a monocation. For many compounds, this monocationic form may still have limited solubility, especially if you are trying to achieve a high concentration. The neutral form of the molecule, which has very low aqueous solubility, is in equilibrium, and high concentrations of the salt can lead to precipitation.
Q2: I have the hydrochloride (HCl) salt of the compound. Shouldn't it be water-soluble?
While salt forms are generally more water-soluble than the free base, solubility is not guaranteed, especially at high concentrations or in certain buffer systems.[5] The pH of the final solution is critical. Dissolving the HCl salt in pure water will result in an acidic solution, favoring solubility. However, if you add this to a strong buffer at pH 7.4, the buffer will neutralize the acid, raising the pH and potentially causing the less soluble form to precipitate.
Q3: Can I use DMSO to make a stock solution?
Yes, Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions of this compound. However, be mindful of the "solvent-shift" precipitation issue. When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate before it has a chance to disperse and dissolve.
Q4: Is heating a good method to get the compound into solution?
Heating can temporarily increase the solubility and rate of dissolution. However, this is often a temporary fix, as the compound may precipitate out as the solution cools to room temperature. Furthermore, prolonged heating can lead to chemical degradation. This method should be used with caution and the stability of the compound under these conditions should be verified.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility issues.
Problem: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
This is a classic solubility and kinetics problem. The compound is "crashing out" because it has very low solubility in the aqueous buffer, and the dilution process is not allowing it to dissolve quickly enough.
Caption: Stepwise workflow for addressing precipitation upon stock solution dilution.
Solution 1: pH Adjustment (The Primary Method)
Since this compound has two basic centers, lowering the pH is the most effective strategy to increase its solubility.[6][7][8] By moving the pH well below both pKa values (e.g., to pH 3-4), you ensure the molecule exists predominantly in its highly soluble, dicationic form.
Experimental Protocol: pH Optimization
-
Prepare a Bracket of Buffers: Prepare a series of biologically compatible buffers such as citrate (for pH 3-6) or acetate (for pH 4-5.5). Avoid phosphate buffers if you suspect potential precipitation of phosphate salts with your compound.
-
Solubility Test:
-
Dispense a small, known amount of solid this compound into separate vials.
-
Add increasing volumes of a single buffer (e.g., pH 4.0 citrate buffer) to each vial, vortexing thoroughly after each addition, until the solid is fully dissolved.
-
The concentration at which the compound dissolves represents its approximate solubility at that pH.
-
-
Select Optimal pH: Choose the lowest concentration buffer at the highest pH that maintains the desired solubility for your experiment, ensuring it is compatible with your downstream assay.
Solution 2: Employing Co-solvents
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of a water-miscible organic co-solvent can be effective.[6][7] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the less polar parts of your molecule.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Common choices for biological applications include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of your target buffer (e.g., pH 5.0 citrate) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test Solubility: Add your concentrated DMSO stock to these mixtures. Start with a low percentage of co-solvent and increase it until you no longer observe precipitation.
-
Validate Compatibility: Ensure the final concentration of the co-solvent is tolerated by your cells or assay system, as high concentrations of organic solvents can be cytotoxic or interfere with enzymatic reactions.
Solution 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like the neutral or monocationic form of your compound, forming an "inclusion complex" that is itself highly water-soluble.[7]
Experimental Protocol: Cyclodextrin Complexation
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 40% w/v).
-
Method A (For Solid Compound):
-
Add the solid this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
-
Method B (For DMSO Stock):
-
Prepare your buffer containing the final desired concentration of HP-β-CD.
-
Slowly add the DMSO stock of your compound to the cyclodextrin-containing buffer while vortexing vigorously. The HP-β-CD will help capture the compound molecules as they are diluted, preventing precipitation.
-
Data Summary Table: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the charged, more soluble ionic species of the drug.[5][6] | pH 2-5 for basic amines | Highly effective, simple to implement, low cost. | May not be compatible with physiological assays; risk of pH-induced degradation. |
| Co-solvents | Reduces the polarity of the solvent (water), increasing the solubility of lipophilic compounds.[6] | 5-20% (Ethanol, PG, PEG 400) | Effective for many compounds; can be combined with pH adjustment. | Potential for cytotoxicity or assay interference at higher concentrations. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility above the CMC.[7] | > CMC (e.g., 0.01-0.5%) | Can significantly increase solubility. | May disrupt cell membranes; can interfere with protein binding assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug molecule.[7] | 2-10% (HP-β-CD) | Low toxicity, high solubilization capacity for suitable molecules. | Can be expensive; may alter drug bioavailability by affecting free drug concentration. |
References
- 1. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 2. Pyridine [chemeurope.com]
- 3. 3-PYRIDIN-3-YLPROPAN-1-AMINE | 41038-69-1 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Stability of 1-(Pyridin-3-yl)propan-1-amine in Solution
Welcome to the technical support center for 1-(Pyridin-3-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow tint over time. What could be the cause?
A1: The appearance of a yellow tint in a solution of this compound is a common indicator of degradation. Aliphatic amines, particularly when in the presence of a pyridine ring, can be susceptible to oxidation, which often results in colored degradation products.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The primary amine group is a likely site for oxidation, potentially forming N-oxides or hydroxylamines.[2][3]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (2-8°C is a good starting point).
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can initiate and accelerate oxidative degradation. Use high-purity, peroxide-free solvents.
-
Headspace Minimization: Minimize the headspace in your storage vial to reduce the amount of available oxygen.
Q2: I'm observing a loss of potency of my this compound solution in my assay. What are the likely degradation pathways?
A2: Loss of potency is a direct consequence of the degradation of the parent molecule. For this compound, the primary degradation pathways to consider are oxidation and hydrolysis.
-
Oxidative Degradation: As mentioned in Q1, the primary amine is susceptible to oxidation. The benzylic-like position of the amine group (alpha to the pyridine ring) can also be a site of oxidation, potentially leading to the formation of a ketone.[2]
-
Hydrolytic Degradation: While the C-N bond of the amine is generally stable, extreme pH conditions can promote hydrolysis, although this is less common than oxidation for this type of compound. The pyridine ring itself is generally stable to hydrolysis under typical pharmaceutical conditions.
-
Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[4] This can lead to complex reaction pathways and a loss of the parent compound.
To investigate the specific degradation pathway, a forced degradation study is recommended.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: Based on the chemical properties of the molecule and general best practices for amine-containing compounds, the following storage conditions are recommended to maximize stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| Light | Amber vial or stored in the dark | Protects the compound from photodegradation. |
| Solvent | High-purity, degassed solvent | Prevents degradation initiated by solvent impurities. |
| pH (for aqueous solutions) | Neutral to slightly acidic (pH 5-7) | The stability of amines can be pH-dependent. A slightly acidic pH can protonate the amine, potentially reducing its susceptibility to oxidation. However, this should be experimentally verified. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Issue: You are observing additional peaks in your HPLC chromatogram that were not present in the initial analysis of your this compound solution.
Objective: To identify the source of the new peaks and determine if they are degradation products.
Workflow for Investigating Unexpected Peaks
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridine Compounds
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with pyridine-containing compounds in High-Performance Liquid Chromatography (HPLC). As a senior application scientist, I will provide not just steps, but the underlying scientific principles to empower you to make informed decisions and resolve these common but frustrating chromatographic challenges.
Quick Guide: Frequently Asked Questions (FAQs)
Q1: Why are my pyridine compound peaks tailing?
Peak tailing for basic compounds like pyridines in reversed-phase HPLC is most often caused by secondary interactions with the stationary phase.[1][2] The primary culprits are exposed silanol groups (Si-OH) on the silica-based column packing, which can interact with the basic nitrogen of the pyridine ring through ion-exchange mechanisms.[3][4] Other potential causes include metal contamination in the HPLC system or column, column overload, and extra-column dead volume.[5][6][7]
Q2: What is the fastest way to try and fix the tailing?
A quick and often effective solution is to adjust the mobile phase pH. Lowering the pH to around 2.5-3 with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing their interaction with your protonated pyridine analyte.[1][5][8][9]
Q3: I've lowered the pH, but I still see tailing. What's next?
If low pH doesn't completely resolve the issue, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM).[1][8] TEA will preferentially interact with the active silanol sites, effectively shielding your pyridine compound from these secondary interactions.[8] However, be aware that this can sometimes shorten column lifetime.[8]
Q4: Could my column be the problem?
Absolutely. Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic silanol groups and metal impurities, which are notorious for causing peak tailing with basic compounds.[5][8] Switching to a modern, high-purity "Type B" silica column, especially one with end-capping, can significantly improve peak shape.[1][3][5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for pyridine compounds. We will explore the root causes and provide detailed experimental protocols to address each.
The Root of the Problem: Unwanted Secondary Interactions
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, for basic compounds like pyridines, unwanted secondary ionic interactions can occur, leading to peak tailing.
Diagram: Mechanism of Peak Tailing for Pyridine Compounds
Caption: Interaction of protonated pyridine with silanol groups.
Section 1: Column-Related Issues
The column is the heart of the separation, and often the primary source of peak tailing for basic compounds.
Residual silanol groups on the silica surface are a major cause of tailing.[3][10] These groups can become deprotonated (negatively charged) at mobile phase pH values above 3-4 and interact strongly with protonated basic analytes like pyridine.[3][4]
Solutions:
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent like trimethylsilyl (TMS) to make them inert.[1][11] This is a proactive way to prevent these secondary interactions.[1]
-
Choose High-Purity Silica (Type B): Columns packed with high-purity "Type B" silica have significantly fewer metal impurities and less acidic silanol groups compared to older "Type A" silica, leading to much-improved peak shapes for basic compounds.[5]
-
Consider Alternative Stationary Phases: If tailing persists, explore stationary phases with a positive surface charge or hybrid silica-organic materials, which are designed to minimize silanol interactions.[5]
Trace metal impurities (e.g., iron, aluminum) in the silica matrix can act as chelation sites for compounds with Lewis base properties, like pyridine.[7] This can lead to significant peak tailing.[5] Additionally, metal components in the HPLC system, such as stainless steel frits or tubing, can leach metal ions that contaminate the column.[12][13]
Solutions:
-
Use Columns with Low Metal Content: High-purity silica columns inherently have lower metal contamination.
-
Metal-Free or Bio-Inert Systems: For highly sensitive applications, using HPLC systems with PEEK or other metal-free components in the flow path can prevent metal ion leaching.[13]
-
Column Washing with a Chelating Agent: A periodic wash with a chelating agent can help remove metal contaminants from the column.
Experimental Protocol: Column Decontamination with a Chelating Agent
-
Disconnect the column from the detector.
-
Prepare a 0.5% solution of ethylenediaminetetraacetic acid (EDTA) in water.
-
Flush the column with HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush the column with the 0.5% EDTA solution for 60 minutes at a low flow rate.
-
Flush with HPLC-grade water again for 30 minutes to remove the EDTA.
-
Equilibrate the column with your mobile phase before reconnecting to the detector.
Section 2: Mobile Phase-Related Issues
Optimizing the mobile phase is a powerful tool to mitigate peak tailing.
The pH of the mobile phase is a critical parameter that influences the ionization state of both the pyridine analyte and the silanol groups on the stationary phase.[14][15][16]
-
Low pH (pH 2.5-3.5): At low pH, silanol groups are protonated and neutral, minimizing their ability to interact with the protonated pyridine analyte.[8][17] This is often the most effective strategy for improving peak shape. Common additives to achieve low pH include formic acid (0.1%), trifluoroacetic acid (0.1%), or a phosphate buffer.[1][8]
-
High pH (pH > 8): At high pH, the pyridine compound will be in its neutral form, which can also reduce interactions with silanol groups.[15] However, this requires a column that is stable at high pH.[15]
Important Note: Avoid operating at a pH close to the pKa of your pyridine compound, as this can lead to a mixture of ionized and unionized forms, resulting in broad or split peaks.[16]
In addition to pH modifiers, other mobile phase additives can improve peak shape.
| Additive | Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 5-20 mM | A competing base that masks active silanol sites.[1][8] | Can shorten column life and may suppress MS signal. |
| Ammonium Formate/Acetate | 5-10 mM | Provides buffering capacity and can improve peak shape; MS-compatible.[1] | Ensure solubility in the organic modifier. |
| Inorganic Salts (e.g., NaClO4) | 10-50 mM | Increase ionic strength, which can reduce secondary ionic interactions.[18] | Not MS-compatible; can cause precipitation. |
Table 1: Common Mobile Phase Additives for Reducing Peak Tailing of Basic Compounds.
Section 3: Instrument and Method-Related Issues
Sometimes, the problem lies not with the chemistry but with the physical setup of the HPLC system or the analytical method parameters.
Extra-column dead volume refers to any volume in the flow path outside of the column itself, such as in tubing, fittings, or the detector flow cell.[19] Excessive dead volume can cause peak broadening and tailing.[19][20]
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the injector, column, and detector.[21]
-
Ensure Proper Fittings: Use appropriate fittings that are designed to minimize dead volume.[20] Improperly seated fittings can create voids that contribute to peak distortion.[22]
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, often in the form of tailing.[23][24]
Troubleshooting Protocol: Diagnosing Column Overload
-
Perform a series of injections with decreasing sample concentrations (e.g., 10x and 100x dilutions).
-
Observe the peak shape for each injection.
-
If the peak shape improves (becomes more symmetrical) at lower concentrations, column overload is the likely cause. [25]
Solutions:
-
Reduce Injection Volume or Sample Concentration: This is the most straightforward solution.[2]
-
Use a Column with a Higher Capacity: A column with a larger internal diameter or a higher stationary phase loading can accommodate larger sample masses.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
Concluding Remarks
Troubleshooting peak tailing for pyridine compounds is a methodical process of elimination. By understanding the chemical interactions at play and systematically addressing potential causes related to the column, mobile phase, and instrument, you can achieve symmetrical, reliable peaks. Always begin with the simplest and most common solutions, such as mobile phase pH adjustment, before moving to more complex and time-consuming investigations.
References
- 1. labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. silcotek.com [silcotek.com]
- 13. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moravek.com [moravek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. agilent.com [agilent.com]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 20. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 21. chromtech.com [chromtech.com]
- 22. hplc.eu [hplc.eu]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. bvchroma.com [bvchroma.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Over-alkylation in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of pyridine derivatives, with a specific focus on preventing over-alkylation. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs) on Over-alkylation
This section addresses the most common initial questions regarding over-alkylation in pyridine synthesis, providing concise answers and directing you to more detailed resources within this guide.
Q1: What is over-alkylation in the context of pyridine synthesis, and why is it a problem?
A1: Over-alkylation refers to the undesired addition of multiple alkyl groups to the pyridine ring or its precursors when the intended product is a mono-alkylated derivative. This is a significant issue as it leads to a mixture of products, reducing the yield of the desired compound and complicating purification processes.[1][2] The formation of these byproducts consumes starting materials and reagents, impacting the overall efficiency and cost-effectiveness of the synthesis.
Q2: Which pyridine synthesis methods are most susceptible to over-alkylation?
A2: While over-alkylation can be a concern in various methods, it is particularly prevalent in reactions that involve the direct alkylation of a pre-formed pyridine ring or in one-pot syntheses where multiple reactive species are present. For instance, in the Chichibabin reaction, which involves the condensation of aldehydes and ammonia at high temperatures, the formation of various alkylated pyridines can occur.[3][4] Similarly, direct C-H alkylation methods can lead to mixtures of regioisomers and over-alkylated products if not carefully controlled.[2]
Q3: What are the primary factors that contribute to over-alkylation?
A3: The primary drivers of over-alkylation include:
-
Stoichiometry: An excess of the alkylating agent relative to the pyridine substrate significantly increases the probability of multiple alkylations.
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired subsequent alkylation reactions.[3]
-
Reaction Time: Prolonged reaction times can allow for the slower, undesired over-alkylation reactions to proceed to a greater extent.
-
Catalyst Choice: The nature of the catalyst can influence the reactivity and selectivity of the alkylation process. Some catalysts may promote multiple additions.[5][6]
Q4: Can protecting groups be used to prevent over-alkylation?
A4: Yes, the use of protecting groups is a powerful strategy to prevent over-alkylation.[7][8][9] By temporarily blocking reactive sites on the pyridine ring or the nitrogen atom, you can direct the alkylation to the desired position and prevent further reactions. The protecting group is then removed in a subsequent step. For example, a borane protecting group can be used to moderate the reactivity of the pyridine nitrogen.[7] Another approach involves using a bulky blocking group on the nitrogen to sterically hinder access to the C2 and C6 positions, thereby favoring C4 alkylation and preventing over-alkylation.[10]
Q5: How can I monitor my reaction to detect the onset of over-alkylation?
A5: Close monitoring of the reaction progress is crucial. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the desired product and any byproducts. By taking aliquots from the reaction at regular intervals, you can establish a timeline of product formation and stop the reaction before significant over-alkylation occurs.[11]
II. Troubleshooting Guides for Specific Pyridine Syntheses
This section provides in-depth troubleshooting guides for common pyridine synthesis methods where over-alkylation can be a significant challenge.
Guide 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for preparing 1,4-dihydropyridines, which are then oxidized to pyridines.[12][13][14] While the core reaction assembles the ring, issues can arise from side reactions of the starting materials.
Issue: Formation of Complex Mixtures and Low Yield of Desired Product
While not a direct "over-alkylation" of the final pyridine ring, side reactions between the aldehyde and the β-ketoester can lead to a complex mixture, reducing the yield of the desired product.
Causality and Mechanistic Insight
The Hantzsch synthesis proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester.[13][15] These two intermediates then undergo a Michael addition and subsequent cyclization/dehydration.[12] If the aldehyde is particularly reactive or if the reaction conditions are not optimized, self-condensation of the aldehyde or other side reactions can occur.
Recommended Solutions & Protocols
| Parameter | Standard Condition | Optimized Condition to Prevent Side Reactions | Rationale |
| Temperature | Refluxing Ethanol | Room temperature to 60 °C | Lower temperatures minimize unwanted side reactions like aldehyde self-condensation.[16] |
| Catalyst | None or acid/base | Yb(OTf)₃, p-toluenesulfonic acid (PTSA) | Lewis acid or mild Brønsted acid catalysts can promote the desired reaction pathway at lower temperatures.[11][13] |
| Solvent | Ethanol | Aqueous micelles, or solvent-free | Greener and often more efficient conditions have been developed that can improve yields and reduce side products.[11][13] |
| Order of Addition | One-pot mixing | Pre-formation of the enamine or Knoevenagel product | Stepwise addition can direct the reaction towards the desired product and prevent side reactions.[11] |
Guide 2: Chichibabin Pyridine Synthesis
The Chichibabin synthesis typically involves the gas-phase reaction of aldehydes and/or ketones with ammonia at high temperatures over a solid catalyst.[3] This method is prone to producing a mixture of alkylated pyridines.
Issue: Poor Selectivity and Formation of Multiple Alkylated Pyridines
The high temperatures and reactive intermediates in the Chichibabin synthesis can lead to a variety of condensation and alkylation reactions, resulting in a low yield of a specific desired product.[4]
Causality and Mechanistic Insight
The mechanism involves a series of aldol-type condensations, Michael additions, and imine formations.[3] The harsh reaction conditions can lead to fragmentation and rearrangement of the starting materials and intermediates, resulting in a complex product mixture.
Recommended Solutions & Protocols
| Parameter | Standard Condition | Optimized Condition for Improved Selectivity | Rationale |
| Catalyst | Alumina or Silica | Zeolites, modified alumina | Shape-selective catalysts like zeolites can provide steric hindrance that favors the formation of less substituted products.[3] |
| Temperature | 350-500 °C | Lower end of the effective temperature range | While high temperatures are necessary, operating at the lowest possible temperature that still provides good conversion can reduce side reactions. |
| Reactant Feed Ratio | Stoichiometric or slight excess of ammonia | Careful control of the aldehyde/ketone to ammonia ratio | Optimizing the stoichiometry can help to control the extent of condensation and subsequent alkylation reactions. |
| Alternative Reagents | Aldehydes/Ketones | α,β-Unsaturated carbonyl compounds | Using more complex starting materials can provide a more direct route to the desired product and reduce the number of possible side reactions.[3] |
Guide 3: Direct Alkylation of Pyridines
Direct C-H alkylation of a pre-formed pyridine ring is an attractive strategy but is often plagued by issues of regioselectivity and over-alkylation.[1][2]
Issue: Mixture of C2, C3, and C4 Alkylated Products and/or Di- and Tri-alkylated Pyridines
The pyridine ring has multiple potential sites for alkylation, and the initial alkylation can activate the ring for further reaction, leading to over-alkylation.
Causality and Mechanistic Insight
Direct alkylation can proceed through various mechanisms, including nucleophilic attack by an organometallic reagent (like an alkyllithium) or radical addition (Minisci-type reactions).[1][17][18] The regioselectivity is governed by the electronic and steric properties of the pyridine and the specific reaction conditions.
Recommended Solutions & Protocols
| Strategy | Description | Protocol Example |
| Stoichiometric Control | Carefully control the ratio of the alkylating agent to the pyridine substrate to favor mono-alkylation. | Use 1.0 to 1.1 equivalents of the alkylating agent and add it slowly to a solution of the pyridine. |
| Low-Temperature Conditions | Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the alkylating agent and improve selectivity. | For reactions with alkyllithium reagents, cool the pyridine solution to -78 °C before the dropwise addition of the alkyllithium. |
| Use of Protecting/Blocking Groups | Introduce a removable blocking group on the nitrogen atom to sterically hinder the C2 and C6 positions, directing alkylation to the C4 position.[10] | A maleate-derived blocking group can be used to achieve selective C4 alkylation in Minisci-type reactions.[1][10] |
| Catalyst-Controlled Regioselectivity | Employ a catalyst system that favors a specific regioisomer. | Nickel/Lewis acid cooperative catalysis can be used for the selective C4 alkylation of pyridine with alkenes.[6][19] |
Experimental Protocol: Selective C4-Alkylation using a Maleate Blocking Group
This protocol is adapted from the work of Baran and colleagues for the regioselective C4-alkylation of pyridines.[1][10]
-
Synthesis of the Pyridinium Salt (Blocking Group Installation):
-
In a round-bottom flask, combine pyridine (1.0 equiv) and maleic acid (1.0 equiv).
-
Heat the mixture until a homogenous melt is formed, then cool to room temperature.
-
Add ethanol and diethyl sulfate, and heat to reflux to form the diethyl ester pyridinium salt.
-
The resulting pyridinium salt can often be used directly in the next step without extensive purification.
-
-
Minisci-type C4-Alkylation:
-
To a solution of the pyridinium salt (1.0 equiv) in a suitable solvent (e.g., a mixture of DCE and water), add the carboxylic acid alkyl source (2.0 equiv), a silver nitrate catalyst (e.g., 20 mol%), and an oxidant such as ammonium persulfate.
-
Heat the reaction mixture (e.g., at 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
-
Removal of the Blocking Group:
-
The blocking group can often be removed under basic conditions (e.g., with DBU) to yield the C4-alkylated pyridine.
-
Purify the final product by column chromatography.
-
III. References
-
Vertex AI Search, based on information from various sources on Hantzsch pyridine synthesis.[12][13][14][16]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. --INVALID-LINK--[13]
-
Jagriti Sharma Chemistry Classes. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. --INVALID-LINK--[15]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. --INVALID-LINK--[14]
-
Vertex AI Search, based on information from various sources on Hantzsch dihydropyridine synthesis mechanism.[20]
-
Request PDF. C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. --INVALID-LINK--[5]
-
ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. --INVALID-LINK--[17]
-
NIH. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. PubMed Central. --INVALID-LINK--[18]
-
PubMed. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society. --INVALID-LINK--[6]
-
Wikipedia. Chichibabin pyridine synthesis. --INVALID-LINK--[3]
-
Chemistry Notes. (2022). Chichibabin pyridine synthesis. --INVALID-LINK--[4]
-
Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--[11]
-
RSC Publishing. (2021). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Chemical Science. --INVALID-LINK--[21]
-
ResearchGate. Chichibabin Pyridine Synthesis. --INVALID-LINK--[22]
-
Sigma-Aldrich. An application of borane as a protecting group for pyridine. --INVALID-LINK--[7]
-
YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. --INVALID-LINK--[23]
-
Wikipedia. Kröhnke pyridine synthesis. --INVALID-LINK--[24]
-
Benchchem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. --INVALID-LINK--[25]
-
NIH. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. --INVALID-LINK--[26]
-
ResearchGate. Selective C–H activation of pyridine via Ni–Al. --INVALID-LINK--[27]
-
Wikipedia. Pyridine. --INVALID-LINK--[28]
-
ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. --INVALID-LINK--[29]
-
University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. --INVALID-LINK--[30]
-
Organic Chemistry Portal. Pyridine synthesis. --INVALID-LINK--[31]
-
NIH. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. --INVALID-LINK--[1]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute. --INVALID-LINK--[32]
-
ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. --INVALID-LINK--[33]
-
Wikipedia. Hantzsch pyridine synthesis. --INVALID-LINK--[16]
-
NIH. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. --INVALID-LINK--[34]
-
RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. --INVALID-LINK--[35]
-
ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. --INVALID-LINK--[8]
-
MDPI. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. --INVALID-LINK--[36]
-
NIH. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed Central. --INVALID-LINK--[2]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. --INVALID-LINK--[10]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Molecules. --INVALID-LINK--[37]
-
ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. --INVALID-LINK--[38]
-
ResearchGate. Kröhnke Pyridine Synthesis. --INVALID-LINK--[39]
-
University of Minnesota. Protecting Groups. --INVALID-LINK--[9]
-
ACS Publications. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. --INVALID-LINK--[19]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. --INVALID-LINK--[40]
-
Wikipedia. Protecting group. --INVALID-LINK--[41]
-
NIH. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central. --INVALID-LINK--[42]
-
Química Organica.org. Alkylation and acylation of pyridine. --INVALID-LINK--[43]
-
PubMed. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition. --INVALID-LINK--[44]
-
ResearchGate. (2025). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. --INVALID-LINK--[45]
References
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. youtube.com [youtube.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pyridine - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. imperial.ac.uk [imperial.ac.uk]
- 31. Pyridine synthesis [organic-chemistry.org]
- 32. baranlab.org [baranlab.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 36. mdpi.com [mdpi.com]
- 37. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. scispace.com [scispace.com]
- 41. Protecting group - Wikipedia [en.wikipedia.org]
- 42. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Alkylation and acylation of pyridine [quimicaorganica.org]
- 44. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Regioselectivity of Pyridine Alkylation
Welcome to the technical support center for pyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides for common experimental hurdles, and detailed protocols grounded in established scientific principles. Our goal is to empower you with the knowledge to not just follow a protocol, but to understand the causality behind each experimental choice, enabling you to optimize your reactions for success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
-
Issue 2: Low or No Yield of the Desired Alkylated Product
-
Issue 3: N-Alkylation as a Competing Side Reaction
-
-
Detailed Experimental Protocols
-
Protocol 1: Regiodivergent Alkylation using Alkyllithium Reagents
-
Protocol 2: C4-Selective Minisci-Type Decarboxylative Alkylation using a Blocking Group
-
-
Understanding the Fundamentals: Steric and Electronic Effects
-
References
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine alkylation so challenging?
The inherent electronic properties of the pyridine ring make regioselective alkylation a significant challenge.[1][2] The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards electrophilic attack, making reactions like Friedel-Crafts alkylation generally ineffective.[3] Conversely, nucleophilic and radical additions are more favorable. However, the C2 and C4 positions are both electronically activated for nucleophilic attack, often leading to mixtures of regioisomers.[4][5] The nitrogen lone pair can also coordinate to Lewis acids and metal catalysts, further complicating reactivity and selectivity.[2]
Q2: What are the most common methods for direct C-H alkylation of pyridines?
The most prevalent methods include:
-
Minisci-type reactions: These involve the addition of a carbon-centered radical to a protonated pyridine.[4][6] While powerful, they can often result in a mixture of regioisomers.[7]
-
Nucleophilic addition of organometallic reagents: Reagents like Grignard or organolithium compounds can add to the pyridine ring, typically at the C2 or C4 position.[3][8]
-
Transition-metal-catalyzed C-H functionalization: Various transition metals, including nickel and rhodium, can catalyze the direct alkylation of pyridine C-H bonds.[2][9]
-
Methods involving N-activation: The pyridine nitrogen can be activated, for example, by forming a pyridinium salt, to enhance its reactivity towards nucleophiles and control regioselectivity.[10][11]
Q3: How can I favor C4 alkylation over C2 alkylation?
Several strategies can be employed to favor C4 alkylation:
-
Using a blocking group: A removable blocking group can be installed on the pyridine nitrogen to sterically hinder the C2 and C6 positions, thereby directing the alkylation to the C4 position.[7][12][13]
-
Employing specific catalytic systems: Certain nickel/Lewis acid catalyst systems have been shown to selectively promote C4 alkylation.[9][14]
-
Electrochemical methods: Electroreductive C4 alkylation can be achieved with high regioselectivity, sometimes assisted by silanes to form N-silyl pyridinium salts in situ.[15][16]
-
Regiodivergent approaches with alkyllithium reagents: The choice of alkyllithium reagent can influence the regioselectivity. For instance, methyllithium has been shown to favor C4-alkylation in certain systems.[8][17]
Q4: When is N-alkylation a significant side reaction and how can it be minimized?
N-alkylation can be a competing reaction, especially when using alkyl halides. The lone pair on the pyridine nitrogen is nucleophilic and can displace the halide. This is particularly problematic with more reactive alkylating agents. To minimize N-alkylation, one can:
-
Choose the appropriate reaction type: Methods like the Minisci reaction, which proceed through a radical mechanism, avoid direct N-alkylation.
-
Activate the pyridine ring for C-H functionalization: By protonating the pyridine or using a Lewis acid, the nitrogen lone pair is engaged, reducing its nucleophilicity and favoring C-alkylation.
-
In the case of 2-pyridones: The competition between N- and O-alkylation is a known issue. The choice of base and solvent can significantly influence the regioselectivity.[18] Using 2-alkoxypyridines as starting materials can lead to highly regioselective N-alkylation.[19]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
Symptoms: Your reaction produces a mixture of C2- and C4-alkylated pyridines, making purification difficult and lowering the yield of the desired isomer.
Causality: This is a common problem in pyridine alkylation due to the similar electronic reactivity of the C2 and C4 positions.[4] The specific reaction conditions, including the nature of the alkylating agent, solvent, and any catalysts or activators, play a crucial role in determining the regiochemical outcome.
Troubleshooting Workflow:
Issue 2: Low or No Yield of the Desired Alkylated Product
Symptoms: After the reaction and workup, you observe very little or none of your expected product, with starting material remaining or decomposition observed.
Causality: Low yields can stem from several factors, including insufficient reactivity of the starting materials, inappropriate reaction conditions (temperature, time), or degradation of reactants or products.
Troubleshooting Steps:
| Potential Cause | Suggested Solution & Rationale |
| Insufficiently Reactive Alkylating Agent | For radical reactions, ensure your radical precursor is suitable. For nucleophilic additions, consider using a more reactive organometallic reagent. The choice of alkylating agent is critical for reaction success. |
| Incorrect Reaction Temperature | Some reactions require elevated temperatures to overcome activation barriers.[8] If running at room temperature, consider gradually increasing the temperature. Conversely, some reactions may be exothermic and require cooling to prevent decomposition. |
| Sub-optimal Solvent | The solvent plays a key role in solubility and reactivity. For reactions involving organometallics, aprotic solvents like THF or DME are common.[8] Ensure your solvent is anhydrous if using water-sensitive reagents. |
| Inadequate Activation of Pyridine | For Minisci reactions, acidic conditions are necessary to protonate the pyridine.[6] For other methods, a Lewis acid or other activating group may be required to enhance the electrophilicity of the pyridine ring.[10] |
| Catalyst Inactivity | If using a transition metal catalyst, ensure it is not poisoned by impurities. The choice of ligand is also critical for catalyst stability and activity.[20] |
Issue 3: N-Alkylation as a Competing Side Reaction
Symptoms: You observe the formation of a pyridinium salt (N-alkylated product) in addition to or instead of the desired C-alkylated product.
Causality: The nitrogen lone pair in pyridine is nucleophilic and can compete with the desired C-H functionalization, particularly when using alkyl halides as the alkylating agent.
Mitigation Strategies:
-
Protonate the Pyridine: Performing the reaction under acidic conditions protonates the nitrogen, rendering it non-nucleophilic and directing reactivity towards the ring carbons. This is the fundamental principle of the Minisci reaction.[6]
-
Use a Lewis Acid: A Lewis acid can coordinate to the nitrogen lone pair, which serves a similar purpose to protonation by reducing the nitrogen's nucleophilicity.
-
Choose a Different Alkylation Method: Employing a reaction that does not involve nucleophilic attack by the pyridine nitrogen, such as radical-based methods, will circumvent this issue.
Detailed Experimental Protocols
Protocol 1: Regiodivergent Alkylation using Alkyllithium Reagents
This protocol is adapted from a method that allows for the selective alkylation at either the C2 or C4 position by choosing the appropriate alkyllithium activator and solvent.[8][17]
A. C4-Selective Alkylation
-
Reagents: Pyridine derivative, 1,1-diborylalkane, methyllithium (MeLi), 1,2-dimethoxyethane (DME).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 1,1-diborylalkane (2.0 equivalents) in anhydrous DME.
-
Cool the solution to the appropriate temperature (as determined by optimization, often -78 °C to 0 °C) and add MeLi (2.0 equivalents) dropwise. Stir for 30 minutes to form the boron-ate complex.
-
Add the pyridine derivative (1.0 equivalent) to the reaction mixture.
-
Warm the reaction to 80 °C and stir for 18 hours.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH4Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. C2-Selective Alkylation
-
Reagents: Pyridine derivative, 1,1-diborylalkane, sec-butyllithium (sBuLi), tetrahydrofuran (THF), toluene.
-
Procedure:
-
Follow the same initial setup as for C4-alkylation.
-
Dissolve the 1,1-diborylalkane (2.5 equivalents) in an anhydrous 1:1 mixture of THF and toluene.
-
Cool the solution and add sBuLi (2.5 equivalents) dropwise. Stir for 30 minutes.
-
Add the pyridine derivative (1.0 equivalent).
-
Warm the reaction to 80 °C and stir for 18 hours.[8]
-
Follow the same workup and purification procedure as for C4-alkylation.
-
Protocol 2: C4-Selective Minisci-Type Decarboxylative Alkylation using a Blocking Group
This protocol utilizes a removable maleate-derived blocking group to achieve excellent C4 selectivity in a Minisci-type reaction.[7][12][21]
A. Installation of the Blocking Group
-
Reagents: Pyridine, maleic acid, and subsequent esterification reagents.
-
Rationale: The blocking group is installed on the nitrogen atom, sterically shielding the C2 and C6 positions.[13] This directs the incoming radical to the electronically favorable and sterically accessible C4 position.
B. C4-Alkylation Reaction
-
Reagents: Pyridinium salt (with blocking group), carboxylic acid (alkyl source), ammonium persulfate ((NH4)2S2O8), silver nitrate (AgNO3), dichloroethane (DCE), water.
-
Procedure:
-
To a reaction vessel, add the pyridinium salt (1.0 equivalent), the carboxylic acid (2.0 equivalents), (NH4)2S2O8 (2.0 equivalents), and AgNO3 (0.2 equivalents).
-
Add a 1:1 mixture of DCE and water to create a biphasic system.[12]
-
Stir the mixture vigorously at 50 °C for 2 hours.[7]
-
Monitor the reaction by LC-MS or NMR of a crude aliquot.
-
Upon completion, dilute with an organic solvent and perform an aqueous workup to remove inorganic salts.
-
Purify the C4-alkylated pyridinium salt.
-
Remove the blocking group under appropriate conditions (e.g., using a base like DBU) to yield the final C4-alkylated pyridine.
-
Understanding the Fundamentals: Steric and Electronic Effects
The regioselectivity of pyridine alkylation is a delicate interplay of steric and electronic factors.[22][23][24]
Electronic Effects:
-
The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient.
-
This effect is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic and radical attack.
-
Protonation or coordination of a Lewis acid to the nitrogen atom further enhances the electrophilicity of the ring, facilitating these reactions.
Steric Effects:
-
The C2 and C6 positions are in close proximity to the nitrogen atom. Bulky substituents on the pyridine ring, the incoming alkyl group, or a directing group on the nitrogen can sterically hinder attack at these positions, favoring reaction at the more accessible C4 position.
-
The choice of a bulky alkyllithium reagent, such as sec-butyllithium, can favor C2-alkylation, a phenomenon attributed to the aggregation state of the organolithium reagent.[8]
By carefully considering and manipulating these factors, researchers can gain precise control over the regiochemical outcome of their pyridine alkylation reactions, paving the way for the efficient synthesis of valuable pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 13. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(Pyridin-3-yl)propan-1-amine
This guide provides a comprehensive framework for the biological validation of 1-(Pyridin-3-yl)propan-1-amine (PPA), a novel chemical entity. Given its structural resemblance to known neuroactive compounds, particularly nicotinic ligands, we hypothesize that its primary biological target is the nicotinic acetylcholine receptor (nAChR). This document outlines a systematic, multi-phase experimental workflow designed to rigorously test this hypothesis, characterize the compound's pharmacological profile, and compare its performance against established nAChR modulators.
The protocols described herein are grounded in established pharmacological principles, ensuring that the generated data is robust, reproducible, and suitable for informed decision-making in drug development pipelines. We will proceed from initial target engagement to functional activity and subtype selectivity, providing a complete picture of PPA's biological signature.
The Comparative Landscape: Contextualizing PPA's Activity
To properly evaluate the biological activity of a novel compound, its performance must be benchmarked against well-characterized alternatives. For our investigation of PPA as a putative nAChR modulator, the following compounds serve as essential comparators:
-
Nicotine: The endogenous agonist for nAChRs, serving as the baseline for full agonist activity.
-
Varenicline (Chantix®): A high-affinity partial agonist at the α4β2 nAChR subtype, it is a successful smoking cessation aid.[1][2][3][4] Its dual agonist-antagonist activity provides a key benchmark for characterizing PPA's functional profile.[3][4]
-
Epibatidine: A natural alkaloid with extremely high, non-selective affinity for neuronal nAChRs.[5][6] While too toxic for therapeutic use, it serves as an invaluable tool in binding assays to define high-affinity interactions.[5]
These compounds represent a spectrum of activities at nAChRs, from full agonism to partial agonism, and provide a robust framework for interpreting the experimental data generated for PPA.
Experimental Validation Workflow
Our validation strategy is a three-phase process designed to logically progress from confirming target binding to elucidating functional consequences.
Caption: A logical workflow for characterizing novel compounds.
Phase 1: Confirming Target Engagement with Radioligand Binding Assays
The first critical question is whether PPA physically interacts with nAChRs. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[7] The principle is simple: we measure how effectively PPA displaces a known high-affinity radioligand from the receptor, allowing us to determine its binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human α4β2 nAChR subtype (e.g., HEK293 cells).
-
Radioligand: [³H]Epibatidine is an excellent choice due to its high affinity and low non-specific binding.[5] Prepare a working solution at a concentration near its Kd for the receptor (e.g., 50 pM).
-
Test Compound (PPA): Prepare a stock solution of PPA in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 1 nM to 1 mM).
-
Binding Buffer: Prepare an appropriate physiological buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine) to saturate all specific binding sites.
-
Competition Binding: Add membrane preparation, radioligand, and each concentration of the PPA serial dilution.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of PPA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PPA that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Characterizing Functional Activity with Calcium Imaging
Confirming that PPA binds to nAChRs is only the first step. We must then determine the functional consequence of this binding: is PPA an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist)? Since many nAChRs are permeable to calcium ions, we can measure receptor activation by monitoring changes in intracellular calcium concentration.[8]
Caption: nAChR activation leads to calcium influx and signaling.[8][9][10]
Experimental Protocol: FLIPR-Based Calcium Imaging Assay
-
Cell Preparation:
-
Plate cells expressing the α4β2 nAChR in black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Agonist Mode:
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of PPA to the wells and monitor the change in fluorescence over time. A rapid increase indicates agonist activity.
-
Include Nicotine as a positive control for full agonism.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of PPA for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of Nicotine (at its EC80) to all wells.
-
Monitor the fluorescence response. A reduction in the Nicotine-induced signal indicates antagonist activity.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of PPA concentration. Fit the data to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect relative to Nicotine).
-
Antagonist Mode: Plot the inhibition of the Nicotine response against the logarithm of PPA concentration. Fit the data to determine the IC50.
-
Phase 3: Defining the Subtype Selectivity Profile
The nAChR family is diverse, with numerous subtypes (e.g., α4β2, α7, α3β4) exhibiting distinct anatomical distributions and physiological roles.[11] A compound's therapeutic potential and side-effect profile are critically dependent on its selectivity. Therefore, the final phase of validation involves screening PPA against a panel of cell lines, each expressing a different nAChR subtype.
Methodology:
Repeat the Radioligand Binding and Calcium Imaging assays described in Phases 1 and 2 using a panel of cell lines, each engineered to express a specific nAChR subtype of interest (e.g., α7, α3β4, etc.).
Data Analysis:
Calculate the Ki and EC50/IC50 values for each subtype. The selectivity index can be calculated by taking the ratio of these values between different subtypes (e.g., Ki(α7) / Ki(α4β2)). A higher ratio indicates greater selectivity for the α4β2 subtype.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Comparative nAChR Binding Affinities (Ki, nM)
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR | Selectivity (α7/α4β2) |
|---|---|---|---|---|
| PPA (Test) | Experimental | Experimental | Experimental | Calculated |
| Nicotine | 150 | 2,000 | 500 | 13.3 |
| Varenicline | 0.15 | 560 | 25 | 3,733 |
| Epibatidine | 0.04 | 20 | 1.5 | 500 |
Note: Literature values for comparators are approximate and can vary. Experimental values should be determined under identical conditions.
Table 2: Comparative nAChR Functional Activity (EC50 / IC50, nM; Emax)
| Compound | Subtype | Agonist EC50 | Emax (% of Nicotine) | Antagonist IC50 |
|---|---|---|---|---|
| PPA (Test) | α4β2 | Experimental | Experimental | Experimental |
| Nicotine | α4β2 | 1,000 | 100% | N/A |
| Varenicline | α4β2 | 2.5 | 45% | 0.1 |
| Epibatidine | α4β2 | 0.2 | 110% | N/A |
Note: Varenicline's antagonist IC50 reflects its ability to block Nicotine's effect.
Conclusion
This guide presents a rigorous, hypothesis-driven workflow for validating the biological activity of this compound. By systematically progressing from target engagement to functional characterization and selectivity profiling, researchers can build a comprehensive pharmacological dossier on this novel compound. The direct comparison with established drugs like Nicotine and Varenicline provides essential context for interpreting the data and assessing the therapeutic potential of PPA as a modulator of nicotinic acetylcholine receptors. This structured approach ensures scientific integrity and provides the critical data needed for advancing promising compounds in the drug discovery process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
A Comparative Guide to 1-(Pyridin-3-yl)propan-1-amine and Other Pyridine-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1] Its unique electronic properties and ability to engage in various molecular interactions make it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of 1-(Pyridin-3-yl)propan-1-amine, a simple yet intriguing pyridine derivative, against other well-established pyridine-based inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide will proceed with the scientifically informed hypothesis that it acts as an inhibitor of Monoamine Oxidase (MAO) , a common target for pyridine-containing small molecules.[2]
This document will delve into a comparative analysis with known pyridine-based MAO inhibitors, present detailed experimental protocols for assessing inhibitory activity, and provide a framework for understanding the structure-activity relationships within this class of compounds.
Introduction to Pyridine-Based Inhibitors and Monoamine Oxidase
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Consequently, inhibitors of MAO have found significant therapeutic application in the treatment of neurological disorders, including depression and Parkinson's disease.[3][4][5] The pyridine nucleus is a recurring motif in the design of MAO inhibitors.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the enzyme's active site.
This guide will compare the hypothetical inhibitory potential of this compound with established pyridine-based MAO inhibitors, providing a context for its potential utility and a roadmap for its experimental validation.
Comparative Analysis of Pyridine-Based MAO Inhibitors
To contextualize the potential of this compound, we will compare its basic structural features with those of known pyridine-based MAO inhibitors. The following table summarizes key data for selected compounds.
| Compound | Structure | Target | IC50 (µM) | Reference |
| This compound | MAO (Hypothetical) | - | N/A | |
| Compound 2j | N/A (Structure described in reference) | MAO-A / MAO-B | 6.25 / 9.30 | [2] |
| Compound 2k | N/A (Structure described in reference) | MAO-A | 6.12 | [2] |
| Compound 2l | N/A (Structure described in reference) | MAO-A | 10.64 | [2] |
| Compound 2n | N/A (Structure described in reference) | MAO-A | 9.52 | [2] |
| Compound S5 | N/A (Structure described in reference) | MAO-B | 0.203 | [3][4] |
| Compound S16 | N/A (Structure described in reference) | MAO-B | 0.979 | [3][4] |
Note: The structures for comparator compounds are described within the cited literature. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The comparator compounds, with their varied substitutions on the pyridine ring and associated moieties, demonstrate that the pyridine scaffold can be effectively utilized to achieve potent and selective MAO inhibition.[2][3][4] The key to their activity often lies in the nature and position of these substituents, which influence factors such as hydrophobicity, electronic properties, and steric interactions within the enzyme's active site. For this compound, the simple propyl-amine side chain presents a basic nitrogen that could potentially interact with acidic residues in the MAO active site.
Experimental Protocols for Determining MAO Inhibition
To empirically determine the MAO inhibitory activity of this compound and enable a direct comparison with other inhibitors, a standardized enzyme inhibition assay is required.[6][7][8]
General Principle of the MAO Inhibition Assay
This assay measures the activity of MAO by monitoring the production of a detectable product from a specific substrate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.
Materials and Reagents
-
Purified MAO-A or MAO-B enzyme
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Inhibitor compound (this compound and comparators)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or microplate reader
-
96-well plates
-
Pipettes and tips
-
DMSO (for dissolving inhibitors)
Step-by-Step Protocol
-
Solution Preparation : Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions of the inhibitor in phosphate buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.[9]
-
Enzyme Preparation : Dilute the MAO enzyme to a working concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Pre-incubation : In a 96-well plate, add a small volume of the diluted enzyme to wells containing the different concentrations of the inhibitor or vehicle control (buffer with the same concentration of DMSO). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring : Measure the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and product being measured.
-
Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]
Workflow for MAO Inhibition Assay
Caption: Workflow for a typical in vitro monoamine oxidase (MAO) inhibition assay.
Structure-Activity Relationship (SAR) and Molecular Interactions
The inhibitory potency and selectivity of pyridine-based inhibitors are dictated by their structural features. Understanding these structure-activity relationships is crucial for the rational design of more effective compounds.[11][12]
Hypothetical Binding of this compound to MAO
Based on the known binding modes of other MAO inhibitors, we can hypothesize the potential interactions of this compound within the enzyme's active site.
Caption: Putative binding interactions of this compound within the MAO active site.
The pyridine nitrogen of this compound could act as a hydrogen bond acceptor with donor residues in the active site. The primary amine group could also participate in hydrogen bonding. The aromatic pyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic residues within the active site cavity.
Conclusion
While the specific biological target of this compound is not yet definitively established in the public domain, its structural similarity to known pyridine-based inhibitors suggests its potential as a modulator of enzymes such as monoamine oxidase. This guide has provided a framework for its comparative evaluation, including a hypothetical target, a direct comparison with known inhibitors, and detailed experimental protocols for its characterization. The provided methodologies and insights into structure-activity relationships offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel pyridine-based compounds. Further experimental investigation is warranted to elucidate the precise mechanism of action and inhibitory profile of this compound.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into Human Monoamine Oxidase B Inhibition by the Glitazone Antidiabetes Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-3-yl)propan-1-amine Analogs as Nicotinic Acetylcholine Receptor Modulators
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(pyridin-3-yl)propan-1-amine analogs, with a primary focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). For researchers, scientists, and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. This document synthesizes available data to illuminate the key structural features governing the potency and selectivity of this class of compounds, offering a framework for the rational design of novel therapeutic agents targeting the cholinergic system.
The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, from anticancer to antimicrobial effects.[1][2] However, its most notable potential lies in the modulation of nAChRs, a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3] Dysregulation of nAChR signaling is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a prime target for therapeutic intervention.[4]
This guide will dissect the SAR of this compound analogs by examining the impact of structural modifications at three key positions: the pyridine ring, the propane chain, and the terminal amine. By comparing the biological data of various analogs, we can elucidate the pharmacophoric requirements for potent and selective nAChR modulation.
The Core Pharmacophore: Key Interactions with nAChRs
The interaction of small molecule ligands with nAChRs is governed by a set of well-defined pharmacophoric elements. For agonists, these typically include a cationic or protonatable nitrogen and a hydrogen bond acceptor.[4] In the case of this compound, the protonated amine serves as the cationic center, forming a crucial cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket. The nitrogen atom of the pyridine ring acts as the hydrogen bond acceptor. The distance and relative orientation of these two key features are critical for high-affinity binding and receptor activation.
Structure-Activity Relationship Analysis
Modifications of the Pyridine Ring
The electronic and steric properties of substituents on the pyridine ring can profoundly influence binding affinity and functional activity at different nAChR subtypes. While direct SAR studies on a comprehensive set of substituted this compound analogs are limited, valuable insights can be gleaned from studies on structurally related pyridinyl compounds.
Generally, the introduction of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen, affecting its hydrogen bonding capability. Furthermore, the size and position of the substituent can either enhance or disrupt favorable interactions within the binding pocket.
Table 1: Influence of Pyridine Ring Substitution on nAChR Affinity (Data from related pyridinyl compounds)
| Compound/Analog Class | Substitution on Pyridine Ring | Target nAChR Subtype | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |
| Pyridyl Ether Analogs | 2-Chloro-3-(4-cyanophenyl) | α4β2 | 22 | [5] |
| Pyridinylmethoxy-pyrrolidine Analogs | Unsubstituted | Neuronal nAChRs | 0.15 | [6] |
| Pyridinylmethoxy-pyrrolidine Analogs | 2-Chloro | Neuronal nAChRs | 0.43 | [6] |
| Pyridinylmethoxy-pyrrolidine Analogs | 5-Bromo | Neuronal nAChRs | 0.25 | [6] |
| Pyridinyl-deschloroepibatidine Analogs | 3'-(pyridin-3-yl) | α4β2* | 0.13 | [2] |
Data presented in this table is for structurally related compounds and is intended to provide a qualitative understanding of the potential effects of pyridine ring substitution.
The data from related compounds suggests that the electronic nature and position of substituents on the pyridine ring are critical determinants of nAChR affinity. Halogenation at the 2- or 5-position of the pyridine ring is often well-tolerated and can, in some cases, enhance binding affinity.[5][6] The introduction of larger, more complex substituents, such as an additional pyridinyl group, can also lead to high-affinity ligands.[2]
Modifications of the Propane Chain
The three-carbon chain in this compound acts as a flexible linker, allowing the pyridine ring and the amine group to adopt an optimal conformation for binding to the nAChR. Modifications to this chain, such as altering its length, introducing rigidity, or adding substituents, can significantly impact biological activity.
-
Chain Length: The three-atom linker is often optimal for bridging the cationic and hydrogen-bond accepting groups in nAChR ligands. Deviations from this length can lead to a loss of affinity.
-
Rigidity: Introducing conformational constraints, for example, through cyclization or the incorporation of double or triple bonds, can pre-organize the molecule into a more favorable binding conformation, potentially increasing affinity and selectivity.
-
Substitution: The introduction of substituents on the propane chain can introduce steric hindrance or create new favorable interactions within the binding site. The stereochemistry of these substituents is often a critical factor.
Modifications of the Terminal Amine
The nature of the amine group is a key determinant of the compound's interaction with the nAChR and its overall pharmacological profile.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects its pKa and steric bulk. While primary amines are common in this scaffold, secondary and tertiary amines can also exhibit potent activity. N-methylation is a common modification that can influence potency and metabolic stability.
-
Incorporation into a Ring System: Constraining the amine within a cyclic structure, such as a pyrrolidine or piperidine ring, can have a profound effect on activity. This modification reduces the number of available conformations, which can lead to higher affinity and subtype selectivity.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to this compound and its analogs involves the reduction of a corresponding oxime or the reductive amination of a ketone.
Scheme 1: Representative Synthesis of a this compound Analog
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(Pyridin-3-yl)propan-1-amine and its 2- and 4-Isomers: A Guide for Drug Discovery Professionals
Introduction: The Pyridine Moiety as a Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a quintessential heterocyclic scaffold in drug discovery, gracing the structures of numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties, dictated by the position of the nitrogen atom, make it a versatile component in designing molecules with specific biological activities. This guide provides a comparative analysis of three positional isomers of a simple pyridinylalkylamine: 1-(pyridin-2-yl)propan-1-amine, 1-(pyridin-3-yl)propan-1-amine, and 1-(pyridin-4-yl)propan-1-amine.
While comprehensive experimental data directly comparing these three specific isomers is not abundant in publicly available literature, this guide will synthesize the available information, draw upon established principles of medicinal chemistry, and provide a framework for their potential applications in drug development. We will delve into their physicochemical properties, potential pharmacological profiles, and the underlying structure-activity relationships (SAR) that govern their behavior. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in the design and progression of novel drug candidates incorporating these scaffolds.
Structural and Physicochemical Properties: A Tale of Three Isomers
The position of the nitrogen atom in the pyridine ring profoundly influences the electronic distribution, basicity, and overall physicochemical properties of the molecule. These differences, though subtle, can have significant downstream effects on a compound's pharmacokinetic and pharmacodynamic profiles.
| Property | 1-(Pyridin-2-yl)propan-1-amine | This compound | 1-(Pyridin-4-yl)propan-1-amine |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |
| Boiling Point | Predicted: ~220-230 °C | 238.3°C at 760 mmHg | Predicted: ~230-240 °C |
| pKa (Pyridine N) | Predicted: ~5.2 | Predicted: ~5.7 | Predicted: ~6.0 |
| Predicted XlogP | ~0.5 | ~0.4 | ~0.6[1] |
Causality Behind Physicochemical Differences:
-
Basicity (pKa): The basicity of the pyridine nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. The 4-isomer is predicted to be the most basic due to the electron-donating effect of the alkylamine substituent at a position that effectively increases the electron density on the nitrogen. The 2-isomer is the least basic due to the electron-withdrawing inductive effect of the nitrogen being closest to the side chain. The 3-isomer exhibits an intermediate basicity. This variation in pKa will influence the ionization state of the molecules at physiological pH, impacting their solubility, membrane permeability, and binding to acidic residues in proteins.
-
Lipophilicity (XlogP): The predicted lipophilicity (XlogP) values are similar for all three isomers, suggesting that the position of the nitrogen atom has a minor impact on the overall oil/water partitioning. However, even small differences can affect properties like blood-brain barrier penetration and plasma protein binding.
Synthesis of Chiral 1-(Pyridinyl)propan-1-amines
These compounds possess a chiral center at the carbon bearing the amine group, meaning they exist as a pair of enantiomers. As the biological activity of chiral drugs often resides in a single enantiomer, their stereoselective synthesis is of paramount importance.[2]
A common strategy for the asymmetric synthesis of such chiral amines is the catalytic asymmetric hydrogenation of a corresponding imine precursor.
References
A Researcher's Guide to Deorphanizing and Validating the Cellular Target Engagement of 1-(Pyridin-3-yl)propan-1-amine
For drug development professionals and researchers, confirming that a small molecule binds to its intended protein target within the complex environment of a living cell is a cornerstone of establishing its mechanism of action.[1] This guide provides a comprehensive strategy for validating the cellular target engagement of a novel compound, using 1-(Pyridin-3-yl)propan-1-amine as a case study. The pyridine scaffold is a well-established feature in medicinal chemistry, known to interact with a wide array of biological targets.[2] However, the specific cellular interactors of this compound are not extensively documented in publicly available literature.
Therefore, this guide presents a two-phase approach. We will first employ unbiased, proteome-wide screening methods to identify high-confidence candidate targets. Subsequently, we will transition to orthogonal, focused assays to validate these specific interactions and their functional consequences. This strategy ensures a rigorous and self-validating workflow, moving from broad discovery to specific confirmation.
Part 1: Unbiased, Proteome-Wide Target Identification
When a compound's primary target is unknown, it is essential to cast a wide net. The following methods allow for the identification of potential binding partners directly from the native cellular proteome, minimizing bias and providing a holistic view of the compound's interactome.
Method A: Affinity-Capture Mass Spectrometry (Chemical Proteomics)
One of the most powerful techniques for target identification is affinity-capture, often utilizing immobilized inhibitor beads, coupled with mass spectrometry.[3][4] The "Kinobeads" technology, for example, uses a mixture of broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[3][5][6] This approach can be adapted by creating a custom affinity matrix with our compound of interest, or by using Kinobeads in a competitive binding format.
The core principle is that proteins from a cell lysate that bind to the compound will be enriched on the beads. In a competitive experiment, pre-incubation of the lysate with the free, soluble compound will prevent its targets from binding to the immobilized beads. By comparing the proteins captured with and without the free compound, we can identify its specific binders.[3]
Figure 1. Workflow for competitive affinity-capture mass spectrometry.
Experimental Protocol: Competitive Pull-Down Assay
-
Cell Culture and Lysis: Culture the chosen cell line (e.g., K-562, MV-4-11) to ~80% confluency. Harvest and lyse the cells in a buffer containing 0.8% NP40, 50 mM Tris-HCl pH 7.5, and protease/phosphatase inhibitors to maintain protein integrity.[3]
-
Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration. Adjust the concentration to 5 mg/mL.[3]
-
Compound Incubation: Aliquot the lysate. To each aliquot, add increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only (DMSO) control. Incubate for 1 hour at 4°C.
-
Affinity Enrichment: Add equilibrated Kinobeads to each lysate sample and incubate for 1 hour at 4°C with rotation to capture unbound kinases and other ATP-binding proteins.[7]
-
Washing: Pellet the beads by centrifugation and wash them stringently to remove non-specific binders. A typical wash buffer might contain 50 mM HEPES (pH 7.5), 600 mM NaCl, and 0.5% Triton X-100.[7]
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Proteins whose binding to the beads is outcompeted by the soluble compound in a dose-dependent manner are identified as high-confidence targets.
Method B: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context without requiring any modification to the compound.[8] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target protein, the protein becomes more resistant to thermal denaturation.
By heating intact cells or cell lysates treated with the compound to various temperatures, we can measure the amount of target protein that remains soluble. An increase in the melting temperature (Tm) of a protein in the presence of the compound is direct evidence of target engagement.[9][10]
Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
This protocol is for validating a specific candidate protein identified from the affinity-capture screen.
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-3 hours in a CO2 incubator.[11]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension for each temperature point.
-
Heat Treatment: Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64°C), followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.[9] Probe the membrane with a primary antibody specific to the candidate target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[9]
Part 2: Comparison of Target Identification & Validation Methods
The choice of method depends on the specific research question, available resources, and the nature of the compound. A multi-pronged approach using orthogonal methods provides the most robust validation.
| Method | Principle | Advantages | Limitations | Best For |
| Affinity-Capture MS | Physical capture of binding partners on an immobilized ligand matrix. | Unbiased, proteome-wide discovery. Can identify direct binders. Provides relative affinity information (EC50).[3] | Requires compound immobilization which may alter binding. May miss weak binders. Can enrich non-specific binders. | Initial target discovery and selectivity profiling. |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of a target protein. | Confirms direct target binding in intact cells. No compound modification needed. Physiologically relevant.[8][10] | Low-throughput. Requires a specific, high-quality antibody for each target. Not suitable for initial discovery. | Orthogonal validation of specific hits from a primary screen. |
| Real-Time CETSA | Measures protein unfolding kinetically as temperature is increased in a single sample. | Higher throughput than traditional CETSA.[12] Captures the full aggregation profile from one sample.[12] | Requires specialized instrumentation (real-time PCR with luminescence detection).[12] Typically requires protein tagging (e.g., with luciferase).[12] | Medium-throughput validation and dose-response studies. |
Conclusion
Validating the target engagement of a compound like this compound, whose targets are not well-defined, requires a systematic and multi-faceted approach. Beginning with broad, unbiased screening methods such as affinity-capture mass spectrometry provides a landscape of potential interactors. Each high-confidence candidate from this screen must then be subjected to rigorous, orthogonal validation. The Cellular Thermal Shift Assay is an invaluable tool for this purpose, as it confirms direct physical binding within the native cellular environment.[1][13]
By combining these biophysical validation techniques with subsequent functional assays (e.g., enzymatic assays, downstream pathway analysis), researchers can build a compelling, evidence-based case for a compound's mechanism of action. This layered, self-validating system is critical for the successful progression of any small molecule in the drug discovery pipeline.[14][15]
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tandfonline.com [tandfonline.com]
cross-validation of 1-(Pyridin-3-yl)propan-1-amine bioactivity in different assays
An In-Depth Guide to the Cross-Validation of 1-(Pyridin-3-yl)propan-1-amine Bioactivity Across Diverse Assay Platforms
In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the opening chapter of a rigorous scientific narrative. The true measure of a compound's potential lies in the meticulous and multi-faceted validation of its biological activity. This guide provides an in-depth, experience-driven framework for the cross-validation of a novel chemical entity, this compound, using a suite of orthogonal biochemical, biophysical, and cell-based assays. Our objective is to move beyond a single data point and build a robust, self-validating dossier of evidence that confirms its mechanism of action and therapeutic potential.
The structure of this compound, featuring a pyridine ring and a chiral amine center, suggests potential interactions with a range of biological targets, particularly those within the central nervous system that recognize endogenous amines. For the purpose of this guide, we will hypothesize that an initial high-throughput screen has identified this compound as a potent inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the degradation of dopamine and a validated target for neurodegenerative diseases such as Parkinson's. This guide will detail the necessary subsequent steps to confidently validate this initial finding.
Phase 1: Primary Assay and Initial Hit Confirmation
The journey begins with the primary assay that first identified the compound's activity. In our case, this was a fluorescence-based enzymatic assay designed for high-throughput screening (HTS).
Principle of the MAO-B Inhibition Assay
This assay utilizes a fluorogenic substrate that, when oxidized by MAO-B, produces a highly fluorescent product. A genuine inhibitor will prevent this conversion, resulting in a quantifiable reduction in the fluorescence signal. The causality is direct: less enzyme activity due to inhibition leads to a lower fluorescence output.
Experimental Protocol: High-Throughput Fluorescence-Based MAO-B Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate (typically 11-point, 1:3 dilution series) in DMSO, starting from the 10 mM stock.
-
Prepare the MAO-B enzyme (recombinant human) in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare the fluorogenic substrate (e.g., Amplex™ Red) and horseradish peroxidase (HRP) in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the compound dilutions from the serial dilution plate into the assay plate. Include controls: DMSO only (negative control, 100% activity) and a known MAO-B inhibitor like Selegiline (positive control, 0% activity).
-
Add 5 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/HRP mixture to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Hypothetical Primary Screening Data
| Compound | Target | Assay Type | Result (IC₅₀) |
| This compound | MAO-B | Fluorescence | 75 nM |
| Selegiline (Control) | MAO-B | Fluorescence | 15 nM |
This initial result is promising, but it is imperative to rule out artifacts. Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescent product. Therefore, cross-validation with orthogonal assays is not just recommended; it is essential for trustworthiness.
Caption: Workflow for the primary high-throughput fluorescence-based MAO-B inhibition assay.
Phase 2: Orthogonal Assay Cross-Validation
To build a robust case for the compound's activity, we must employ assays that rely on different physical principles and biological contexts. This approach ensures that the observed activity is not an artifact of the primary assay format.
A. Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures direct binding between an analyte (our compound) and a ligand (the MAO-B enzyme) immobilized on a sensor surface. This directly confirms a physical interaction and provides valuable kinetic data (association and dissociation rates), which is mechanistically distinct from measuring downstream enzyme activity.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human MAO-B onto one flow cell (the active surface) via amine coupling to a target density (e.g., ~8000-10000 Response Units, RU).
-
Deactivate any remaining active esters with ethanolamine. A second flow cell is prepared similarly but without the enzyme, serving as a reference surface.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over both the active and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration.
-
Monitor the binding response (in RU) over time, including an association phase (compound injection) and a dissociation phase (buffer flow).
-
Between injections, regenerate the sensor surface with a mild solution (e.g., a short pulse of low pH buffer or high salt concentration) if necessary to remove all bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Perform a steady-state analysis by plotting the response at equilibrium against the compound concentration to calculate the equilibrium dissociation constant (Kᴅ).
-
For kinetic analysis, globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The Kᴅ can also be calculated from kₔ/kₐ.
-
Caption: Standard workflow for a Surface Plasmon Resonance (SPR) binding analysis.
B. Cell-Based Validation: Cellular Thermal Shift Assay (CETSA)
To confirm that the compound engages with its target in a more biologically relevant environment, a Cellular Thermal Shift Assay (CETSA) can be performed. CETSA measures the thermal stabilization of a target protein in response to ligand binding in intact cells or cell lysates. A compound that binds to MAO-B will increase its melting temperature (Tₘ). This provides strong evidence of target engagement in a cellular context.
-
Cell Treatment:
-
Culture a relevant cell line that endogenously expresses MAO-B (e.g., SH-SY5Y neuroblastoma cells).
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 37°C to 65°C) for 3 minutes using a thermal cycler.
-
Cool the samples on ice immediately to halt denaturation.
-
-
Protein Separation and Detection:
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble MAO-B remaining at each temperature point using Western Blotting or an ELISA with a specific anti-MAO-B antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both vehicle- and compound-treated samples, plot the percentage of soluble MAO-B against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ).
-
The difference in Tₘ between the compound-treated and vehicle-treated samples (ΔTₘ) represents the thermal stabilization induced by the compound, confirming target engagement.
-
C. Selectivity Profiling: Cross-Screening Against MAO-A
MAO-B has a closely related isoform, MAO-A, which has a different substrate preference and physiological role. A therapeutically viable MAO-B inhibitor for Parkinson's disease must be highly selective over MAO-A to avoid potential side effects like the "cheese effect" (a hypertensive crisis). Therefore, assessing selectivity is a critical cross-validation step.
The protocol is identical to the primary MAO-B fluorescence assay described in Phase 1, with one key substitution:
-
Enzyme: Use recombinant human MAO-A instead of MAO-B.
-
Control: Use a known MAO-A inhibitor, such as Clorgyline, as the positive control.
By determining the IC₅₀ of this compound against MAO-A, we can calculate a selectivity index.
Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
A high selectivity index (typically >100-fold) is highly desirable.
Synthesizing the Evidence: A Comparative Data Summary
The power of the cross-validation approach becomes clear when all the data is consolidated. Each assay provides a different piece of the puzzle, and their concordance builds a compelling case for the compound's activity.
| Assay Type | Principle | Metric | Hypothetical Result for this compound | Interpretation |
| Primary: Fluorescence | Measures enzyme activity inhibition | IC₅₀ | 75 nM | Potent inhibitor of MAO-B enzymatic function. |
| Biophysical: SPR | Measures direct physical binding | Kᴅ | 90 nM | Confirms direct, high-affinity binding to the MAO-B protein. |
| Cell-Based: CETSA | Measures target stabilization in cells | ΔTₘ | +4.2 °C | Confirms compound engages and stabilizes MAO-B in a cellular environment. |
| Selectivity: MAO-A Fluorescence | Measures off-target enzyme inhibition | IC₅₀ | 15,000 nM (15 µM) | Demonstrates high selectivity for MAO-B over the MAO-A isoform. |
Calculated Selectivity Index: 15,000 nM / 75 nM = 200-fold
The close agreement between the IC₅₀ from the functional assay and the Kᴅ from the biophysical assay strongly suggests that the compound's mechanism of inhibition is through direct binding to the enzyme's active site. The positive CETSA result validates that this binding occurs within the complex milieu of a cell, and the high selectivity index confirms its specificity.
A Methodological Guide for Evaluating the Therapeutic Potential of 1-(Pyridin-3-yl)propan-1-amine: A Comparative Efficacy Analysis
Introduction
1-(Pyridin-3-yl)propan-1-amine is a pyridine-containing small molecule available for research purposes. While the pyridine scaffold is a key component in numerous clinically approved pharmaceuticals, there is a notable lack of publicly available data on the specific biological activities and therapeutic efficacy of this particular compound. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically rigorous framework for evaluating the potential of this compound.
Instead of presenting non-existent data, this document outlines a series of well-established experimental protocols to systematically investigate its efficacy. We will hypothesize two potential therapeutic avenues based on the known activities of structurally related pyridine derivatives: central nervous system (CNS) modulation with a focus on antidepressant effects , and antineoplastic activity as a potential cyclin-dependent kinase (CDK) inhibitor .[1][2]
For each proposed therapeutic area, we will benchmark this compound against a current, widely-used therapeutic agent. This guide will provide detailed, step-by-step methodologies, the rationale behind experimental choices, and templates for data visualization to ensure a thorough and self-validating investigation.
Part 1: Evaluation as a Potential Antidepressant Agent
The presence of a pyridinylalkylamine core structure is reminiscent of certain CNS-active compounds. Various pyridine derivatives have been reported to exhibit antidepressant and anxiolytic properties, often through interaction with neurotransmitter systems.[3][4] Some first-generation antihistamines with a similar structural motif, such as chlorpheniramine, are also known to have serotonin reuptake inhibitory effects.[5] This section outlines a comparative study against the well-established Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine.
Comparator Drug: Fluoxetine
Fluoxetine (Prozac®) is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. Its well-characterized mechanism of action and extensive clinical data make it an ideal benchmark for comparison.
Experimental Workflow: Antidepressant Efficacy
The following workflow is proposed to systematically evaluate and compare the antidepressant potential of this compound and Fluoxetine.
Caption: Proposed workflow for antidepressant efficacy testing.
Experimental Protocols
1. In Vitro Serotonin Transporter (SERT) Uptake Assay
-
Rationale: This assay directly measures the primary mechanism of action for SSRIs. By quantifying the inhibition of serotonin uptake into presynaptic nerve terminals (synaptosomes), we can determine if this compound acts similarly to Fluoxetine.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rodent (rat or mouse) brain tissue (typically cortex or striatum) using established differential centrifugation protocols.
-
Assay Conditions: Pre-incubate synaptosomes with varying concentrations of this compound, Fluoxetine (positive control), or vehicle (negative control) for 15-20 minutes at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding a low concentration of radiolabeled [3H]-Serotonin.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of serotonin uptake is inhibited) by fitting the data to a dose-response curve.[6]
-
2. In Vivo Forced Swim Test (FST)
-
Rationale: The FST is a widely used behavioral assay to screen for antidepressant efficacy.[7][8] Antidepressant compounds typically reduce the time mice spend immobile, which is interpreted as a reduction in "behavioral despair."
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes prior to the test.
-
Dosing: Administer this compound, Fluoxetine, or vehicle via intraperitoneal (IP) injection 30-60 minutes before the test. A range of doses should be tested to establish a dose-response relationship.
-
Test Procedure: Gently place each mouse into a transparent cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (24-25°C).[7][9] The total test duration is 6 minutes.[8]
-
Behavioral Scoring: Record the session and score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[10]
-
Post-Test Care: After the test, remove the mice, gently dry them, and place them in a clean, heated cage for recovery before returning them to their home cage.[7]
-
Locomotor Control: To ensure that the observed effects are not due to a general increase in motor activity, a separate cohort of mice should be tested in an open field arena after drug administration.
-
Data Presentation
Quantitative data should be summarized in clear, comparative tables.
Table 1: In Vitro SERT Inhibition
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Fluoxetine | Experimental Value |
Table 2: In Vivo Forced Swim Test Results
| Treatment Group (Dose) | N | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | 10 | Experimental Value |
| This compound (Low Dose) | 10 | Experimental Value |
| This compound (High Dose) | 10 | Experimental Value |
| Fluoxetine (20 mg/kg) | 10 | Experimental Value |
Part 2: Evaluation as a Potential Antineoplastic Agent
The pyridine ring is a privileged scaffold in oncology, found in numerous kinase inhibitors.[11] Specifically, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2). Given that dysregulation of CDKs is a hallmark of many cancers, we will outline a research plan to assess this compound as a potential CDK inhibitor, comparing it to the FDA-approved CDK4/6 inhibitor, Palbociclib.
Comparator Drug: Palbociclib
Palbociclib (Ibrance®) is an oral, highly selective inhibitor of CDK4 and CDK6.[11][12][13] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, blocking cell cycle progression from the G1 to the S phase and thus inhibiting cancer cell proliferation. It is a standard-of-care treatment for certain types of breast cancer.
Experimental Workflow: Anticancer Efficacy
This workflow provides a tiered approach, starting with broad screening and moving to more specific in vivo models.
Caption: Proposed workflow for anticancer efficacy testing.
Experimental Protocols
1. In Vitro Cell-Free Kinase Inhibition Assay
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of specific CDKs, allowing for the determination of potency and selectivity.
-
Methodology:
-
Assay System: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™) which measures ADP production as an indicator of kinase activity.[14][15][16]
-
Enzymes: Test against recombinant human CDK2/Cyclin A2 and CDK4/Cyclin D1 enzyme systems.
-
Procedure: In a 96- or 384-well plate, combine the kinase buffer, the test compound (at various concentrations), the respective CDK/Cyclin complex, and a suitable substrate (e.g., a peptide derived from Rb).
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure kinase activity according to the kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each CDK/Cyclin complex.
-
2. In Vivo Human Tumor Xenograft Model
-
Rationale: This is a gold-standard preclinical model to evaluate the in vivo anti-tumor efficacy of a test compound.[17][18] Using a human cancer cell line that is sensitive to CDK inhibition (e.g., ER+ breast cancer line MCF-7) allows for a relevant comparison with Palbociclib.
-
Methodology:
-
Cell Culture: Culture MCF-7 cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Animal Model: Use female, immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[17][19]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound, Palbociclib).
-
Treatment: Administer treatments daily (or as determined by pharmacokinetic studies) via oral gavage or another appropriate route.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size. Euthanize the animals, excise the tumors, and weigh them. Tumors can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot for p-Rb).[20][21]
-
Data Presentation
Table 3: In Vitro CDK Inhibition Profile
| Compound | CDK2/CycA IC50 (nM) | CDK4/CycD1 IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Palbociclib | Experimental Value | Experimental Value |
Table 4: In Vivo Xenograft Study - Tumor Growth Inhibition
| Treatment Group (Dose) | N | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | 8 | Experimental Value | - |
| This compound | 8 | Experimental Value | Calculated Value |
| Palbociclib | 8 | Experimental Value | Calculated Value |
Conclusion
This guide provides a structured, hypothesis-driven framework for the initial characterization of this compound's therapeutic potential. By employing standardized, validated assays and comparing its performance against established drugs like Fluoxetine and Palbociclib, researchers can generate robust, interpretable data. The causality-driven experimental design, from in vitro mechanism to in vivo efficacy, ensures a comprehensive evaluation. The successful execution of these protocols will provide the foundational evidence needed to determine whether this compound warrants further investigation in the drug discovery pipeline.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 13. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 14. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
assessing the selectivity profile of 1-(Pyridin-3-yl)propan-1-amine against a kinase panel
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their role as central nodes in cellular signaling pathways makes them integral to processes from cell cycle progression to apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, which has driven the development of a multitude of small molecule kinase inhibitors.[2] However, the human kinome comprises over 500 members, many of which share a high degree of structural similarity within the ATP-binding site—the primary target for most inhibitors.[3] This conservation presents a formidable challenge: achieving inhibitor selectivity.[4]
A promiscuous, or non-selective, kinase inhibitor can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Conversely, a highly selective inhibitor may offer a superior therapeutic window but could be circumvented by resistance mechanisms. In some cases, a "polypharmacology" approach, where a drug intentionally targets a specific set of kinases, can be beneficial.[4] Therefore, a comprehensive understanding of a compound's interaction profile across the kinome is not merely an academic exercise; it is a critical step in drug development that informs safety, efficacy, and clinical strategy.
This guide provides an in-depth comparison framework for assessing the kinase selectivity of a novel investigational compound, 1-(Pyridin-3-yl)propan-1-amine . We will detail the rationale behind the experimental design, provide a robust protocol for an in vitro kinase assay, and present a hypothetical dataset to illustrate data analysis and interpretation, comparing our compound of interest (COI) against established benchmarks.
Experimental Design: A Rationale-Driven Approach
The goal of a kinase selectivity screen is to generate high-quality, reproducible data that can confidently guide a drug discovery program. Every choice in the experimental design must be deliberate and grounded in scientific reasoning.
Pillar 1: Selecting the Right Assay Platform
A multitude of platforms exist for measuring kinase activity, broadly categorized as biochemical and cellular assays. Biochemical assays, which utilize purified recombinant enzymes, offer a direct measure of a compound's ability to inhibit the kinase in a controlled, simplified system.[5] Cellular assays, while providing a more physiologically relevant context by assessing target engagement in live cells, can be influenced by factors like cell permeability and efflux pumps.[5]
For an initial, broad selectivity assessment, a biochemical assay is often preferred for its clarity and throughput. We have selected a radiometric assay format, specifically the HotSpot™ assay , which is a gold standard in the industry.[6] This method directly quantifies the incorporation of a radiolabeled phosphate ([γ-³³P]-ATP) onto a substrate, providing high sensitivity and a low incidence of compound interference compared to some fluorescence-based methods.[7][8]
Pillar 2: Defining the Scope - The Kinase Panel
To gain a comprehensive understanding of selectivity, screening against a large, diverse panel of kinases is crucial.[6][9] For this investigation, we will utilize a panel of over 400 kinases, covering all major branches of the human kinome. This broad approach is vital for identifying not only the intended targets but also any unexpected off-target interactions that could represent future liabilities or new therapeutic opportunities.[10]
Pillar 3: Controlling the Variables - ATP Concentration and Comparator Compounds
ATP-competitive inhibitors are sensitive to the concentration of ATP in the assay. To ensure a fair comparison of potency across different kinases, all assays will be run at an ATP concentration that approximates the Michaelis constant (Km) for each specific enzyme.[8][11] This standardized approach allows for a more accurate assessment of relative inhibitory potential.
Context is critical when interpreting selectivity data. Therefore, this compound will be profiled alongside two well-characterized kinase inhibitors:
-
Staurosporine: A notoriously promiscuous inhibitor that serves as a benchmark for non-selectivity.[12]
-
Sunitinib: An FDA-approved multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, among others, representing a clinically relevant example of controlled polypharmacology.
Figure 1: High-level workflow for kinase selectivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay
This protocol outlines the key steps for determining kinase inhibition using a radiometric filter binding assay.
1. Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO. The final assay concentration will be 100-fold lower than the intermediate plate concentration.
-
Kinase Buffer: Prepare a reaction buffer appropriate for the specific kinase, typically containing Tris-HCl, MgCl₂, EGTA, and DTT.[13]
-
Enzyme and Substrate Preparation: Dilute the specific recombinant kinase enzyme and its corresponding substrate (protein or peptide) to their final desired concentrations in the kinase buffer.
-
ATP Solution: Prepare the ATP solution containing a mix of unlabeled ('cold') ATP and [γ-³³P]-ATP in kinase buffer. The final concentration should be at the predetermined Km for each kinase.
2. Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the diluted compound solutions. Include wells with DMSO only as a no-inhibitor (0% inhibition) control.
-
Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix, followed by 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a filtermat, which captures the phosphorylated substrate.
-
Wash the filtermats extensively to remove unincorporated [γ-³³P]-ATP.
-
Allow the filtermats to dry completely.
3. Data Acquisition and Analysis:
-
Quantify the amount of incorporated radiolabel in each spot using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model.[14][15] The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
Results: A Comparative Selectivity Analysis
The following data are hypothetical and presented to illustrate the analysis and interpretation of a kinase selectivity screen.
Primary Screen: Single-Point Inhibition
Initially, all compounds were screened at a single concentration (1 µM) against the full kinase panel to identify primary targets. A higher percent inhibition indicates a stronger interaction.
Table 1: Hypothetical Percent Inhibition at 1 µM for Selected Kinases
| Kinase Target | This compound | Sunitinib | Staurosporine | Kinase Family |
| CDK2 | 98% | 25% | 99% | CMGC |
| GSK3B | 95% | 31% | 98% | CMGC |
| VEGFR2 | 15% | 99% | 97% | TK |
| c-Kit | 12% | 96% | 92% | TK |
| SRC | 45% | 75% | 99% | TK |
| PKA | 5% | 8% | 98% | AGC |
| AKT1 | 8% | 15% | 96% | AGC |
| BRAF | 2% | 65% | 88% | TKL |
Potency Determination: IC₅₀ Values
For kinases showing significant inhibition (>70%) in the primary screen, full 10-point dose-response curves were generated to determine the IC₅₀ values.
Table 2: Hypothetical IC₅₀ Values (nM) for Primary Targets
| Kinase Target | This compound (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| CDK2 | 15 | >10,000 | 5 |
| GSK3B | 25 | >10,000 | 8 |
| VEGFR2 | >10,000 | 10 | 12 |
| c-Kit | >10,000 | 18 | 25 |
| SRC | 2,500 | 150 | 6 |
Data Visualization: The Kinase Dendrogram
A kinase dendrogram provides a powerful visual representation of selectivity across the kinome, grouping kinases by sequence similarity of their kinase domains.[12] By overlaying inhibition data, one can quickly discern the selectivity profile of a compound.[17][18]
References
- 1. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. revvity.com [revvity.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 11. assayquant.com [assayquant.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. wheatoncollege.edu [wheatoncollege.edu]
Unraveling the Enigmatic Mechanism of 1-(Pyridin-3-yl)propan-1-amine: A Comparative Guide
In the landscape of contemporary drug discovery, the pyridin-3-yl scaffold is a recurring motif in a multitude of biologically active agents, demonstrating a wide array of pharmacological effects. However, the precise mechanism of action for many of these compounds, including the deceptively simple 1-(Pyridin-3-yl)propan-1-amine, remains to be fully elucidated. This guide presents a comprehensive, data-driven approach to systematically investigate and confirm the mechanism of action of this compound. By comparing its activity profile with that of well-characterized pharmacological agents, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its evaluation.
The Central Hypothesis: A Monoamine Transporter Modulator?
The structural architecture of this compound, featuring a pyridine ring linked to a propan-1-amine side chain, bears a striking resemblance to known monoamine modulators. Notably, its phenyl analog, 3-phenylpropylamine, is a known norepinephrine-dopamine releasing agent (NDRA)[1]. Furthermore, derivatives of the isomeric 3-(pyridin-2-yl)propan-1-amine have been explored as potential Selective Serotonin Reuptake Inhibitors (SSRIs)[2]. These precedents form the cornerstone of our primary hypothesis: This compound primarily exerts its biological effects through interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
To rigorously test this hypothesis, a multi-faceted experimental strategy is proposed, beginning with a broad screening against a panel of common central nervous system (CNS) targets, followed by in-depth characterization of its interaction with the monoamine transporters.
Comparative Compound Selection: Establishing a Pharmacological Context
The selection of appropriate reference compounds is critical for interpreting the experimental data. For this investigation, we have chosen the following comparators, each representing a distinct mechanism of action within the monoamine system:
-
d-Amphetamine: A well-characterized releasing agent for dopamine and norepinephrine.
-
Cocaine: A potent reuptake inhibitor of dopamine, norepinephrine, and serotonin.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI).
-
GBR-12909: A selective dopamine reuptake inhibitor (DRI).
Experimental Workflow: A Step-by-Step Elucidation of Mechanism
The following experimental workflow is designed to systematically narrow down and characterize the mechanism of action of this compound.
Caption: A stepwise experimental workflow for the mechanistic evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Monoamine Transporter Radioligand Binding Assays
This protocol determines the affinity of this compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
[³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compound: this compound.
-
Reference compounds: Cocaine, Desipramine, Fluoxetine, GBR-12909.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, filtration apparatus, scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the respective transporters.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of a range of concentrations of the test or reference compound.
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Add 50 µL of cell membrane preparation (5-20 µg of protein).
-
Incubate at room temperature for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Assays
This functional assay measures the ability of this compound to inhibit the uptake of neurotransmitters into synaptosomes.
Materials:
-
Rat striatal (for DAT), cortical (for NET), or whole brain minus striatum and cerebellum (for SERT) tissue.
-
[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test compound: this compound.
-
Reference compounds: d-Amphetamine, Cocaine, Desipramine, Fluoxetine, GBR-12909.
-
Krebs-Ringer-HEPES buffer.
-
Filtration apparatus, scintillation fluid and counter.
Procedure:
-
Prepare synaptosomes from the respective rat brain regions.
-
Pre-incubate synaptosomes with a range of concentrations of the test or reference compound for 10-15 minutes at 37°C.
-
Initiate uptake by adding the respective [³H]-labeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity in the filters.
-
Calculate the IC₅₀ values for uptake inhibition.
Data Presentation and Comparative Analysis
The results of the binding and uptake assays should be compiled into clear, comparative tables.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT |
| This compound | |||
| Cocaine | |||
| Desipramine | |||
| Fluoxetine | |||
| GBR-12909 |
Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)
| Compound | DAT | NET | SERT |
| This compound | |||
| d-Amphetamine | |||
| Cocaine | |||
| Desipramine | |||
| Fluoxetine | |||
| GBR-12909 |
Interpreting the Results and Confirming the Mechanism
A significant affinity (low nM Ki) in the binding assays, coupled with potent inhibition of uptake (low nM IC₅₀) for one or more of the monoamine transporters, would provide strong evidence for our primary hypothesis. The relative potencies at DAT, NET, and SERT will define the selectivity profile of this compound.
To further distinguish between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay should be performed.
Caption: Potential mechanisms of action of this compound at the monoamine synapse.
Concluding Remarks
This guide outlines a systematic and evidence-based approach to confirm the mechanism of action of this compound. By employing a combination of binding and functional assays and comparing the results to well-defined pharmacological agents, a clear and definitive understanding of its biological activity can be achieved. The data generated from these studies will be invaluable for guiding further preclinical and clinical development of this and related compounds.
References
A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study of 1-(Pyridin-3-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Single Data Point
In the landscape of drug discovery and development, characterizing the relationship between the concentration of a compound and its biological effect is paramount. A single data point at a single concentration is a snapshot; a full dose-response curve is the entire narrative. It tells a story of potency, efficacy, and mechanism. This guide provides an in-depth, practical framework for the statistical analysis of dose-response curves, using the novel compound 1-(Pyridin-3-yl)propan-1-amine as our primary test article.
To ground our analysis in a real-world context, we will compare its hypothetical performance against a known, well-characterized alternative: RJR-2403 (Metanicotine) . RJR-2403 is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, a class of compounds relevant to neurodegenerative disorders.[1][2][3] By establishing a robust experimental and statistical workflow, we can confidently compare the pharmacological profiles of these two agents, providing a blueprint for assessing any novel compound.
Part 1: The Foundational Logic of Dose-Response Analysis
Before stepping into the laboratory or opening our statistical software, it is crucial to understand the causality behind our analytical choices. Biological responses to stimuli are rarely linear.[4] They typically follow a sigmoidal (S-shaped) pattern when the response is plotted against the logarithm of the concentration.[5][6][7] This necessitates the use of non-linear regression models for accurate analysis.
Why the Four-Parameter Logistic (4PL) Model?
The most common and robust model for analyzing symmetric sigmoidal dose-response curves is the four-parameter logistic (4PL) model, also known as the Hill equation.[5][6][8][9] Its universal adoption is not arbitrary; it is chosen because its four parameters directly correspond to biologically meaningful properties of the system under study.
-
Bottom Plateau: The minimal response of the assay, observed at zero or very low concentrations of the compound.
-
Top Plateau: The maximal response of the assay, where the system is saturated by the compound.
-
EC₅₀ (Half-Maximal Effective Concentration): The concentration of the compound that elicits a response halfway between the Bottom and Top plateaus.[5][10] This is the single most important parameter for quantifying a compound's potency . A lower EC₅₀ indicates higher potency.[10]
-
Hill Slope (n or nH): Describes the steepness of the curve at its inflection point (the EC₅₀). A Hill Slope of 1.0 suggests a standard ligand-receptor interaction following the law of mass action. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 could suggest negative cooperativity or a more complex interaction.
For curves that exhibit significant asymmetry, a five-parameter logistic (5PL) model may be more appropriate, as it includes an additional parameter to quantify that asymmetry.[6][11] However, the 4PL model is the validated starting point for most bioassays.
Below is a conceptual diagram illustrating the logical relationship of the four parameters in a typical stimulatory (agonist) dose-response curve.
Caption: Logical components of the four-parameter logistic model.
Part 2: Experimental Protocol for Generating Dose-Response Data
A self-validating protocol is the bedrock of trustworthy data. The following is a generalized protocol for a cell-based assay to measure the agonist activity of our test compounds. This could be adapted for various endpoints, such as calcium influx, cyclic AMP (cAMP) production, or reporter gene expression.
Objective: To determine the EC₅₀ and other pharmacological parameters of this compound and RJR-2403.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., a specific nAChR subtype).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compounds: this compound and RJR-2403, dissolved in a suitable solvent (e.g., DMSO) to create 10 mM stock solutions.
-
Assay-specific detection reagents (e.g., a calcium-sensitive fluorescent dye like Fluo-4 AM).
-
384-well black, clear-bottom microplates.
-
A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the receptor-expressing HEK293 cells under standard conditions (37°C, 5% CO₂).
-
On the day before the assay, harvest the cells and plate them into 384-well assay plates at a density of 20,000 cells/well in 40 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Plate Preparation (Serial Dilution):
-
Prepare a serial dilution series for each compound. This is a critical step to ensure a wide range of doses is tested.[12]
-
In a separate 384-well plate (the "compound plate"), perform a 1:3 serial dilution of the 10 mM stock solutions in assay buffer. Aim for an 11-point curve. A typical starting concentration in the assay well might be 10 µM, so the highest concentration in the compound plate should be appropriately higher to account for dilution into the assay well.
-
Include wells with only assay buffer and solvent (vehicle control) to define the bottom of the curve and wells with a known saturating agonist to define the top (if available).
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cell plates.
-
If using a fluorescent dye (e.g., for a calcium assay), prepare the dye loading buffer according to the manufacturer's instructions and add 20 µL to each well. Incubate for 1 hour at 37°C.
-
Place both the cell plate and the compound plate into the plate reader.
-
Set the instrument to add 10 µL from the compound plate to the cell plate while simultaneously reading the fluorescence signal. Read kinetically for at least 3 minutes.
-
-
Data Acquisition:
-
The instrument software will record the response over time for each well.
-
The response for each well is typically calculated as the maximum signal minus the baseline signal.
-
Export the final response data along with the corresponding compound concentrations for statistical analysis.
-
Part 3: Statistical Analysis and Data Interpretation
With our raw data in hand, we now move to the core analytical phase. The goal is to fit a 4PL curve to our data and extract the key parameters for comparison.
The Non-Linear Regression Workflow
The analysis of dose-response data is an iterative mathematical process best handled by specialized software such as GraphPad Prism, R, or SAS.[4][13][14]
Caption: A comprehensive workflow from experimental data to statistical comparison.
The mathematical representation of the 4PL model is:
Y = Bottom + (Top - Bottom) / (1 + (X / EC₅₀)^HillSlope)
Where:
-
Y is the measured response.
-
X is the compound concentration.
Comparative Data Summary
Following the analysis, the results should be summarized in a clear, tabular format. Below is a table with hypothetical, yet plausible, data comparing our two compounds.
| Parameter | This compound (Test) | RJR-2403 (Reference) | Statistical Comparison (p-value) |
| EC₅₀ (nM) | 125 ± 15 | 732 ± 155[1] | < 0.01 |
| Hill Slope | 0.95 ± 0.1 | 1.1 ± 0.2 | > 0.05 |
| Top Plateau (% Max) | 92 ± 5 | 91 ± 8[1] | > 0.05 |
| Bottom Plateau (% Max) | 2 ± 1 | 1 ± 1 | > 0.05 |
Interpreting the Results
-
Potency: this compound (EC₅₀ = 125 nM) is significantly more potent than the reference compound RJR-2403 (EC₅₀ = 732 nM). The p-value of < 0.01, derived from a statistical comparison of the log(EC₅₀) values, confirms this difference is not due to random chance.
-
Efficacy: Both compounds exhibit similar maximal efficacy, reaching approximately 91-92% of the maximum possible response in this assay system. The statistical comparison of the "Top Plateau" parameter shows no significant difference (p > 0.05). This suggests that while our test compound is more potent, it is a full agonist comparable to the reference.
-
Mechanism: The Hill Slopes for both compounds are close to 1.0, and the difference between them is not statistically significant. This suggests that both compounds likely interact with the target receptor in a similar, non-cooperative manner.
The recommended statistical method for comparing two entire curves is the Extra Sum-of-Squares F-test . This test determines whether a single curve can adequately describe both datasets or if two separate curves are required. A significant p-value from this test indicates that the curves are statistically different in at least one parameter (EC₅₀, Hill Slope, etc.).
Conclusion
References
- 1. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RJR 2403 - AdisInsight [adisinsight.springer.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 7. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 8. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quantics.co.uk [quantics.co.uk]
- 10. Explain what is EC50? [synapse.patsnap.com]
- 11. graphpad.com [graphpad.com]
- 12. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can I generate a dose response curve SAS? | SAS FAQ [stats.oarc.ucla.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-3-yl)propan-1-amine
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end with data acquisition. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(Pyridin-3-yl)propan-1-amine. As a pyridine derivative and an aliphatic amine, this compound requires a disposal methodology rooted in a clear understanding of its potential hazards. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to ensure a self-validating and inherently safe workflow.
Hazard Identification and Risk Assessment: Understanding the "Why"
A closely related isomer, 3-(Pyridin-3-yl)propan-1-amine, provides a strong surrogate for hazard assessment. Its GHS classifications, sourced from PubChem, are summarized below and should be conservatively applied to this compound.[3]
Table 1: GHS Hazard Classification for Structurally Similar Aminopyridines [3]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ! |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ! |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | ! |
The causality is clear: these classifications mandate that this compound must be treated as hazardous waste .[1][4] Direct disposal into sanitary sewers or regular trash is strictly prohibited as it can harm aquatic ecosystems and violate federal and local regulations.[5][6]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensuring personal safety is paramount. Handling of the primary container or the subsequent waste container requires adherence to strict PPE protocols to mitigate the risks of skin contact, eye exposure, and inhalation.[1][7][8]
Table 2: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the chemical, which can cause serious irritation.[7][9] |
| Hand Protection | Nitrile or neoprene gloves | Provides a resistant barrier to pyridine and amine compounds, preventing skin irritation and absorption.[1] Latex gloves are not suitable. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Work within a certified chemical fume hood | The compound is potentially harmful if inhaled and may cause respiratory irritation.[1][3] A fume hood minimizes exposure to vapors. |
Step-by-Step Disposal Protocol
This protocol is designed to comply with the foundational principles of the Resource Conservation and Recovery Act (RCRA) and common institutional EHS guidelines.[5][10]
Step 1: Waste Characterization and Segregation
-
Isolate the Waste: this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected separately.
-
Do Not Mix: Never combine this amine waste with other waste streams, especially strong acids or oxidizing agents, to prevent potentially violent reactions.[6] Waste streams should be kept separate unless explicitly instructed otherwise by your institution's EHS department.[11]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate choices.[7][10] The container must be in good condition, free of cracks or deterioration.[5]
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[11] The label must, at a minimum, include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of laboratory personnel.[4][12]
-
Secure and Ventilated: The SAA should be in a well-ventilated area, away from heat or ignition sources, and ideally within secondary containment to manage potential leaks.[6][7]
-
Cap On: Keep the waste container tightly sealed at all times, except when adding waste.[1][11] This prevents the release of harmful vapors.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is approaching full (do not exceed 90% capacity) or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[10][11]
-
Professional Disposal: Do not attempt to neutralize or treat the waste yourself. Final disposal must be carried out by a licensed hazardous waste company, which will typically use high-temperature incineration or other specialized treatment methods to ensure complete destruction.[6][13][14]
-
Documentation: Complete all required waste pickup forms accurately, ensuring the chemical composition is clearly listed.[11]
Logical Workflow for Disposal Decision-Making
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of chemical waste.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. danielshealth.com [danielshealth.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
- 13. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
